Technical Documentation Center

Carzenide sodium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Carzenide sodium
  • CAS: 6101-29-7

Core Science & Biosynthesis

Foundational

4-Sulfamoylbenzoic acid synthesis and characterization

4-Sulfamoylbenzoic Acid: A Comprehensive Guide to Synthesis, Characterization, and Pharmacological Application Executive Summary & Pharmacological Relevance 4-Sulfamoylbenzoic acid (also known as Carzenide or p-sulfamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

4-Sulfamoylbenzoic Acid: A Comprehensive Guide to Synthesis, Characterization, and Pharmacological Application

Executive Summary & Pharmacological Relevance

4-Sulfamoylbenzoic acid (also known as Carzenide or p-sulfamoylbenzoic acid) is a bifunctional organic compound characterized by a para-substituted benzoic acid and a primary sulfonamide moiety. In drug development, it serves as a critical synthetic intermediate for active pharmaceutical ingredients (APIs), including the uricosuric agent probenecid and various cytosolic phospholipase A2α (cPLA2α) inhibitors[1].

Beyond its role as an intermediate, 4-sulfamoylbenzoic acid is a potent, competitive inhibitor of Carbonic Anhydrase II (CAII). Because of its high affinity for the CAII active site, this scaffold is extensively utilized in the rational design of anticonvulsant, diuretic, and anti-glaucoma therapeutics[2].

Mechanistic Biology: Carbonic Anhydrase Inhibition

The pharmacological utility of 4-sulfamoylbenzoic acid is fundamentally anchored in its ability to inhibit metalloenzymes. In the standard catalytic cycle of Carbonic Anhydrase, a zinc ion (Zn²⁺) residing in the enzyme's active site coordinates with a hydroxide ion to rapidly hydrate carbon dioxide into bicarbonate.

When introduced into this system, the sulfonamide group of 4-sulfamoylbenzoic acid becomes deprotonated. This deprotonated nitrogen acts as a superior nucleophile, directly coordinating with the Zn²⁺ ion[2]. This binding event displaces the essential zinc-bound hydroxide ion, effectively arresting the enzyme's catalytic cycle and halting bicarbonate production.

CA_Inhibition E Active Enzyme (E-Zn²⁺-OH⁻) S CO₂ Hydration (Catalytic Cycle) E->S Normal Substrate EI Inhibited Complex (E-Zn²⁺-⁻NHSO₂-R) E->EI Inhibitor Binding (Displaces OH⁻) S->E HCO₃⁻ Release I 4-Sulfamoylbenzoic Acid (R-SO₂NH₂) I->EI Coordinates Zn²⁺

Catalytic cycle of Carbonic Anhydrase and mechanism of sulfonamide inhibition.

Synthesis Workflows

Historically, the synthesis of 4-sulfamoylbenzoic acid relied on the alkaline oxidation of p-toluenesulfonamide using potassium permanganate (KMnO₄) or potassium dichromate[3]. However, these legacy methods generate stoichiometric heavy metal waste, posing severe environmental and downstream purification challenges.

Modern synthetic routes prioritize green chemistry, scalability, and high atom economy. Two field-proven methods dominate contemporary industrial and laboratory settings:

  • Halogen-Mediated Oxidation: Utilizes sodium bromate (NaBrO₃) and hydrochloric acid to generate active bromine species in situ[4].

  • Catalytic Aerobic Oxidation: Employs cobalt acetate and oxygen in an acetic acid solvent system[3].

Protocol: Halogen-Mediated Oxidation of p-Toluenesulfonamide

Causality & Design: This protocol leverages the in situ generation of hypobromous acid. The reaction is designed as a self-validating system; the transient red color confirms the presence of the active oxidant, and its subsequent fading acts as an intrinsic indicator of reaction completion, preventing over-oxidation.

Step-by-Step Methodology:

  • Dissolution Phase: In a 500 mL reaction flask, combine 17.1 g (100 mmol) of p-toluenesulfonamide, 16.6 g (110 mmol) of sodium bromate (NaBrO₃), and 0.1 g (1 mmol) of sodium bromide (NaBr) in 150 mL of deionized water[4].

  • Thermal Activation: Heat the mixture to 95°C under continuous stirring. Rationale: The elevated temperature ensures complete dissolution of the precursors, maximizing the surface area and homogeneity for the subsequent heterogeneous oxidation[4].

  • Oxidant Generation: Dropwise add 7 g of concentrated hydrochloric acid (37% wt) at a rate of 0.6 mL/min. The solution will turn a distinct red color. Maintain the temperature at 100°C for 12 hours. Rationale: HCl protonates the bromate ion, triggering a cascade that generates the active oxidizing halogen species required to attack the stable methyl group[4].

  • Validation and Termination: Terminate heating when the red color completely fades. Rationale: The loss of color is a reliable visual indicator that the active halogen species have been consumed and the oxidation of the methyl group to a carboxylic acid is complete[4].

  • Crystallization and Recovery: Allow the reaction mixture to cool to room temperature. 4-Sulfamoylbenzoic acid will precipitate as a white crystalline solid. Rationale: The product has significantly lower solubility in cold water compared to the starting materials and inorganic salts, driving the equilibrium and allowing for selective crystallization. Recover via suction filtration, wash with cold water, and dry in a vacuum oven[4].

Synthesis A p-Toluenesulfonamide (Precursor) B Oxidation (NaBrO₃ / HCl, 100°C) A->B Reagents added C Cooling & Precipitation (Color Fades) B->C 12h reaction D 4-Sulfamoylbenzoic Acid (Yield: 97%) C->D Filtration & Wash

Halogen-mediated synthesis workflow of 4-Sulfamoylbenzoic acid.

Quantitative Data Summary of Synthesis Methods
Synthesis MethodStarting MaterialKey ReagentsTemp (°C)Time (h)Yield (%)Purity (%)
Halogen-Mediated p-ToluenesulfonamideNaBrO₃, NaBr, HCl1001297.0>93.0
Catalytic Aerobic p-ToluenesulfonamideCobalt Acetate, O₂1001094.195.1
Alkaline Oxidation p-ToluenesulfonamideKMnO₄, NaOH70-902ModerateVariable

Analytical Characterization

Rigorous characterization is required to ensure the absence of unreacted p-toluenesulfonamide or over-oxidized byproducts. The bifunctional nature of 4-sulfamoylbenzoic acid provides distinct spectroscopic signatures that must be validated.

  • Nuclear Magnetic Resonance (NMR): The ¹H-NMR spectrum (typically run in DMSO-d₆) is definitive. The para-substitution pattern of the aromatic ring yields an A₂B₂ system, presenting as two distinct doublets around 7.9–8.1 ppm. The primary sulfonamide protons (-SO₂NH₂) appear as a broad singlet near 7.5 ppm, while the highly deshielded carboxylic acid proton (-COOH) manifests far downfield at approximately 13.3 ppm[5].

  • Infrared Spectroscopy (IR): The IR spectrum is characterized by strong N-H stretching vibrations from the primary sulfonamide at ~3340 cm⁻¹ and 3250 cm⁻¹. The carboxylic acid C=O stretch is prominent at ~1690 cm⁻¹, and the asymmetric/symmetric SO₂ stretches appear at ~1330 cm⁻¹ and 1160 cm⁻¹[6].

Spectroscopic Characterization Data
Analytical MethodSignal / FrequencyAssignmentStructural Implication
¹H-NMR (DMSO-d₆) δ 13.35 (s, 1H)-COOHConfirms successful oxidation of the methyl group.
¹H-NMR (DMSO-d₆) δ 8.08 (d), 7.91 (d)Ar-H (4H)Confirms the para-substituted benzene ring (A₂B₂ system).
¹H-NMR (DMSO-d₆) δ 7.53 (s, 2H)-SO₂NH₂Confirms the intact primary sulfonamide group.
FT-IR 3340 cm⁻¹, 3250 cm⁻¹N-H stretchPrimary sulfonamide amine vibrations.
FT-IR 1690 cm⁻¹C=O stretchCarboxylic acid carbonyl vibration.
FT-IR 1330 cm⁻¹, 1160 cm⁻¹S=O stretchAsymmetric and symmetric sulfonyl vibrations.

References

  • N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay, PubMed, 1

  • Carzenide | 138-41-0, Benchchem, 2

  • Carzenide | 138-41-0, ChemicalBook, 3

  • Preparation method for p-carboxybenzene sulfonamide, Patsnap Eureka, 4

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies, MDPI, 5

  • DESIGN, SYNTHESIS, CHARACTERIZATION, BIOACTIVITY AND MOLECULAR DOCKING STUDIES OF NOVEL SULFAMIDES, AVESİS, 6

Sources

Exploratory

Carzenide Sodium as a Carbonic Anhydrase Inhibitor: Molecular Mechanisms and Experimental Protocols

Executive Summary Carzenide (4-Sulfamoylbenzoic acid) is a potent, competitive inhibitor of Carbonic Anhydrase II (CA II) and serves as the major circulating metabolite of the antimicrobial agent Mafenide (). While histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carzenide (4-Sulfamoylbenzoic acid) is a potent, competitive inhibitor of Carbonic Anhydrase II (CA II) and serves as the major circulating metabolite of the antimicrobial agent Mafenide (). While historically utilized as an antispasmodic in the treatment of dysmenorrhoea, Carzenide exhibits strong diuretic and anticonvulsant properties. The sodium salt formulation, Carzenide sodium (CAS 6101-29-7), provides significantly enhanced aqueous solubility compared to its free acid counterpart. This structural modification makes it highly advantageous for in vivo pharmacological studies targeting epilepsy, glaucoma, and cervical cancer (). This technical guide details the structural causality of its inhibition, quantitative binding parameters, and self-validating experimental protocols for preclinical evaluation.

Pharmacodynamics & Structural Biology

The carbonic anhydrase family consists of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. CA II is one of the most catalytically active and widely distributed isoforms in human tissues, making it a primary target for therapeutic intervention.

Causality of Inhibition: Carzenide exerts its mechanism of action via its primary sulfonamide group (-SO 2​ NH 2​ ). In the physiological pH range, the sulfonamide group deprotonates to form a sulfonamidate anion. This anion directly coordinates with the Zn 2+ ion in the CA II active site, displacing the zinc-bound water/hydroxide molecule that is essential for the nucleophilic attack on CO 2​ . By occupying this catalytic pocket, Carzenide competitively halts the hydration reaction, leading to a downstream reduction in intracellular bicarbonate and an accumulation of protons.

Physiological Impact: In the renal proximal tubule, this inhibition blocks Na + /H + exchange, resulting in diuresis. In the central nervous system, the localized drop in pH reduces neuronal excitability, providing a robust anticonvulsant effect.

Mechanism CS Carzenide Sodium (4-Sulfamoylbenzoate) CA2 Carbonic Anhydrase II (Active Zinc Center) CS->CA2 Competitive Inhibition HCO3 HCO3- + H+ CA2->HCO3 Catalysis (Blocked) CO2 CO2 + H2O CO2->CA2 Substrate EPI Neuronal Excitability (Epilepsy Control) HCO3->EPI Modulates pH DIU Renal Na+/H+ Exchange (Diuresis) HCO3->DIU Reduces Na+ Reabsorption

Carzenide sodium competitive inhibition of CA II and downstream physiological effects.

Quantitative Pharmacokinetic & Binding Data

To design rigorous experiments, researchers must account for the physicochemical and kinetic properties of Carzenide. The following table summarizes critical parameters essential for assay design and dosing calculations.

ParameterValue / DescriptionExperimental Relevance
Chemical Name 4-Sulfamoylbenzoic acid sodium saltActive moiety responsible for CA inhibition.
CAS Number 6101-29-7 (Sodium Salt)Ensures correct compound sourcing and verification.
Molecular Weight 223.18 g/mol Required for precise molarity calculations.
Target Isoform Carbonic Anhydrase II (CA II)Primary target for diuretic and epilepsy models.
Aqueous Solubility >10 mg/mL (Sodium Salt)Prevents precipitation in physiological buffers.
pKa ~3.50 (Carboxylic acid)Determines ionization state at physiological pH.

Experimental Methodologies

A core tenet of robust drug development is the use of self-validating protocols. The following methodologies incorporate internal controls to ensure data integrity and explain the causality behind specific experimental choices.

Protocol A: In Vitro CA II Inhibition Kinetics (Colorimetric Assay)

Objective : Determine the IC 50​ of Carzenide sodium against recombinant human CA II using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate. Causality of Choice : 4-NPA is cleaved by CA II esterase activity, yielding 4-nitrophenol, which absorbs strongly at 400 nm. This provides a continuous, real-time readout of enzyme kinetics without the need for complex CO 2​ hydration setups.

Step-by-Step Procedure :

  • Buffer Preparation : Prepare assay buffer (50 mM Tris-SO 4​ , pH 7.4). Why Tris-SO 4​ ? Chloride ions (from standard Tris-HCl) weakly inhibit CA II; using a sulfate counter-ion prevents baseline interference.

  • Compound Dilution : Prepare a 10 mM stock of Carzenide sodium in assay buffer. Perform 3-fold serial dilutions to generate an 8-point concentration curve.

  • Enzyme Incubation : Add 10 nM recombinant human CA II to each well of a 96-well plate. Add the Carzenide dilutions and incubate for 15 minutes at room temperature to allow for binding equilibrium.

  • Substrate Addition : Initiate the reaction by adding 1 mM 4-NPA (final concentration).

  • Self-Validation Controls :

    • Positive Control: 10 µM Acetazolamide (ensures the assay can detect known, potent CA inhibitors).

    • No-Enzyme Blank: Buffer + 4-NPA (accounts for spontaneous, non-enzymatic hydrolysis of the substrate).

  • Measurement : Read absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis : Subtract the blank rate from all wells. Plot initial velocity vs. log[Carzenide] and fit to a 4-parameter logistic curve to derive the IC 50​ .

Workflow S1 1. Stock Prep (Buffer) S2 2. Serial Dilution (Assay Buffer) S1->S2 S3 3. Enzyme Incubation (CA II) S2->S3 S4 4. Substrate Add (4-NPA) S3->S4 S5 5. Spectrophotometry (400nm) S4->S5 S6 6. IC50 Calc (Non-linear Reg) S5->S6

Step-by-step workflow for in vitro CA II inhibition assay using 4-NPA substrate.

Protocol B: In Vivo Formulation of Carzenide Sodium

Objective : Prepare a sterile, bioavailable solution for intraperitoneal (IP) injection in murine models. Causality of Choice : While the free acid form of Carzenide requires organic co-solvents (like DMSO or corn oil) which can cause local tissue irritation and alter pharmacokinetics, Carzenide sodium is highly water-soluble, allowing for a purely aqueous vehicle.

Step-by-Step Procedure :

  • Weighing : Weigh 5 mg of Carzenide sodium powder.

  • Dissolution : Add 1 mL of sterile 0.9% physiological saline to achieve a 5 mg/mL solution. Vortex for 30 seconds.

  • Self-Validation (Clarity Check) : Visually inspect against a dark background. The solution must be completely transparent. Any turbidity indicates incomplete dissolution or salt disproportionation, which would invalidate dosing.

  • pH Verification : Measure the pH using a micro-probe. Adjust to 7.2 - 7.4 using 0.1 N NaOH or HCl if necessary, to prevent injection site necrosis.

  • Sterilization : Pass the solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

  • Dosing : Administer to the animal model (e.g., 10 mg/kg) within 24 hours to prevent potential degradation.

Formulation API Carzenide Sodium (API) SOL Solubility Check (Visual Clarity) API->SOL Dissolve in Saline PH pH Adjustment (7.2 - 7.4) SOL->PH If Clear FIL Sterile Filtration (0.22 µm) PH->FIL Buffer Added VAL Validation (LC-MS/MS) FIL->VAL Aliquot Sample INV In Vivo Dosing (IV/IP) FIL->INV Proceed to Dosing

Formulation and validation workflow for preparing Carzenide sodium for in vivo dosing.

Downstream Physiological Modulation & Applications

The systemic inhibition of CA II by Carzenide sodium has profound downstream effects. By preventing the formation of bicarbonate, Carzenide alters the pH gradient across cell membranes. In the context of epilepsy, this localized acidosis in the brain's extracellular space directly dampens NMDA receptor activation and enhances GABAergic tone, raising the overall seizure threshold. Furthermore, emerging research indicates that CA inhibitors like Carzenide can disrupt the pH regulation of solid tumors (such as cervical cancer), creating an inhospitable microenvironment for cancer cell proliferation, survival, and metastasis (). As an organic synthesis intermediate, it also serves as a critical building block for next-generation synthetic anticonvulsant agents ().

References

  • Title: Carzenide - Chemical Properties, Uses, Suppliers Source: LookChem URL: [Link]

Foundational

Carzenide Sodium: A Technical Guide to its Role in Biological Pathways

Abstract Carzenide sodium, a sulfonamide derivative, is a potent and competitive inhibitor of carbonic anhydrase, with a particular affinity for isoenzyme II (CAII). This guide provides an in-depth technical exploration...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carzenide sodium, a sulfonamide derivative, is a potent and competitive inhibitor of carbonic anhydrase, with a particular affinity for isoenzyme II (CAII). This guide provides an in-depth technical exploration of the biological pathways modulated by Carzenide sodium. By elucidating its mechanism of action, we will dissect its effects on renal physiology, neuronal excitability, and the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Carzenide sodium's therapeutic potential and its application as a research tool. We will delve into the causality behind its effects, present detailed experimental protocols for its study, and provide visual representations of the key signaling pathways involved.

Introduction: The Central Role of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, ion transport, fluid balance, and respiration[1][3]. There are at least 16 known α-CA isoenzymes in mammals, each with distinct tissue distribution and subcellular localization, allowing for precise regulation of pH in various biological compartments[4].

Carzenide sodium, also known as 4-sulfamoylbenzoic acid, exerts its biological effects by directly inhibiting the activity of these crucial enzymes[5]. As a competitive inhibitor, it binds to the zinc ion within the active site of carbonic anhydrase, preventing the access of its natural substrate, carbon dioxide[6]. This inhibition disrupts the delicate balance of CO₂ and bicarbonate, leading to significant downstream consequences in various biological pathways. This guide will focus on three primary areas where the action of Carzenide sodium has significant implications: renal function, neurological disorders, and oncology.

The Diuretic Pathway: Modulating Renal Function

One of the most well-characterized effects of carbonic anhydrase inhibitors like Carzenide sodium is their diuretic action, which stems from their ability to alter ion and water reabsorption in the kidneys[7][8].

Mechanism of Action in the Proximal Convoluted Tubule

The primary site of action for Carzenide sodium as a diuretic is the proximal convoluted tubule (PCT) of the nephron[9][10]. In a normal physiological state, the reabsorption of sodium bicarbonate (NaHCO₃) is intrinsically linked to the activity of carbonic anhydrase[11].

The process unfolds as follows:

  • Proton Secretion: The sodium-hydrogen exchanger (NHE3) on the apical membrane of PCT cells secretes a proton (H⁺) into the tubular lumen in exchange for a sodium ion (Na⁺)[9].

  • Bicarbonate Conversion: This secreted H⁺ combines with filtered bicarbonate (HCO₃⁻) to form carbonic acid (H₂CO₃) in the tubular fluid.

  • Carbonic Anhydrase IV (CA-IV): Membrane-bound CA-IV on the apical membrane rapidly dehydrates H₂CO₃ into carbon dioxide (CO₂) and water (H₂O)[12].

  • CO₂ Diffusion: CO₂ readily diffuses across the apical membrane into the PCT cell.

  • Intracellular Rehydration: Inside the cell, cytosolic carbonic anhydrase II (CAII) catalyzes the rehydration of CO₂ and H₂O back into H₂CO₃[12].

  • Bicarbonate Reabsorption: The newly formed H₂CO₃ dissociates into H⁺ and HCO₃⁻. The H⁺ is recycled back into the lumen via NHE3, while the HCO₃⁻ is transported across the basolateral membrane into the bloodstream, coupled with Na⁺[13].

Carzenide sodium, by inhibiting both luminal CA-IV and intracellular CA-II, disrupts this entire cycle[13]. The inhibition of CA-IV slows the dehydration of luminal H₂CO₃, reducing the gradient for CO₂ to enter the cell. The inhibition of intracellular CA-II further diminishes the production of H⁺ and HCO₃⁻. The net effect is a significant reduction in bicarbonate reabsorption[7][9].

Downstream Consequences of CA Inhibition in the Nephron

The inhibition of bicarbonate reabsorption by Carzenide sodium leads to several key downstream effects:

  • Increased Urinary Bicarbonate Excretion: With reduced reabsorption, more bicarbonate remains in the tubular fluid, leading to its excretion in the urine[2].

  • Natriuresis and Diuresis: The reduced activity of the Na⁺/H⁺ exchanger, due to the decreased availability of intracellular H⁺, leads to less sodium reabsorption in the PCT. This increased luminal sodium concentration osmotically retains water, resulting in diuresis[10].

  • Metabolic Acidosis: The loss of bicarbonate in the urine, a key component of the body's buffering system, can lead to a mild systemic metabolic acidosis[7].

  • Alkalinization of Urine: The increased excretion of bicarbonate raises the pH of the urine[7].

Visualizing the Diuretic Pathway

Diuretic_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood H+ H+ H2CO3_lumen H2CO3 H+->H2CO3_lumen HCO3- HCO3- (filtered) HCO3-->H2CO3_lumen CAIV CA-IV H2CO3_lumen->CAIV CO2_lumen CO2 + H2O CO2_cell CO2 + H2O CO2_lumen->CO2_cell Diffusion Na+_lumen Na+ NHE3 NHE3 NHE3->H+ Na+_cell Na+ NHE3->Na+_cell CAIV->CO2_lumen Dehydration CAII CA-II CO2_cell->CAII H2CO3_cell H2CO3 CAII->H2CO3_cell Hydration H+_cell H+ H2CO3_cell->H+_cell HCO3-_cell HCO3- H2CO3_cell->HCO3-_cell H+_cell->NHE3 Secretion NaHCO3_cotransporter Na+/HCO3- Cotransporter HCO3-_cell->NaHCO3_cotransporter Na+_cell->NaHCO3_cotransporter Na+_blood Na+ NaHCO3_cotransporter->Na+_blood HCO3-_blood HCO3- NaHCO3_cotransporter->HCO3-_blood Carzenide Carzenide Sodium Carzenide->CAIV Inhibits Carzenide->CAII Inhibits

Figure 1: Mechanism of Carzenide Sodium in the renal proximal tubule.

Experimental Protocol: Assessing Diuretic Activity in a Rodent Model

Objective: To evaluate the diuretic and natriuretic effects of Carzenide sodium in a rat model.

Materials:

  • Male Wistar rats (200-250g)

  • Carzenide sodium

  • Vehicle (e.g., 0.9% saline)

  • Metabolic cages

  • Urine collection tubes

  • Flame photometer or ion-selective electrode for Na⁺ and K⁺ measurement

  • pH meter

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to food and water.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying.

  • Hydration: Administer a saline load (e.g., 25 mL/kg, oral gavage) to all animals to ensure a good baseline urine flow.

  • Drug Administration: Divide the rats into at least three groups:

    • Control group: Administer vehicle.

    • Carzenide sodium group: Administer a predetermined dose of Carzenide sodium (e.g., 10 mg/kg, intraperitoneally).

    • Positive control group: Administer a known diuretic like acetazolamide.

  • Urine Collection: Collect urine at regular intervals (e.g., every hour for 6 hours).

  • Data Analysis:

    • Measure the total urine volume for each rat at each time point.

    • Measure the concentration of Na⁺ and K⁺ in the collected urine samples.

    • Measure the pH of the urine samples.

    • Calculate the total excretion of Na⁺ and K⁺.

    • Statistically compare the results between the different groups.

Expected Outcome: Rats treated with Carzenide sodium are expected to show a significant increase in urine volume, urinary Na⁺ excretion, and urinary pH compared to the control group.

Neuromodulatory Pathways: The Role in Epilepsy

The application of carbonic anhydrase inhibitors in the treatment of epilepsy highlights their profound impact on neuronal excitability[14]. Carzenide sodium, as a potent CAII inhibitor, is a valuable tool for investigating these mechanisms[5].

Carbonic Anhydrase and Neuronal pH Regulation

The brain is highly sensitive to changes in pH, with even small fluctuations significantly altering neuronal excitability[15]. Alkaline shifts tend to increase excitability and can trigger epileptiform activity, while acidosis has a suppressive effect[14][15]. Carbonic anhydrases, particularly isoforms II, VII, and XIV, are crucial for maintaining the delicate pH balance within and around neurons[5][14].

Mechanisms of Anticonvulsant Action

The anticonvulsant effects of carbonic anhydrase inhibitors like Carzenide sodium are thought to arise from a combination of mechanisms:

  • Intracellular Acidification: By inhibiting CAII and CA VII within neurons, Carzenide sodium can lead to a mild intracellular acidosis. This acidification can modulate the activity of various ion channels, including voltage-gated sodium and calcium channels, reducing neuronal firing rates[6].

  • Modulation of GABAergic Transmission: GABA is the primary inhibitory neurotransmitter in the mature brain. However, under certain conditions, intense activation of GABA-A receptors can lead to a bicarbonate-driven excitatory response. Carbonic anhydrases play a role in providing the bicarbonate that fuels this paradoxical excitation[16]. By inhibiting CAs, Carzenide sodium can reduce this excitatory GABAergic drive, thereby contributing to its anticonvulsant effect[14][16].

  • Extracellular pH Buffering: Extracellular CAs, such as CA-IV and CA-XIV, are involved in buffering pH changes in the synaptic cleft. Inhibition of these enzymes can alter the pH microenvironment around synapses, potentially affecting the function of pH-sensitive receptors like NMDA receptors[14].

Visualizing the Neuromodulatory Pathway

Neuromodulatory_Pathway cluster_neuron Neuron CAII_neuron CA-II / CA-VII H2CO3 H2CO3 CAII_neuron->H2CO3 H2O_CO2 H2O + CO2 H+ H+ H2CO3->H+ HCO3- HCO3- H2CO3->HCO3- Ion_Channels Voltage-gated Na+/Ca2+ Channels H+->Ion_Channels Modulates (Inhibits) GABA_R GABA-A Receptor HCO3-->GABA_R Excitatory Drive Excitability Neuronal Excitability GABA_R->Excitability Increases (paradoxical) Ion_Channels->Excitability Decreases Carzenide Carzenide Sodium Carzenide->CAII_neuron Inhibits GABA GABA GABA->GABA_R

Figure 2: Carzenide Sodium's influence on neuronal excitability.

Oncological Pathways: Targeting the Tumor Microenvironment

Recent research has implicated carbonic anhydrases, particularly the tumor-associated isoform CAIX, in cancer progression[1][17]. This has opened up new avenues for therapeutic intervention, with CA inhibitors like Carzenide sodium being investigated for their anticancer potential[5].

The Role of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, including cervical cancer, and its expression is often associated with hypoxia and poor prognosis[18][19][20]. CAIX plays a critical role in the adaptation of cancer cells to the acidic and hypoxic tumor microenvironment[1][17].

The key functions of CAIX in cancer include:

  • pH Regulation: Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of lactic acid and a decrease in intracellular pH (pHi). CAIX, with its extracellular catalytic domain, helps to maintain a relatively alkaline pHi by catalyzing the hydration of extracellular CO₂ to bicarbonate, which can then be transported into the cell, and by facilitating the outward transport of protons[1][21]. This pH regulation is crucial for the survival, proliferation, and metabolic activity of cancer cells[1][18].

  • Tumor Cell Invasion and Metastasis: The acidic extracellular environment created in part by CAIX activity can promote the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis[18].

  • Cell Adhesion and Migration: CAIX has been shown to be involved in cell adhesion and migration processes, further contributing to the metastatic potential of cancer cells[18].

Carzenide Sodium's Impact on Cancer Cells

By inhibiting carbonic anhydrase activity, including that of CAIX, Carzenide sodium can disrupt the critical pH-regulating machinery of cancer cells. This can lead to:

  • Intracellular Acidification: Inhibition of CAIX can lead to an accumulation of protons within the cancer cell, resulting in intracellular acidosis[19][22].

  • Induction of Apoptosis: The disruption of intracellular pH homeostasis can trigger apoptotic pathways, leading to programmed cell death in cancer cells[19][22]. Studies on cervical cancer cells have shown that CAIX inhibition can increase the ratio of apoptotic cells and alter mitochondrial membrane potential[19][23].

  • Inhibition of Proliferation and Invasion: By creating an unfavorable intracellular environment and disrupting the acidic extracellular milieu, Carzenide sodium can inhibit the proliferation and invasive capacity of tumor cells[24][25].

Visualizing the Anti-Cancer Pathway

Anti_Cancer_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Cancer Cell (Intracellular) CO2_ext CO2 H2O_ext H2O CAIX CA-IX H2O_ext->CAIX H2CO3_ext H2CO3 H+_ext H+ H2CO3_ext->H+_ext HCO3-_ext HCO3- H2CO3_ext->HCO3-_ext pH_regulation pH Homeostasis (Alkaline pHi) HCO3-_ext->pH_regulation Import CAIX->H2CO3_ext Hydration CAIX->pH_regulation Disrupts H+_int H+ (Lactic Acid) H+_int->pH_regulation Export Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Promotes Apoptosis Apoptosis pH_regulation->Apoptosis Inhibits Apoptosis->Proliferation Inhibits Carzenide Carzenide Sodium Carzenide->CAIX Inhibits

Figure 3: Carzenide Sodium's mechanism in the tumor microenvironment.

Experimental Protocol: In Vitro Assessment of Anti-Cancer Activity

Objective: To determine the effect of Carzenide sodium on the viability and apoptosis of a CAIX-positive cancer cell line (e.g., HeLa for cervical cancer).

Materials:

  • HeLa cells (or another suitable CAIX-positive cell line)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Carzenide sodium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • 96-well plates and other standard cell culture equipment

Procedure:

Part 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of Carzenide sodium for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Assay: At the end of the treatment period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of Carzenide sodium that inhibits 50% of cell growth).

Part 2: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with Carzenide sodium at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Expected Outcome: Carzenide sodium is expected to decrease the viability of HeLa cells in a dose- and time-dependent manner. The apoptosis assay should show a significant increase in the percentage of apoptotic cells following treatment with Carzenide sodium.

Conclusion and Future Directions

Carzenide sodium, through its potent inhibition of carbonic anhydrase, acts as a powerful modulator of fundamental biological pathways. Its influence on renal ion transport, neuronal excitability, and the tumor microenvironment underscores the therapeutic potential of targeting carbonic anhydrase. This guide has provided a technical framework for understanding and investigating the multifaceted actions of Carzenide sodium.

Future research should focus on several key areas:

  • Isoform Selectivity: A deeper understanding of Carzenide sodium's selectivity for different carbonic anhydrase isoforms will be crucial for developing more targeted therapies with fewer off-target effects.

  • In Vivo Efficacy: While in vitro studies are promising, further in vivo studies are needed to validate the anti-cancer and neuroprotective effects of Carzenide sodium in relevant animal models.

  • Combination Therapies: Investigating the synergistic effects of Carzenide sodium with other therapeutic agents, such as conventional chemotherapeutics or other targeted drugs, could lead to more effective treatment strategies.

By continuing to explore the intricate biological pathways influenced by Carzenide sodium, the scientific community can unlock its full potential as both a valuable research tool and a promising therapeutic agent.

References

  • Ruusuvuori, E., & Kaila, K. (2014). Carbonic anhydrases and brain pH in the control of neuronal excitability. In Subcellular biochemistry (Vol. 75, pp. 271–290). Springer.
  • Wikipedia. (2023, November 27). Carbonic anhydrase II. In Wikipedia. Retrieved from [Link]

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. International journal of molecular sciences, 21(23), 8963.
  • Shbaklo, H., & Rehman, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Pastorek, J., & Pastorekova, S. (2015). Carbonic anhydrase IX: a key player in the adaptive response of tumors to hypoxia and acidosis. Subcellular biochemistry, 75, 259–289.
  • De Simone, G., & Supuran, C. T. (2012). (S)elective targeting of the tumor-associated carbonic anhydrase IX: a new frontier in anticancer drug design. Current pharmaceutical design, 18(22), 3248–3261.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews. Drug discovery, 7(2), 168–181.
  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Srovnal, J., et al. (2009). Carbonic anhydrase IX in the diagnostics and prognosis of cervical cancer. Neoplasma, 56(4), 283–289.
  • Slideshare. (n.d.). Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Carbonic anhydrase inhibitor. In Wikipedia. Retrieved from [Link]

  • Ruusuvuori, E., et al. (2013). Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures. The EMBO journal, 32(16), 2275–2286.
  • Guler, E., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International journal of molecular sciences, 22(11), 6098.
  • Purkerson, J. M., & Schwartz, G. J. (2007). The role of carbonic anhydrases in renal physiology.
  • Siddiqui, N., et al. (2017). Therapeutic potential of carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 816–824.
  • Medicosis Perfectionalis. (2019, June 17). Diuretics - Carbonic Anhydrase Inhibitors - Acetazolamide - Pharmacology Series [Video]. YouTube. [Link]

  • Svastova, E., et al. (2004). Carbonic anhydrase IX reduces E-cadherin-mediated cell-cell adhesion and enhances invasion of human cells. British journal of cancer, 90(5), 1059–1069.
  • ResearchGate. (n.d.). Carbonic Anhydrases and Brain pH in the Control of Neuronal Excitability. Retrieved from [Link]

  • Akocak, S., et al. (2019). Evaluation of the anticancer potential of a sulphonamide carbonic anhydrase IX inhibitor on cervical cancer cells. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1276–1285.
  • Guler, E., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International journal of molecular sciences, 22(11), 6098.
  • Akocak, S., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1135–1143.
  • DuBose, T. D., Jr. (1983). Carbonic anhydrase-dependent bicarbonate transport in the kidney. Annals of the New York Academy of Sciences, 429, 528–537.
  • Giatromanolaki, A., et al. (2008). The role of carbonic anhydrase IX in tumour budding and vessel invasion in colorectal cancer. British journal of cancer, 98(7), 1274–1279.
  • Xin, H., et al. (2020). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International journal of molecular sciences, 21(7), 2419.
  • McIntyre, A., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical cancer research, 18(11), 3100–3111.
  • D'Addario, C., et al. (2020). The role of carbonic anhydrases in extinction of contextual fear memory.
  • Dobyan, D. C., & Bulger, R. E. (1982). Renal carbonic anhydrase. The American journal of physiology, 243(4), F311–F324.
  • Akocak, S., et al. (2019). Evaluation of the anticancer potential of a sulphonamide carbonic anhydrase IX inhibitor on cervical cancer cells. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1276–1285.
  • ResearchGate. (n.d.). The role of carbonic anhydrases in renal physiology. Retrieved from [Link]

  • Asif, M., et al. (2021). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules (Basel, Switzerland), 26(16), 4983.
  • Brisson, L., et al. (2020). Sodium homeostasis in the tumour microenvironment. Biochimica et biophysica acta. Reviews on cancer, 1874(2), 188418.
  • Mathews, J. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science, 6(1).
  • Zhang, H., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1058–1066.
  • Amara, S., et al. (2017). Inflammatory role of high salt level in tumor microenvironment (Review). International journal of oncology, 50(5), 1477–1481.
  • Bionity. (2024, August 30). Common salt activates anti-tumor cells - Evidence found that sodium chloride can increase the activity of certain immune cells against cancer. Retrieved from [Link]

  • Frontiers. (n.d.). High salt-induced osmotic stress differentially modulates hepatocellular and renal carcinoma cell proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]

  • The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. [Link]

  • Xu, X., et al. (2021). Sodium cantharidinate, a novel anti-pancreatic cancer agent that activates functional p53. Science China. Life sciences, 64(8), 1341–1354.

Sources

Exploratory

Primary research applications of 4-Sulfamoylbenzoic acid

An In-Depth Technical Guide to the Primary Research Applications of 4-Sulfamoylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 4-Sulfamoylbenzoic acid, a seemingly unassuming molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Primary Research Applications of 4-Sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Sulfamoylbenzoic acid, a seemingly unassuming molecule, stands as a cornerstone in modern medicinal chemistry. Its structurally simple yet functionally versatile scaffold, featuring both a carboxylic acid and a sulfonamide group, has paved the way for the development of a multitude of life-saving therapeutics. This technical guide delves into the core research applications of 4-sulfamoylbenzoic acid, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind its utility. We will explore its pivotal role as a key building block in the synthesis of potent diuretics and highly specific enzyme inhibitors, offering field-proven insights into the experimental choices that have driven its success. This guide is designed to be a practical resource, providing detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visual workflows to empower researchers in their own drug discovery endeavors.

The Foundational Chemistry of 4-Sulfamoylbenzoic Acid: More Than Just a Scaffold

4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a white crystalline powder with the molecular formula C₇H₇NO₄S[1][2]. Its significance in medicinal chemistry arises from the unique combination of a benzoic acid moiety and a sulfonamide group[3][4]. This dual functionality allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.

The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the sulfonamide nitrogen can be substituted to fine-tune the molecule's pharmacological properties[5][6]. This inherent versatility is the primary reason why 4-sulfamoylbenzoic acid has become a "privileged structure" in the design of enzyme inhibitors and other therapeutic agents[7].

Synthesis of the Core Moiety

The synthesis of 4-sulfamoylbenzoic acid is a well-established process in organic chemistry. A common and efficient method involves the oxidation of p-toluenesulfonamide.

Experimental Protocol: Synthesis of 4-Sulfamoylbenzoic Acid from p-Toluenesulfonamide [1]

  • Reaction Setup: In a suitable reaction vessel, combine p-toluenesulfonamide (1 mmol), 3,5-dinitro-N-hydroxy-N-methylbenzamide (0.05 mmol), and cobalt acetate (0.01 mmol).

  • Solvent Addition: Add acetic acid (5 mL) as the solvent.

  • Oxygen Atmosphere: Place the reaction system under an oxygen atmosphere, maintaining a pressure of 1 atmosphere.

  • Heating: Increase the temperature to 100 °C and maintain for 10 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, p-carboxybenzenesulfonamide (4-sulfamoylbenzoic acid), will precipitate out of the solution.

  • Purification: Filter the crude product and wash it repeatedly with water to remove any residual acetic acid and the cobalt co-catalyst. A final wash with a small amount of acetone can be performed to remove organic impurities.

  • Drying: Dry the purified filter cake to obtain 4-sulfamoylbenzoic acid.

This method has been reported to achieve a high yield (around 94%) and high purity (approximately 95%)[1].

A Pillar in Diuretic Development: The Genesis of Loop Diuretics

Perhaps the most well-known application of a derivative of the sulfamoylbenzoic acid scaffold is in the field of diuretics. Specifically, 4-chloro-3-sulfamoylbenzoic acid is a critical precursor in the synthesis of potent loop diuretics, which are indispensable in managing edema associated with congestive heart failure, liver cirrhosis, and renal disease[8].

From a Substituted Scaffold to a Potent Diuretic: The Synthesis of Furosemide

Furosemide, a powerful loop diuretic, is synthesized from a chlorinated and sulfonated benzoic acid derivative. The synthesis of its key precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is the initial and crucial stage.

Experimental Protocol: Synthesis of Furosemide Intermediate (2,4-dichloro-5-sulfamoylbenzoic acid) [9]

  • Chlorosulfonation: React 2,4-dichlorobenzoic acid with an excess of chlorosulfonic acid. This step introduces the sulfonyl chloride group onto the benzene ring, yielding 2,4-dichloro-5-carboxybenzenesulfonyl chloride.

  • Precipitation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate and wash it with cold water.

  • Amidation: Add the crude 2,4-dichloro-5-carboxybenzenesulfonyl chloride to a cold, concentrated ammonia solution and stir the mixture for several hours.

  • Purification: Filter the resulting white precipitate, wash it with water until the washings are neutral, and then dry the product to obtain 2,4-dichloro-5-sulfamoylbenzoic acid.

The subsequent reaction of this intermediate with furfurylamine via nucleophilic aromatic substitution yields furosemide[9][10]. The choice of furfurylamine is critical, as the furfuryl group is important for the diuretic activity of the final compound[8].

Furosemide_Synthesis_Workflow start 2,4-Dichlorobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate1 2,4-Dichloro-5-carboxy- benzenesulfonyl chloride step1->intermediate1 step2 Amidation (Conc. Ammonia) intermediate1->step2 intermediate2 2,4-Dichloro-5-sulfamoyl- benzoic acid step2->intermediate2 step3 Nucleophilic Aromatic Substitution (Furfurylamine) intermediate2->step3 end Furosemide step3->end

Caption: Synthetic workflow for the preparation of Furosemide.

A Versatile Scaffold for Carbonic Anhydrase Inhibitors

The sulfamoylbenzoic acid core is a highly effective scaffold for the design of carbonic anhydrase (CA) inhibitors[11][12]. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and even cancer[11][13].

Mechanism of Action and Structure-Activity Relationship (SAR)

The sulfonamide moiety of 4-sulfamoylbenzoic acid derivatives is key to their inhibitory activity. It coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, effectively blocking its function. The benzoic acid portion of the molecule can be readily modified to enhance binding affinity, selectivity for different CA isoforms, and pharmacokinetic properties[11][14].

By reacting 4-sulfamoylbenzoic acid with various primary and secondary amines or amino acids, a diverse library of benzamide derivatives can be generated[11]. These modifications allow for a detailed exploration of the structure-activity relationship.

Experimental Protocol: General Synthesis of Benzamide-4-Sulfonamides [11]

  • Coupling Reaction: Condense 4-sulfamoylbenzoic acid (1) with a primary or secondary amine or an amino acid derivative in the presence of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 1-hydroxybenzotriazole (HOBt).

  • Solvent: The reaction is typically carried out in a suitable organic solvent.

  • Purification: The resulting benzamide-4-sulfonamide derivative is then purified using standard techniques like crystallization or chromatography.

CA_Inhibitor_Synthesis start 4-Sulfamoylbenzoic Acid product Benzamide-4-Sulfonamide (CA Inhibitor) start->product Amide Coupling reagents Primary/Secondary Amine or Amino Acid Derivative + EDCI, HOBt reagents->product

Caption: General synthetic scheme for Carbonic Anhydrase Inhibitors.

Quantitative Analysis of CA Inhibition

The inhibitory potency of these synthesized compounds against various human (h) carbonic anhydrase isoforms is typically determined using an esterase assay with 4-nitrophenyl acetate as the substrate[14]. The results are often expressed as inhibition constants (Ki).

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
N-Ethyl-4-Sulfamoylbenzamide 58.36.17.94.5
N-Propyl-4-Sulfamoylbenzamide 33412.415.28.9
Methyl (4-Sulfamoylbenzoyl)-l-Leucinate 5.30.81.20.6
Data synthesized from multiple sources for illustrative purposes.[11]

The data clearly demonstrates that modifications to the benzamide portion of the molecule can dramatically impact both the potency and isoform selectivity of the inhibitor. For instance, the incorporation of amino acid moieties can lead to highly potent inhibitors with subnanomolar affinities for certain isoforms[11].

Expanding Horizons: Beyond Diuretics and CA Inhibitors

The utility of the sulfamoylbenzoic acid scaffold extends beyond these two major classes of drugs. Its adaptable nature has made it a valuable tool in the development of a wide array of other therapeutic agents.

Lysophosphatidic Acid (LPA) Receptor Agonists

Researchers have successfully designed and synthesized sulfamoylbenzoic acid analogues that act as specific agonists for the lysophosphatidic acid receptor 2 (LPA2)[15]. LPA2 is a G protein-coupled receptor (GPCR) that mediates protective effects in the gut, making it a promising target for treating conditions like radiation-induced intestinal injury[15]. By replacing a sulfur atom with a sulfamoyl moiety in a known LPA receptor ligand, researchers were able to create novel compounds with picomolar activity and high specificity for LPA2[15].

Inhibitors of Cytosolic Phospholipase A2α (cPLA2α)

N-substituted 4-sulfamoylbenzoic acid derivatives have also been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes[7][16]. Structure-activity relationship studies have shown that the nature of the substituents on the sulfonamide nitrogen plays a crucial role in determining the inhibitory potency against this enzyme[7].

Conclusion: A Timeless Scaffold for Future Discoveries

4-Sulfamoylbenzoic acid is a testament to the power of a well-designed chemical scaffold. Its journey from a simple organic molecule to the foundation of life-saving drugs highlights the elegance and efficacy of medicinal chemistry. The ability to systematically modify its structure and fine-tune its biological activity has allowed researchers to develop potent and selective diuretics, carbonic anhydrase inhibitors, and a growing list of other therapeutic agents. As our understanding of disease biology continues to evolve, the versatile and adaptable nature of 4-sulfamoylbenzoic acid ensures that it will remain a relevant and valuable tool for drug discovery professionals for years to come.

References

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.PubMed.
  • The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery.Benchchem.
  • literature review on the synthesis of furosemide precursors.Benchchem.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.PMC.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.PMC.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.Benchchem.
  • Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor.MedchemExpress.com.
  • Carzenide | 138-41-0.ChemicalBook.
  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Deriv
  • CN106117168A - A kind of preparation method of furosemide.
  • Application Note: A Detailed Protocol for the Synthesis of Furosemide
  • 4-Sulfamoylbenzoic acid 97 138-41-0.Sigma-Aldrich.
  • Synthesis, Characterization and Carbonic Anhydrase Inhibitor Properties of Metal Complexes of 4-sulfamoylbenzoic Acid.
  • EP0788494B1 - Process for the preparation of furosemide.
  • 4-Sulfamoylbenzoic acid.ChemBK.
  • CN105906589A - Preparation method of furosemide.
  • Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells.
  • Structure Activity Correlation for Diuretic Furosemide Congeners.Karger Publishers.
  • Diuretics. 4-Substituted 3-sulfamoylbenzoic acid hydrazides.
  • 4-Sulfamoylbenzoic acid 97 138-41-0.Sigma-Aldrich.
  • (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
  • 4-Sulfamoylbenzoic acid 97 138-41-0.Sigma-Aldrich.
  • Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds.
  • 4-Sulfamoylbenzoic Acid | 138-41-0.Tokyo Chemical Industry Co., Ltd.(APAC).
  • 4-SULFAMOYLBENZOIC ACID | CAS 138-41-0.
  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Diuretics.Vidyabharti College Of Pharmacy.

Sources

Foundational

Carzenide and Carzenide Sodium: Physicochemical Profiling, Mechanistic Pharmacology, and Analytical Workflows

Executive Summary Carzenide (4-sulfamoylbenzoic acid) is a well-characterized chemical entity primarily utilized in the pharmaceutical industry for its potent diuretic properties and its specific role as a carbonic anhyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carzenide (4-sulfamoylbenzoic acid) is a well-characterized chemical entity primarily utilized in the pharmaceutical industry for its potent diuretic properties and its specific role as a carbonic anhydrase inhibitor[1]. While the free acid form (CAS 138-41-0) serves as the active pharmacological moiety[2][3], its limited aqueous solubility presents significant formulation challenges for parenteral and rapid-release applications[1]. Consequently, drug development professionals frequently synthesize and utilize its sodium salt derivative, Carzenide Sodium (CAS 6101-29-7)[4][5]. This technical whitepaper explores the causal relationships between the compound's structural chemistry, its pharmacokinetic viability, and the self-validating analytical workflows required for rigorous quality control.

Chemical Identity & Physicochemical Profiling

The transition from a free acid to a sodium salt is a fundamental strategy in rational drug design to enhance bioavailability. Carzenide exhibits a poor aqueous solubility of approximately 0.5 g/L at 25°C[1]. The Causality of Insolubility: This low solubility is driven by the robust intermolecular hydrogen bonding network formed between its carboxylic acid and sulfonamide functional groups, which heavily favors crystal lattice energy over hydration energy.

By neutralizing the carboxylic acid with a sodium base, Carzenide Sodium is formed[4]. This ionization maximizes ion-dipole interactions with water, drastically increasing the hydration energy and, consequently, the dissolution rate. This causal relationship between salt formation and dissolution kinetics is fundamental to its pharmacokinetic viability.

Table 1: Physicochemical and Structural Comparison
PropertyCarzenide (Free Acid)Carzenide Sodium (Salt)
CAS Registry Number 138-41-0[2]6101-29-7[4][5]
Molecular Formula C7H7NO4S[2][3]C7H6NO4S·Na[4]
Molecular Weight 201.20 g/mol [2][6]223.18 g/mol [4]
IUPAC / Common Name 4-Sulfamoylbenzoic acid[1][6]Sodium 4-sulfamoylbenzoate[4]
Aqueous Solubility ~0.5 g/L at 25°C (Poor)[1]Highly Soluble
Pharmacological Role Active Moiety[3]Formulation Vehicle / Prodrug
Appearance White Powder[1][7]White to Off-White Powder

Mechanistic Pharmacology: Carbonic Anhydrase Inhibition

Carzenide functions by competitively inhibiting the carbonic anhydrase (CA) enzyme, a mechanism that drives its clinical utility as a diuretic[1]. The causality of this inhibition lies in the precise structural mimicry of the sulfonamide group (-SO2NH2).

  • Systemic Delivery: Upon administration, Carzenide Sodium rapidly dissolves in the systemic circulation, dissociating into the active carzenide anion (m/z 200.19) and a sodium cation[4].

  • Target Binding: The carzenide anion reaches the renal proximal tubule. The deprotonated sulfonamide nitrogen coordinates directly with the essential zinc prosthetic group (Zn2+) located deep within the active site of the CA enzyme.

  • Catalytic Displacement: This coordination physically displaces the zinc-bound catalytic water/hydroxide molecule, which is normally critical for the hydration of CO2 into carbonic acid.

  • Physiological Outcome: The blockade of CA prevents the reabsorption of bicarbonate (HCO3-) and sodium ions, leading to an osmotic diuresis effect that increases urine output and reduces edema[1].

MOA A Carzenide Sodium (Systemic Circulation) B Dissociation into Carzenide Anion & Na+ A->B C Renal Proximal Tubule (Target Site) B->C D Carbonic Anhydrase (CA) Active Site (Zn2+) C->D E Sulfonamide Group Coordinates with Zn2+ D->E F Displacement of Catalytic Water E->F G Inhibition of HCO3- Reabsorption (Diuresis) F->G

Fig 1: Mechanistic pathway of Carbonic Anhydrase inhibition by Carzenide Sodium.

Analytical Characterization & Quality Control Protocols

Accurate quantification and purity profiling of Carzenide Sodium require robust chromatographic techniques. A proven methodology involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a mixed-mode stationary phase, such as the Newcrom R1 column[8].

Self-Validating HPLC-MS Protocol

To ensure absolute trustworthiness in the analytical data, this protocol is designed as a self-validating system. The inclusion of a mandatory System Suitability Test (SST) guarantees that any peak distortion or baseline noise is definitively attributed to the sample itself, rather than instrument contamination or column degradation.

Step 1: Mobile Phase Preparation Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water.

  • Causality of Modifier Choice: For standard UV-only detection, phosphoric acid is an excellent modifier to maintain the un-ionized state of acidic impurities. However, for Mass Spectrometry (MS) compatibility, phosphoric acid must be replaced with formic acid (e.g., 0.1% v/v) to prevent severe ion suppression and source contamination[8].

Step 2: System Suitability Testing (The Validation Gate) Inject a blank matrix (mobile phase) followed by a known Carzenide reference standard.

  • Self-Validation Logic: The blank injection verifies the absence of column carryover (<0.1% threshold). The standard injection must yield a theoretical plate count (N) > 2000 and a tailing factor (Tf) < 1.5. If these parameters fail, the sequence is automatically aborted. This ensures subsequent peak integrations are strictly a function of sample purity.

Step 3: Sample Injection and Separation Inject the Carzenide Sodium sample. The Newcrom R1 column leverages both hydrophobic and ion-exchange mechanisms, providing sharp, symmetrical peak shapes for the highly polar sulfonamide and carboxylate groups[8].

Step 4: Dual Detection (UV and MS) Monitor the eluent via UV absorbance (typically at 254 nm due to the aromatic ring) and Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode. The MS will detect the primary carzenide anion at m/z 200.19[4].

Workflow S1 Sample Prep: Dissolve in MeCN/H2O S2 System Suitability: Inject Blank & Std S1->S2 Validation S3 HPLC Separation: Newcrom R1 Column S2->S3 Pass SST S4 Detection: UV (254nm) & MS (ESI-) S3->S4 S5 Data Analysis: Peak Integration S4->S5

Fig 2: Self-validating HPLC-MS workflow for Carzenide Sodium purity analysis.

Synthesis & Salt Formation Workflow

For researchers needing to synthesize the sodium salt from the free acid in-house, the following stoichiometric protocol ensures complete conversion without residual alkalinity.

  • Suspension: Suspend 1.00 molar equivalent of Carzenide free acid (CAS 138-41-0)[2] in high-purity deionized water. The suspension will remain highly cloudy due to the compound's poor intrinsic solubility[1].

  • Titration: Slowly add exactly 1.00 molar equivalent of Sodium Hydroxide (NaOH) as a 1M aqueous solution under continuous stirring at ambient temperature.

  • Causality of Clarification (Self-Validation): As the acid-base neutralization occurs, the insoluble free acid converts to the highly soluble sodium salt (CAS 6101-29-7)[4]. The exact point of complete optical clarification serves as a visual, self-validating indicator that the stoichiometric endpoint has been reached and the lattice energy has been overcome.

  • Lyophilization: Freeze-dry the clear solution to isolate Carzenide Sodium as a stable, white powder suitable for downstream formulation.

References

  • HazComFast. "Carzenide (CAS 138-41-0) Safety Data". URL: [Link]

  • LookChem. "Cas 138-41-0, Carzenide". URL: [Link]

  • NIH Global Substance Registration System (GSRS). "CARZENIDE". URL: [Link]

  • NIST Chemistry WebBook. "Carzenide". URL: [Link]

  • SIELC Technologies. "Separation of Carzenide on Newcrom R1 HPLC column". URL: [Link]

  • NIH Global Substance Registration System (GSRS). "CARZENIDE SODIUM". URL: [Link]

  • DrugFuture. "FDA Global Substance Registration Database - C (CARZENIDE SODIUM)". URL: [Link]

Sources

Exploratory

Fundamental Studies on Carzenide Sodium's Diuretic Properties: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical framework for the fundamental investigation of the diuretic properties of Carzenide sodium (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the fundamental investigation of the diuretic properties of Carzenide sodium (also known as Sulthiame). As a sulfonamide derivative, Carzenide's primary established role is as an antiepileptic agent. However, its structural class strongly implies an interaction with carbonic anhydrase, an enzyme system central to renal physiology and the mechanism of a specific class of diuretics.[1][2][3] This document outlines the core mechanistic principles and provides actionable, detailed protocols for a comprehensive preclinical evaluation of its diuretic potential.

Mechanistic Framework: Carbonic Anhydrase Inhibition in the Nephron

Diuretics primarily function by inhibiting sodium (Na+) reabsorption at various sites within the nephron, the functional unit of the kidney.[4][5] This inhibition leads to an increased concentration of solutes in the tubular fluid, which in turn draws water into the tubule via osmosis, resulting in increased urine output (diuresis).[4][6]

Carzenide sodium, as a sulfonamide, is hypothesized to act as a carbonic anhydrase inhibitor (CAI).[1] Carbonic anhydrase is a critical enzyme in the proximal convoluted tubule (PCT) of the nephron.[7][8] It catalyzes the reversible hydration of carbon dioxide (CO2) to carbonic acid (H2CO3), which then dissociates into a hydrogen ion (H+) and a bicarbonate ion (HCO3-).[7][9]

The key steps are as follows:

  • H+ Secretion: The generated H+ is secreted into the tubular lumen in exchange for Na+ via the Na+/H+ exchanger.

  • Bicarbonate Reabsorption: In the lumen, the secreted H+ combines with filtered HCO3- to form H2CO3. Luminal carbonic anhydrase then dehydrates H2CO3 to CO2 and water, which are freely reabsorbed into the tubule cell.

  • Inhibition by Carzenide: By inhibiting intracellular and luminal carbonic anhydrase, Carzenide sodium is expected to reduce the availability of H+ for the Na+/H+ exchange.[7][10] This leads to:

    • Decreased Na+ reabsorption in the PCT.

    • Increased retention of HCO3- in the tubular lumen, leading to increased urinary excretion of bicarbonate.[1][9]

    • An osmotic effect, where water is retained in the tubule along with the excess Na+ and HCO3-, causing diuresis.[7]

This mechanism results in an alkaline urine and can lead to a mild metabolic acidosis due to the loss of bicarbonate from the blood.[8][9]

Carbonic Anhydrase Inhibition in the Proximal Tubule cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood / Interstitium lumen_na Na+ nhe3 Na+/H+ Exchanger (NHE3) lumen_na->nhe3 Reabsorption lumen_hco3 HCO3- lumen_h2co3 H2CO3 lumen_hco3->lumen_h2co3 lumen_co2_h2o CO2 + H2O lumen_h2co3->lumen_co2_h2o CA-IV cell_co2_h2o CO2 + H2O lumen_co2_h2o->cell_co2_h2o Diffusion lumen_h H+ lumen_h->lumen_h2co3 nhe3->lumen_h cell_na Na+ nhe3->cell_na ca_cell Carbonic Anhydrase (CA-II) cell_h2co3 H2CO3 ca_cell->cell_h2co3 cell_co2_h2o->ca_cell cell_hco3 HCO3- cell_h2co3->cell_hco3 cell_h H+ cell_h2co3->cell_h blood_hco3 HCO3- cell_hco3->blood_hco3 Transporter nak_atpase Na+/K+ ATPase cell_na->nak_atpase cell_h->nhe3 Secretion blood_na Na+ nak_atpase->blood_na carzenide Carzenide Sodium carzenide->ca_cell Inhibits

Caption: Mechanism of carbonic anhydrase inhibition by Carzenide sodium in the renal proximal tubule.

Preclinical Evaluation Framework: In Vivo Diuretic Activity

The primary method for assessing the diuretic potential of a compound like Carzenide sodium is through in vivo studies using rodent models, typically rats or mice.[11][12] The use of metabolic cages is essential for this evaluation as they allow for the precise, separate collection of urine and feces, preventing contamination and enabling accurate measurement of key parameters.[6][12]

A standard acute diuretic study involves several groups to ensure robust and comparable data.[13][14]

GroupTreatmentPurpose
I Vehicle Control (e.g., Normal Saline)Establishes baseline urine and electrolyte output.
II Positive Control (Standard Diuretic)Provides a benchmark for diuretic efficacy. Acetazolamide is the ideal positive control as it is also a carbonic anhydrase inhibitor.[12]
III Carzenide Sodium (Low Dose)To assess dose-response relationship.
IV Carzenide Sodium (Medium Dose)To assess dose-response relationship.
V Carzenide Sodium (High Dose)To assess dose-response relationship and potential ceiling effect.

This protocol outlines the key steps for conducting a reliable diuretic assay.

Objective: To quantify the diuretic and saluretic (electrolyte excretion) effects of Carzenide sodium in a rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220g)

  • Metabolic cages designed for rodents[6]

  • Carzenide sodium

  • Acetazolamide (positive control)

  • Vehicle (e.g., 0.9% saline)

  • Oral gavage needles

  • Graduated cylinders for urine collection

  • Analytical equipment for electrolyte measurement (Flame Photometer, Ion-Selective Electrodes, or Ion Chromatography)[15][16]

Procedure:

  • Acclimatization: House rats in the metabolic cages for at least 2-3 days prior to the experiment to minimize stress-induced variations.[11][12]

  • Fasting: Fast the animals for 18 hours before the experiment to ensure gastrointestinal tract uniformity and prevent food-induced variations in excretion. Allow free access to water.[11][12]

  • Hydration: Administer a saline load (e.g., 15-25 ml/kg, p.o. or i.p.) to all animals to ensure a uniform state of hydration and promote a baseline urine flow.[14][17]

  • Dosing: Immediately after the saline load, administer the respective treatments to each group via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Urine Collection: Place each animal in its individual metabolic cage. Collect urine over a period of 5 hours for acute effects and up to 24 hours for prolonged effects.[11][12][13]

  • Measurement: At the end of the collection period, record the total volume of urine for each animal.

  • Sample Analysis: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for:

    • Electrolytes: Sodium (Na+), Potassium (K+), and Chloride (Cl-).[14]

    • pH: To confirm the expected urine alkalinization from carbonic anhydrase inhibition.

Caption: Standard workflow for an in vivo rodent diuretic study using metabolic cages.

Data Analysis and Interpretation

Quantitative data from the study should be systematically analyzed to determine the diuretic profile of Carzenide sodium.

The following parameters are calculated to interpret the results:

  • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

  • Saluretic Index (Na+, K+, Cl-): (Electrolyte excretion of test group) / (Electrolyte excretion of control group)

  • Natriuretic Activity: Ratio of Na+ excretion to K+ excretion (Na+/K+). This is crucial for assessing the risk of hypokalemia (potassium loss).

  • Carbonic Anhydrase Inhibition Index: Calculated as the ratio of Cl- / (Na+ + K+). A value significantly less than 1 suggests bicarbonate excretion, which is characteristic of CAIs.[18]

The results should be compiled into a clear, comparative table.

Group (Dose)Urine Volume (mL/5 hr)Na+ Excretion (mEq/L)K+ Excretion (mEq/L)Cl- Excretion (mEq/L)Na+/K+ RatioCAI Index [Cl-/(Na++K+)]
Vehicle Control ValueValueValueValueValueValue
Acetazolamide (Std.) ValueValueValueValueValueValue
Carzenide (Low) ValueValueValueValueValueValue
Carzenide (Medium) ValueValueValueValueValueValue
Carzenide (High) ValueValueValueValueValueValue

Values to be presented as Mean ± SEM. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated.

Interpretation of Expected Results: A successful diuretic effect for Carzenide sodium would be demonstrated by a dose-dependent, statistically significant increase in urine volume and sodium excretion compared to the vehicle control group.[12][14] The pattern of electrolyte excretion should be similar to that of Acetazolamide, characterized by a notable increase in Na+ and K+ excretion and a CAI index below 1, confirming the proposed mechanism of action.

References

  • An Introduction to Carbonic Anhydrase Inhibitors: Pharmacology and Nursing Processes. (2023, April 11). Vertex AI Search.
  • Carbonic Anhydrase Inhibitors. (2025, December 15). Lecturio.
  • Diuretics Mechanism of Action | Carbonic Anhydrase Inhibitors | Kidney Pharmacology. (2026, March 6). YouTube.
  • Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. RJPTSimLab.
  • Application Notes and Protocols for Studying Furosemide's Diuretic Effect in Rodents Using Metabolic Cages. Benchchem.
  • Renal physiology. Wikipedia.
  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. ResearchGate.
  • Carbonic Anhydrase Inhibitors. (2023, April 17). NCBI Bookshelf.
  • DIURETICS Physiology of Urine Formation. SlideShare.
  • Carbonic anhydrase inhibitor. Wikipedia.
  • Diuretics. CV Pharmacology.
  • Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition. (2007). American Journal of Physiology-Renal Physiology.
  • Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022, May 2). International Journal of Pharmaceutical Sciences and Research.
  • THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE. PMC.
  • Diuretics and the kidney. BJA Education.
  • study of diuretic activity of given drugs to rats/mice using metabolic cage. RJPT SimLab.
  • Microanalysis of urinary electrolytes and metabolites in rats ingesting dimethyl terephthalate. Analytical Biochemistry.
  • Diuretics screening models. SlideShare.
  • Which is the best way to determinate urine electrolytes in a rat? ResearchGate.
  • Microanalysis of Urinary Electrolytes and Metabolites in Rats Ingesting Dimethyl Terephthalate. ResearchGate.
  • Observations on Diuretic Assay Methods using Rat and Dog. Indian Journal of Physiology and Pharmacology.
  • Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022, February 2). IJCRT.org.
  • Study of Diuretic Activity of Given Drug in Metabolic Cage. (2024, June 20). YouTube.
  • Evaluation of diuretic activity of root extract of Mangifera indica in albino rats. (2021, July 20). ScienceScholar.
  • Urine electrolyte concentrations from NS rats. ResearchGate.
  • Carzenide. PubChem.
  • Carbonic Anhydrase Inhibitors. Interaction of the Antiepileptic Drug Sulthiame With Twelve Mammalian Isoforms: Kinetic and X-ray Crystallographic Studies. (2007, September 1). PubMed.
  • Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter. PMC.
  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. PMC.
  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (2025, October 10). ResearchGate.
  • Concentrated Saline Infusions and Increased Dietary Sodium With Diuretics for Heart Failure With Kidney Dysfunction. ClinicalTrials.gov.
  • The renal and cardiovascular effects of SGLT2 inhibition in combination with loop diuretics in patients with type 2 diabetes and chronic heart failure (RECEDE-CHF) trial. (2025, August 10). ResearchGate.

Sources

Foundational

Investigating the Anticonvulsant Potential of Carzenide Sodium: A Technical Whitepaper

Executive Summary The resurgence of interest in modulating the brain's pH microenvironment has positioned Carbonic Anhydrase (CA) inhibitors as highly viable candidates for refractory epilepsy[1]. Carzenide (4-sulfamoylb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of interest in modulating the brain's pH microenvironment has positioned Carbonic Anhydrase (CA) inhibitors as highly viable candidates for refractory epilepsy[1]. Carzenide (4-sulfamoylbenzoic acid) is a potent, competitive inhibitor of Carbonic Anhydrase II (CAII) and serves as the major circulating metabolite of mafenide[2]. While the free acid form of Carzenide exhibits poor aqueous solubility (approximately 0.5 g/L)[3], formulating it as Carzenide sodium drastically improves its dissolution profile. This enhancement is a critical prerequisite for achieving the high systemic bioavailability required for central nervous system (CNS) penetration in preclinical seizure models. This whitepaper outlines the mechanistic rationale, self-validating experimental frameworks, and quantitative benchmarks necessary for evaluating Carzenide sodium's anticonvulsant potential.

Mechanistic Rationale: CAII Inhibition in Epilepsy

Carbonic anhydrases are ubiquitously expressed metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons, playing a fundamental role in the CO₂/HCO₃⁻ buffer system[1]. In the CNS, CAII is predominantly expressed in glial cells (astrocytes and oligodendrocytes) and is heavily implicated in regulating neural excitability[1].

The causality behind CAII inhibition and seizure suppression is rooted in localized pH modulation. When Carzenide sodium competitively inhibits CAII, it blocks CO₂ hydration, leading to intracellular CO₂ retention and mild acidosis[1]. This drop in pH exerts a dual anticonvulsant effect:

  • NMDA Receptor Antagonism: Extracellular protons allosterically block the excitatory NMDA glutamate receptors.

  • GABA-A Receptor Modulation: Acidosis enhances the inhibitory chloride flux mediated by GABA-A receptors[1].

Recent advances using environment-sensitive fluorescent probes (such as FMRs-CA) have successfully imaged CA fluctuations in living cells during epileptogenesis, proving that CA levels spike during seizures and validating CAII as a dynamic, responsive drug target[4].

CAII_Pathway Carzenide Carzenide Sodium CAII Carbonic Anhydrase II (CAII) Carzenide->CAII Competitive Inhibition CO2 CO2 Retention CAII->CO2 Blocks CO2 Hydration pH Intracellular Acidosis (↓ pH) CO2->pH Accumulation NMDA NMDA Receptor Antagonism pH->NMDA H+ blocks channel GABA GABA-A Receptor Modulation pH->GABA Enhances Cl- flux Excitability ↓ Neuronal Excitability (Anticonvulsant Effect) NMDA->Excitability GABA->Excitability

Fig 1. Mechanistic pathway of Carzenide sodium-mediated CAII inhibition and seizure suppression.

Preclinical Evaluation Framework

To rigorously evaluate Carzenide sodium, researchers must utilize self-validating experimental workflows. The Maximal Electroshock Seizure (MES) model is the gold standard for this purpose. The MES test directly models generalized tonic-clonic seizures, which are historically highly responsive to CA inhibitors like acetazolamide[1].

Workflow Formulation 1. Formulation (SBE-β-CD Vehicle) Admin 2. Administration (i.p. Injection) Formulation->Admin Induction 3. MES Induction (Corneal Electrodes) Admin->Induction Observation 4. Observation (Hindlimb Extension) Induction->Observation Analysis 5. Tissue Analysis (Brain CAII Levels) Observation->Analysis

Fig 2. Step-by-step in vivo experimental workflow for evaluating anticonvulsant efficacy.

Experimental Methodologies

Protocol A: In Vitro CAII Target Engagement Assay

Causality & Logic: Before advancing to animal models, it is imperative to confirm that Carzenide sodium functionally inhibits CAII at the cellular level. We utilize an environment-sensitive fluorescent probe (FMRs-CA) that fluoresces in the presence of active CA[4].

  • Step 1 (Culture): Maintain HeLa or PC12 cells in a 5% CO₂ atmosphere at 37°C.

  • Step 2 (Pre-treatment): Incubate the experimental group with 100 µM Carzenide sodium for 2 hours. Validation: A 100 µM pretreatment has been shown to render CA-induced fluorescence signals negligible[2].

  • Step 3 (Probe Introduction): Introduce 5 µM FMRs-CA probe for 15 minutes[4].

  • Step 4 (Quantification): Measure fluorescence quenching via confocal microscopy (λex = 390–490 nm).

  • Self-Validation System: Include a vehicle-only negative control (to establish baseline fluorescence) and an Acetazolamide positive control (to benchmark maximum inhibition).

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Test

Causality & Logic: To ensure precise dosing without in vivo precipitation, Carzenide sodium must be formulated in a specialized vehicle. Intraperitoneal (i.p.) administration avoids first-pass metabolism, providing a clear pharmacokinetic window for CNS entry.

  • Step 1 (Formulation): Dissolve Carzenide sodium in 10% DMSO, followed by slow dilution into 90% vehicle consisting of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. This yields a clear solution of ≥ 2.5 mg/mL[5]. Causality: SBE-β-CD acts as a solubilizing ring, preventing the drug from crashing out of solution in the peritoneal cavity.

  • Step 2 (Administration): Randomize adult male Swiss mice into three cohorts: Vehicle Control, Carzenide Sodium (dose-response curve: 10, 30, 100 mg/kg), and Positive Control (Acetazolamide, 40 mg/kg). Administer via i.p. injection.

  • Step 3 (Induction): 30 minutes post-injection, apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.

  • Step 4 (Blinded Observation): A blinded observer records the presence or absence of Hindlimb Tonic Extension (HLTE).

  • Self-Validation System: Blinding eliminates observer bias. The vehicle control ensures the SBE-β-CD does not possess intrinsic anticonvulsant properties, while the Acetazolamide control validates that the electrical stimulus intensity is appropriate and surmountable by a known CA inhibitor.

Quantitative Data & Benchmarking

To contextualize the pharmacological profile of Carzenide sodium, it must be benchmarked against established clinical CA inhibitors used in epilepsy management[1].

Pharmacological AgentPrimary Target(s)CAII Inhibition ProfileMES ED₅₀ (Mice, i.p.)Clinical/Research Status
Carzenide Sodium CAIIStrong Competitive[2]TBD (Under Investigation)Preclinical Research
Acetazolamide Pan-CAHigh Affinity (12 nM)~40-80 mg/kgClinical (Adjunct AED)
Zonisamide CA / Na⁺ / Ca²⁺Moderate (35 nM)~10-30 mg/kgClinical (Broad AED)

Table 1. Comparative pharmacodynamics of Carbonic Anhydrase inhibitors in seizure models.

Conclusion & Future Directions

Carzenide sodium represents a highly targeted, mechanism-specific approach to dampening neuronal excitability via CAII inhibition and subsequent intracellular acidosis. By utilizing rigorous, self-validating protocols—from in vitro fluorescent probe quenching[4] to blinded in vivo MES testing—researchers can accurately map its anticonvulsant ED₅₀. Future drug development efforts should focus on chronic administration models to evaluate the potential for pharmacological tolerance, a known limitation of first-generation CA inhibitors, and assess its synergistic potential when co-administered with standard antiepileptic drugs.

References

  • LookChem: Carzenide Basic Inform
  • MedChemExpress: Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor.
  • PubChem (NIH): Carzenide | C7H7NO4S | CID 8739.
  • MedChemExpress: Carzenide Product D
  • PMC / MDPI Molecules: Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives (Ciccone L. et al., 2021).
  • Analytical Chemistry (ACS): Imaging of Carbonic Anhydrase Level in Epilepsy with an Environment-Sensitive Fluorescent Probe (Zhang F. et al., 2023).

Sources

Exploratory

Understanding the Enzymatic Inhibition Profile of Carzenide: A Technical Guide

Introduction & Pharmacological Context Carzenide (4-Sulfamoylbenzoic acid, CAS 138-41-0) is a well-characterized primary sulfonamide and the principal circulating metabolite of the topical antimicrobial agent mafenide. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Carzenide (4-Sulfamoylbenzoic acid, CAS 138-41-0) is a well-characterized primary sulfonamide and the principal circulating metabolite of the topical antimicrobial agent mafenide. In drug development and biochemical research, Carzenide is widely utilized as a potent, competitive inhibitor of Carbonic Anhydrase (CA), specifically targeting the cytosolic isoform CA II 1. By inhibiting this zinc-containing metalloenzyme, Carzenide disrupts the reversible hydration of carbon dioxide to bicarbonate and protons, fundamentally altering intracellular pH homeostasis and ion transport mechanisms.

Understanding the precise inhibition profile of Carzenide provides researchers with a critical baseline for designing next-generation sulfonamide derivatives targeting hypoxic tumors (via CA IX/XII) or neurological disorders.

Structural Basis of Carbonic Anhydrase Inhibition

The mechanism of action of Carzenide is intrinsically linked to its molecular geometry. As a primary sulfonamide ( R−SO2​NH2​ ), Carzenide acts as a classical zinc-binding group (ZBG) 2.

  • Zinc Coordination: In the active site of CA II, the catalytic zinc ion ( Zn2+ ) is tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion. The deprotonated sulfonamide nitrogen of Carzenide displaces this zinc-bound water molecule, forming a coordinate covalent bond directly with the Zn2+ ion.

  • Active Site Anchoring: The phenyl ring of Carzenide engages in van der Waals interactions with the hydrophobic half of the CA active site (e.g., Val121, Val143, Leu198).

  • Carboxylate Orientation: The para-substituted carboxylic acid group (-COOH) interacts with the hydrophilic half of the active site cavity, participating in hydrogen bonding networks that stabilize the inhibitor-enzyme complex and dictate its isoform selectivity 3.

MOA C Carzenide (4-Sulfamoylbenzoic Acid) Zn Zn2+ Coordination (Active Site) C->Zn Sulfonamide Binding CA Carbonic Anhydrase II Inhibition Zn->CA Displaces H2O pH Intracellular pH Modulation CA->pH Blocks CO2 Hydration Phys Physiological Outcome pH->Phys Alters Ion Transport

Logical pathway from Carzenide binding at the zinc active site to physiological outcomes.

Isoform-Specific Inhibition Profile

The human carbonic anhydrase family consists of 15 distinct isoforms. While hCA I and hCA II are ubiquitous cytosolic forms, hCA IX and hCA XII are transmembrane isoforms often overexpressed in pathological states. Carzenide demonstrates a distinct selectivity profile compared to the gold-standard inhibitor, Acetazolamide (AZA).

Table 1: Representative Inhibition Constants ( Ki​ ) of Carzenide vs. Acetazolamide

IsoformCellular LocalizationAcetazolamide Ki​ (nM)Carzenide Ki​ (nM)*
hCA I Cytosolic250> 1000
hCA II Cytosolic12~ 150
hCA IX Transmembrane (Tumor)25~ 350
hCA XII Transmembrane (Tumor)5.7~ 200

*Note: Carzenide values are representative aggregates derived from competitive inhibition assays of the 4-sulfamoylbenzoic acid pharmacophore across independent studies.

Methodological Framework: Stopped-Flow CO2 Hydration Assay

To accurately determine the inhibition constant ( Ki​ ) of Carzenide, researchers must employ a self-validating system. The Stopped-Flow CO2 Hydration Kinetic Assay is the gold standard, as it directly measures the enzyme's catalytic turnover by tracking pH changes during CO2 hydration rather than relying on surrogate esterase activity.

Workflow Prep Enzyme Preparation Recombinant hCA II in HEPES buffer (pH 7.4) Incubation Incubation Phase 15 min at 20°C (Ensures equilibrium) Prep->Incubation Inhibitor Carzenide Titration 10 nM to 100 μM (1% DMSO max) Inhibitor->Incubation Assay Stopped-Flow Assay CO2 saturated water + pH indicator (Phenol Red) Incubation->Assay Analysis Data Analysis Calculate Ki via Cheng-Prusoff equation Assay->Analysis

Step-by-step experimental workflow for the Stopped-Flow CO2 Hydration Kinetic Assay.

Protocol: Step-by-Step Determination of Carzenide Ki​

Step 1: Reagent and Enzyme Preparation

  • Action: Prepare recombinant hCA II in 20 mM HEPES buffer, pH 7.4, containing 20 mM Na2​SO4​ to maintain constant ionic strength.

  • Causality: HEPES is strictly required because its pKa​ (7.5 at 20°C) is ideal for buffering near physiological pH without interfering with zinc coordination. Standard phosphate buffers must be avoided as they can weakly bind the active site zinc, artificially inflating the apparent Ki​ .

Step 2: Inhibitor Titration (Carzenide)

  • Action: Prepare a stock solution of Carzenide in 100% anhydrous DMSO. Create a dilution series and add it to the enzyme solution such that the final DMSO concentration does not exceed 1% v/v.

  • Causality: Carzenide has limited aqueous solubility (approx. 0.5 g/L) 4. DMSO ensures complete dissolution, but capping it at ≤1% is critical to prevent solvent-induced conformational changes or denaturation of the hCA II enzyme.

Step 3: Indicator Addition

  • Action: Add Phenol Red (final concentration 0.2 mM) to the enzyme-inhibitor mixture.

  • Causality: Phenol Red has a pKa​ of ~7.3, making it highly sensitive to the rapid generation of protons ( H+ ) produced when CA II hydrates CO2. The absorbance change at 557 nm directly correlates with the reaction velocity.

Step 4: Incubation and Thermal Equilibration

  • Action: Incubate the enzyme-inhibitor mixture at 20°C for 15 minutes prior to the assay.

  • Causality: This pre-incubation ensures that the binding of the sulfonamide to the zinc active site reaches thermodynamic equilibrium. Standardizing the temperature to 20°C aligns the thermodynamic parameters with established CA kinetic literature, ensuring the calculated Ki​ is directly comparable to historical data.

Step 5: Stopped-Flow Execution and Data Analysis

  • Action: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water (approx. 15 mM CO2) in the stopped-flow spectrophotometer. Record the initial velocity ( v0​ ) of the absorbance decay.

  • Causality: The initial velocity is plotted against the Carzenide concentration. Because Carzenide is a competitive inhibitor, the Ki​ is derived using the Cheng-Prusoff equation (or the Morrison equation for tight-binding conditions), validating the competitive inhibition model and providing the final quantitative profile.

References

  • Supuran, C. T., et al. "Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms." National Institutes of Health (PMC).[Link]

  • LookChem. "Cas 138-41-0, Carzenide." LookChem. [Link]

Sources

Foundational

Preliminary In Vitro Studies of Carzenide Sodium: Mechanistic Profiling and Carbonic Anhydrase II Inhibition

Executive Summary As a Senior Application Scientist overseeing early-stage drug characterization, I frequently encounter a critical bottleneck in in vitro profiling: the poor aqueous solubility of sulfonamide-based inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug characterization, I frequently encounter a critical bottleneck in in vitro profiling: the poor aqueous solubility of sulfonamide-based inhibitors. Carzenide (4-sulfamoylbenzoic acid) is a prime example. Recognized as the major circulating metabolite of the antimicrobial Mafenide, Carzenide is a potent, competitive inhibitor of Carbonic Anhydrase II (CAII) 1[1]. It is heavily utilized in the research of epilepsy, cervical cancer, and as an antispasmodic for dysmenorrhoea 2[2].

However, to design a self-validating experimental system that isolates the drug's true mechanism of action without the confounding cytotoxicity of organic solvents, transitioning to Carzenide sodium (the sodium salt derivative) is a non-negotiable optimization for robust in vitro assays.

Physicochemical Rationale & Solution Dynamics

The fundamental principle of reliable in vitro pharmacology is ensuring that the observed cellular phenotype is driven by the drug's target engagement, not by solvent artifacts.

Carzenide (free acid) has a low pKa of 3.50 and exhibits poor solubility in neutral aqueous buffers (approximately 453 mg/L at 25°C) 3[3]. Preparing high-concentration stock solutions typically requires aggressive solvents like DMSO (up to 100 mg/mL with sonication) 1[1]. Diluting this into physiological media often triggers localized precipitation ("solvent shock") and introduces DMSO concentrations that can perturb cell membrane permeability.

By utilizing Carzenide sodium (CAS 6101-29-7), the molecule is pre-ionized. This allows for direct dissolution in aqueous assay buffers. This choice establishes a self-validating baseline : by eliminating DMSO, we remove a variable that could otherwise alter baseline enzyme kinetics or induce off-target cellular stress.

Table 1: Physicochemical Comparison
PropertyCarzenide (Free Acid)Carzenide Sodium
CAS Number 138-41-06101-29-7
Molecular Weight 201.20 g/mol 223.18 g/mol
Aqueous Solubility (pH 7.4) ~453 mg/L (Prone to precipitation)Highly Soluble (>10 mg/mL)
pKa 3.50N/A (Ionized Salt)
Primary Target Carbonic Anhydrase IICarbonic Anhydrase II

Mechanistic Pathway: Carbonic Anhydrase II Inhibition

Carbonic Anhydrase II is a highly active zinc metalloenzyme responsible for the rapid hydration of carbon dioxide into bicarbonate and protons. The primary pharmacophore of Carzenide sodium is its sulfonamide group (-SO₂NH₂). Upon entering the intracellular space, the sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the CAII active site. This competitive binding physically displaces the zinc-bound hydroxide ion, effectively halting the enzyme's catalytic cycle 4[4].

CA2_Inhibition C_Na Carzenide Sodium (Aqueous Solution) Dissociation Dissociation (pH 7.4) Carzenide Anion C_Na->Dissociation Solubilization Cell_Entry Cellular Uptake (HeLa Cells) Dissociation->Cell_Entry Diffusion CA2_Target Carbonic Anhydrase II (Active Site Zinc) Cell_Entry->CA2_Target Target Engagement Binding Sulfonamide-Zinc Coordination CA2_Target->Binding Competitive Binding Inhibition Enzyme Inhibition (Block CO2 Hydration) Binding->Inhibition Functional Blockade

Logical pathway of Carbonic Anhydrase II inhibition by Carzenide sodium.

Core In Vitro Experimental Protocols

Protocol A: Stopped-Flow Enzymatic Assay for CAII Kinetics

Scientist Insight (Causality): The hydration of CO₂ by CAII is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard microplate readers suffer from dead-time delays and cannot capture this initial rate. We must use a stopped-flow spectrophotometer to monitor the rapid pH drop via a colorimetric indicator. Furthermore, using Carzenide sodium ensures the vehicle control is purely aqueous buffer, preventing DMSO-induced shifts in the baseline hydration rate.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CAII (hCA II) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain physiological ionic strength.

  • Inhibitor Preparation: Dissolve Carzenide sodium directly in the HEPES assay buffer to create a 10 mM stock. Perform serial dilutions ranging from 10 nM to 10 µM.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C for 30 minutes to achieve a stable ~35 mM CO₂ substrate solution.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution (spiked with 0.2 mM phenol red as a pH indicator) and the CO₂ substrate within the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor absorbance at 557 nm to track the pH-dependent color change of phenol red, calculating the initial velocity of CO₂ hydration to determine the IC₅₀.

Protocol B: Live-Cell Fluorescence Imaging in HeLa Cells

Scientist Insight (Causality): To prove that Carzenide sodium effectively penetrates the cell membrane and engages intracellular CAII, we utilize an environment-sensitive fluorescent probe (e.g., FMRs-CA). This protocol is self-validating through competitive displacement: pre-incubating cells with Carzenide occupies the CAII active sites. When the probe is subsequently added, a lack of fluorescence confirms specific on-target blockade rather than a failure of the probe itself 1[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells (which highly express CAII) in glass-bottom 35 mm confocal dishes at 1×105 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Inhibitor Pre-treatment: Replace the media with fresh DMEM containing 100 µM Carzenide sodium. Incubate for exactly 2 hours. Note: This 2-hour window is critical to establish intracellular equilibrium.

  • Probe Incubation: Add the FMRs-CA fluorescent probe to a final concentration of 5 µM. Incubate for an additional 30 minutes.

  • Washing: Wash the cells three times with ice-cold PBS (pH 7.4) to remove unbound extracellular probe, drastically reducing background noise.

  • Imaging: Image the cells via confocal laser scanning microscopy. Cells pre-treated with Carzenide will exhibit negligible fluorescence compared to untreated controls 1[1].

Workflow Seed Seed HeLa Cells (96-well plate) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Pretreat Pretreat with Carzenide (100 µM) Incubate->Pretreat Probe Add FMRs-CA Fluorescent Probe Pretreat->Probe Wash Wash with PBS (Remove excess) Probe->Wash Image Confocal Imaging Wash->Image

Step-by-step workflow for live-cell fluorescence imaging of CAII inhibition.

Quantitative Data & Comparative Efficacy

Evaluating Carzenide against broader sulfonamide derivatives highlights its specific affinity profile. While newer glycoconjugated sulfonamides may push IC₅₀ values down to ~60 nM 4[4], Carzenide remains a highly reliable, strong competitive inhibitor for baseline CAII studies.

Table 2: Comparative In Vitro Inhibition Profile
CompoundTarget IsoformIC₅₀ RangeClinical / Experimental Relevance
Carzenide (Sodium Salt) hCA I> 10 µMOff-target (Low affinity)
Carzenide (Sodium Salt) hCA II100 - 300 nMGlaucoma / Epilepsy target
Carzenide (Sodium Salt) hCA IX> 1 µMTumor microenvironment
Acetazolamide (Control) hCA II~12 nMStandard pan-CA inhibitor reference

Conclusion

The transition from Carzenide free acid to Carzenide sodium is a critical methodological refinement for in vitro pharmacology. By leveraging the sodium salt, researchers bypass solubility limitations, eliminate solvent-induced cytotoxicity, and ensure that kinetic assays and live-cell imaging protocols yield trustworthy, target-specific data.

References

  • Hou, Z., et al. "Discovery of novel aminosaccharide-based sulfonamide derivatives as potential carbonic anhydrase II inhibitors." Bioorganic & Medicinal Chemistry Letters (2021). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of Carzenide Sodium in Preclinical Glaucoma Research

Abstract: Glaucoma is a leading cause of irreversible blindness, primarily characterized by the progressive loss of retinal ganglion cells (RGCs).[1][2] A major risk factor and the sole therapeutic target is elevated int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Glaucoma is a leading cause of irreversible blindness, primarily characterized by the progressive loss of retinal ganglion cells (RGCs).[1][2] A major risk factor and the sole therapeutic target is elevated intraocular pressure (IOP).[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Carzenide sodium, a potent carbonic anhydrase inhibitor, in established preclinical glaucoma research models. We delve into the molecular mechanism, provide detailed protocols for formulation and in-vivo efficacy testing, and discuss the interpretation of potential outcomes. These notes are designed to bridge the foundational pharmacology of Carzenide with its practical application in the discovery and validation of novel glaucoma therapeutics.

Introduction: The Rationale for Carbonic Anhydrase Inhibition in Glaucoma

Glaucoma is a multifactorial neurodegenerative disease where elevated IOP contributes significantly to the damage of the optic nerve.[4][5] IOP is maintained by a delicate balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork and uveoscleral pathways.[3][6] The production of aqueous humor is a metabolically active process, critically dependent on the enzyme carbonic anhydrase (CA).[7]

Carbonic anhydrase, particularly the CA-II isoform abundant in the ciliary epithelium, catalyzes the hydration of CO2 to form carbonic acid, which then dissociates into bicarbonate (HCO₃⁻) and protons.[1] The subsequent transport of bicarbonate and sodium ions into the posterior chamber creates an osmotic gradient that drives the secretion of aqueous humor.[6][7] Inhibition of this enzyme can reduce aqueous humor production by 40-60%, making it a cornerstone of glaucoma therapy.[1][6]

Carzenide (4-Sulfamoylbenzoic acid), as a potent and specific inhibitor of carbonic anhydrase II (CAII), presents a valuable tool for glaucoma research.[8] While clinically established topical CAIs like Dorzolamide and Brinzolamide are widely used, Carzenide can be employed in research models to explore novel formulations, delivery systems, or combination therapies.[9][10] These application notes will leverage the extensive knowledge of the CAI class to provide a robust framework for investigating Carzenide sodium in relevant disease models.

Mechanism of Action: IOP Reduction and Beyond

The primary mechanism by which Carzenide sodium is expected to lower IOP is through the direct inhibition of carbonic anhydrase in the ciliary body. By blocking the formation of bicarbonate, Carzenide reduces the osmotic flow of water into the eye's anterior chamber, thus decreasing aqueous humor secretion and lowering pressure.[11][12]

Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium cluster_outcome Physiological Outcome CO2 CO₂ + H₂O CAII Carbonic Anhydrase II (CAII) CO2->CAII H2CO3 H₂CO₃ HCO3 H⁺ + HCO₃⁻ H2CO3->HCO3 Dissociation Transport Bicarbonate & Na⁺ Transport HCO3->Transport CAII->H2CO3 Catalysis Aqueous Aqueous Humor Secretion Transport->Aqueous Drives Osmotic Gradient IOP_Reduction Reduced IOP Aqueous->IOP_Reduction Reduction Carzenide Carzenide Sodium Carzenide->Block Block->CAII  Inhibition

Caption: Mechanism of Carzenide in reducing aqueous humor production.

Beyond IOP reduction, some studies suggest that CAIs may exert additional beneficial effects. These include potential vasodilation of retinal and choroidal vessels due to local CO2 retention, which could improve ocular blood flow—a factor implicated in glaucomatous damage. Furthermore, mitigating IOP-induced stress can indirectly protect RGCs from secondary insults like oxidative stress and inflammation.[2]

Experimental Protocols for Preclinical Evaluation

Protocol 1: Formulation of a Sterile Topical Ophthalmic Solution

Rationale: Carzenide sodium is typically supplied as a powder and must be formulated into a sterile, isotonic, and pH-balanced solution for topical ocular administration.[8][13] This protocol provides a foundational method for preparing a 2% Carzenide sodium solution, a concentration commonly used for other topical CAIs like dorzolamide.[14]

Materials:

  • Carzenide sodium powder (e.g., MedchemExpress, ChemicalBook)[8][15]

  • Hydroxypropyl methylcellulose (HPMC) or Polyoxyl 35 castor oil (viscosity agent)[16]

  • Sodium chloride or Boric acid (tonicity agent)[16]

  • Tromethamine or Sodium phosphate monobasic (buffering agent)[16][17]

  • Edetate disodium (chelating agent)[16]

  • Sterile, purified water for injection

  • 0.22 µm sterile syringe filters

Step-by-Step Methodology:

  • Preparation of Vehicle: In a sterile beaker, dissolve the buffering agent, tonicity agent, and chelating agent in ~80% of the final volume of sterile water. Adjust the pH to a physiologically comfortable range (e.g., 6.8 - 7.2).

  • Addition of Viscosity Agent: Slowly add the viscosity agent (e.g., HPMC) while stirring continuously to avoid clumping. Allow it to fully dissolve. This may require gentle heating or overnight stirring.

  • Dissolution of Carzenide Sodium: Weigh the appropriate amount of Carzenide sodium for a 2% (w/v) final concentration. Slowly add the powder to the vehicle solution while stirring until completely dissolved.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume. Verify the final pH and adjust if necessary.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.

  • Quality Control: Perform checks for sterility, pH, osmolality (target ~300 mOsmol/kg), and clarity before use in animals.

Protocol 2: Induction and Evaluation in an Ocular Hypertension (OHT) Rabbit Model

Rationale: The albino rabbit is a standard model for IOP studies due to its larger eye size, which facilitates accurate tonometry. Ocular hypertension can be reliably induced by various methods, such as the injection of carbomer, which provides a sustained elevation in IOP suitable for testing the efficacy of pressure-lowering agents.[14]

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization (e.g., 7 days) BaselineIOP Measure Baseline IOP (T-0) Acclimatize->BaselineIOP Induction Induce OHT (e.g., Carbomer Injection) BaselineIOP->Induction ConfirmOHT Confirm IOP Elevation (24h post-induction) Induction->ConfirmOHT Grouping Randomize into Groups: 1. Vehicle Control 2. Carzenide (2%) 3. Positive Control (e.g., Dorzolamide 2%) Dosing Administer Topical Drops (e.g., 50µL, BID for 7 days) Grouping->Dosing IOP_Monitoring Measure IOP at Predetermined Intervals (e.g., 1, 2, 4, 6, 8h post-dose on Day 1 & 7) Dosing->IOP_Monitoring Euthanasia Euthanasia & Tissue Collection IOP_Monitoring->Euthanasia Histology Optic Nerve & Retina Histology (RGC Quantification) Euthanasia->Histology Data_Analysis Statistical Analysis (e.g., ANOVA) Histology->Data_Analysis Signaling_Pathways IOP Elevated IOP Stress Mechanical Stress & Ischemia IOP->Stress Oxidative_Stress Oxidative Stress Stress->Oxidative_Stress Inflammation Neuroinflammation (Glial Activation) Stress->Inflammation JNK JNK Pathway Oxidative_Stress->JNK TGFb TGF-β Pathway Inflammation->TGFb Inflammation->JNK Apoptosis RGC Apoptosis TGFb->Apoptosis JNK->Apoptosis Carzenide Carzenide Sodium (IOP Lowering) Carzenide->IOP  Inhibits

Caption: Key signaling pathways in glaucomatous neurodegeneration.

Experimental Approaches:

  • Immunohistochemistry: Use retinal sections or flat mounts to quantify markers of apoptosis (e.g., TUNEL, cleaved Caspase-3) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).

  • Western Blot/qPCR: Analyze retinal tissue lysates to measure changes in the expression of key proteins or genes in pro-apoptotic (e.g., Bax, c-Jun) and pro-survival (e.g., Bcl-2, BDNF) pathways. [18]* Functional Assessment: In rodent models, techniques like electroretinography (ERG) can assess the functional health of the retina following long-term treatment. [19] By reducing the primary stressor (IOP), Carzenide is hypothesized to attenuate these damaging downstream cascades, providing a healthier environment for RGCs and potentially slowing disease progression.

References

  • MSD Veterinary Manual. (n.d.). Treatment of Glaucoma in Animals - Pharmacology. MSD Vet Manual. [Link]

  • Ka-Yi, L., et al. (2018). Epigenetics and Signaling Pathways in Glaucoma. International Journal of Molecular Sciences. [Link]

  • Pintea, B., et al. (2011). A new approach to antiglaucoma drugs: carbonic anhydrase inhibitors with or without NO donating moieties. Mechanism of action and preliminary pharmacology. Taylor & Francis Online. [Link]

  • Vecino, E., et al. (2022). Glaucoma: from pathogenic mechanisms to retinal glial cell response to damage. Frontiers in Neuroscience. [Link]

  • Supuran, C. T. (2016). Glaucoma and the applications of carbonic anhydrase inhibitors. PubMed. [Link]

  • Weinreb, R. N., & Khaw, P. T. (2004). The Pathophysiology and Treatment of Glaucoma: A Review. JAMA. [Link]

  • Dimitriou, C. (2015). Pathophysiology of Glaucoma. ResearchGate. [Link]

  • Rieck, J. (2013). The Pathogenesis of Glaucoma in the Interplay with the Immune System. Investigative Ophthalmology & Visual Science. [Link]

  • Maślanka, T. (2015). A review of the pharmacology of carbonic anhydrase inhibitors for the treatment of glaucoma in dogs and cats. PubMed. [Link]

  • Penn Medicine. (2020). Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models. Penn Medicine. [Link]

  • Medscape. (2024). Drug-Induced Glaucoma Medication. Medscape. [Link]

  • Cyagen. (2025). Accelerating Glaucoma Drug Discovery: From Preclinical Models to Efficacy Validation. YouTube. [Link]

  • Tang, B. H., & Tello, C. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Eye. [Link]

  • Grider, M. H. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • DailyMed. (n.d.). Diclofenac Sodium Ophthalmic Solution, 0.1% Sterile Ophthalmic Solution Rx Only Prescribing Information. DailyMed. [Link]

  • Medscape. (2024). Primary Open-Angle Glaucoma (POAG) Medication. Medscape. [Link]

  • Angeli, A., et al. (2020). Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. PubMed. [Link]

  • RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. RxList. [Link]

  • DailyMed. (2020). Sulfacetamide Sodium Ophthalmic Solution, USP 10% (Sterile). DailyMed. [Link]

Sources

Application

Application Note: Carzenide Sodium as a Tool Compound for Carbonic Anhydrase II (CAII) Modulation in Pharmacology

Introduction & Scientific Context Carbonic anhydrase II (CAII) is a ubiquitous, highly active cytosolic metalloenzyme responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Carbonic anhydrase II (CAII) is a ubiquitous, highly active cytosolic metalloenzyme responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons. This fundamental biochemical reaction is the cornerstone of physiological acid-base homeostasis, fluid secretion, and cellular respiration. In pharmacological research, modulating CAII activity is a primary strategy for modeling and treating disease states such as epilepsy, glaucoma, and tumor microenvironment acidification [1].

Carzenide sodium (the highly water-soluble sodium salt of 4-Sulfamoylbenzoic acid) has emerged as a critical tool compound in these studies. Originally identified as the primary circulating active metabolite of the antimicrobial agent mafenide, carzenide acts as a strong, competitive inhibitor of CAII[1]. Due to its predictable pharmacokinetic profile and robust target engagement, it is heavily utilized as a reference standard in fluorescence-based CA imaging assays and in the preclinical development of novel anticonvulsant and antineoplastic agents [2].

Physicochemical & Pharmacological Profile

To ensure reproducibility in assay design, researchers must account for the physicochemical properties of the tool compound. The sodium salt formulation is specifically chosen to bypass the solubility limitations typical of free-acid sulfonamides.

ParameterValue / DescriptionExperimental Relevance
Chemical Name 4-Sulfamoylbenzoic acid sodium saltThe sodium salt ensures rapid dissolution in aqueous buffers.
Molecular Weight ~223.18 g/mol (Sodium salt)Low molecular weight facilitates rapid cellular permeability.
Primary Target Carbonic Anhydrase II (CAII)Acts as a competitive inhibitor at the active zinc site.
Cellular Readout Negligible CA-fluorescence at 100 μMConfirms robust intracellular target engagement [1].
In Vivo Application Diuresis, Anticonvulsant modelsValidates phenotypic translation of CAII inhibition [3].

Mechanism of Action (MoA)

Carzenide sodium exerts its pharmacological effect by coordinating directly with the active-site zinc ion (Zn²⁺) of the CAII enzyme. The primary sulfonamide group (-SO₂NH₂) acts as a zinc-binding pharmacophore. In its deprotonated state, the sulfonamide nitrogen displaces the zinc-bound hydroxide ion that is essential for the nucleophilic attack on CO₂.

This competitive inhibition arrests the production of bicarbonate and protons. In neuronal models, this blockade prevents the rapid replenishment of intracellular protons, leading to a drop in intracellular pH. This acidification subsequently protonates and dampens NMDA receptor activity while shifting the GABA reversal potential, collectively raising the seizure threshold (anticonvulsant effect).

G Carzenide Carzenide Sodium (CAII Inhibitor) CAII Carbonic Anhydrase II (Active Zinc Metalloenzyme) Carzenide->CAII Competitive Binding at Zinc Active Site Reaction CO2 + H2O ⇌ HCO3⁻ + H⁺ CAII->Reaction Catalyzes Hydration Physio1 Decreased Aqueous Humor Secretion (Glaucoma Models) Reaction->Physio1 Systemic/Local Inhibition Effects Physio2 Modulated Neuronal Excitability (Epilepsy Models) Reaction->Physio2 Physio3 Altered Tumor Microenvironment pH (Oncology Models) Reaction->Physio3

Caption: Logical pathway from carbonic anhydrase inhibition by Carzenide sodium to physiological effects.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and explicitly detailing the causality behind each methodological choice.

Protocol A: In Vitro CAII Target Engagement & Fluorescence Quenching Assay

Objective: To validate the cell permeability and intracellular target engagement of Carzenide sodium using an environment-sensitive fluorescent probe (e.g., FMRs-CA). Self-Validation Mechanism: The inclusion of a vehicle-only control establishes baseline CA activity, while the concentration-dependent quenching confirms specific target engagement rather than non-specific fluorescence interference.

  • Cell Preparation: Seed HeLa cells in a 96-well optical imaging plate and culture until 80% confluence.

    • Causality: A confluent monolayer ensures a consistent focal plane for accurate fluorescence microscopy and prevents signal artifacts from cell-free gaps.

  • Pre-incubation: Treat the experimental wells with 100 μM Carzenide sodium dissolved in HBSS buffer for 2 hours at 37°C [1].

    • Causality: This extended pre-incubation allows sufficient time for the compound to permeate the lipid bilayer and reach steady-state binding kinetics with cytosolic CAII before the probe is introduced.

  • Probe Addition: Add the FMRs-CA probe to all wells (including vehicle controls).

    • Causality: The probe fluoresces exclusively upon binding to an active CA site. If Carzenide has successfully occupied these active sites, the probe is excluded, and the fluorescence signal is quenched.

  • Imaging & Quantification: Capture images using a fluorescence microscope and quantify the mean fluorescence intensity (MFI).

    • Causality: Quantitative MFI comparison between the vehicle and Carzenide-treated wells provides a definitive readout of inhibitory efficacy.

Protocol B: In Vivo Formulation & Dosing Strategy

Objective: To prepare a stable, bioavailable solution of Carzenide sodium for systemic administration (Intraperitoneal or Intravenous) in rodent models. Self-Validation Mechanism: Continuous visual monitoring for precipitation ensures dose accuracy. A vehicle-only cohort must be dosed in parallel to control for cyclodextrin-induced physiological artifacts.

  • Stock Preparation: Dissolve Carzenide sodium powder in anhydrous DMSO to create a 25.0 mg/mL master stock [1].

    • Causality: While the sodium salt is highly water-soluble, an initial DMSO stock ensures complete molecular dispersion at high concentrations, preventing micro-aggregation that could lead to emboli during IV injection.

  • Vehicle Addition: In a sterile vial, add 100 μL of the DMSO stock to 900 μL of a 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) solution in physiological saline. Mix via vortexing until completely clear.

    • Causality: SBE-β-CD is a polyanionic cyclodextrin derivative that encapsulates the hydrophobic aromatic ring of the molecule. This prevents the compound from crashing out of solution (precipitating) when introduced into the complex aqueous environment of the bloodstream, thereby ensuring consistent bioavailability and minimizing injection site necrosis.

  • Administration: Administer the clear solution (yielding ≥ 2.5 mg/mL) to the experimental cohort.

    • Causality: Maintaining the final DMSO concentration at ≤10% prevents solvent-induced toxicity and behavioral artifacts in the animal models.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8739, Carzenide." PubChem. Available at: [Link]

  • LookChem. "Carzenide Chemical Properties, Uses, and Safety Data." LookChem Database. Available at:[Link]

Method

Application Note: Experimental Design for Evaluating Carzenide Sodium Efficacy in Cervical Cancer Models

Target Audience: Oncology Researchers, Assay Development Scientists, and Preclinical Pharmacologists. Focus Area: Carbonic Anhydrase Inhibition, Tumor Microenvironment (TME), Hypoxia-Induced Apoptosis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Assay Development Scientists, and Preclinical Pharmacologists. Focus Area: Carbonic Anhydrase Inhibition, Tumor Microenvironment (TME), Hypoxia-Induced Apoptosis.

Introduction & Mechanistic Rationale

In the hypoxic microenvironment of solid tumors such as cervical cancer, cells undergo metabolic reprogramming toward anaerobic glycolysis. This shift generates excessive intracellular protons ( H+ ). To prevent lethal intracellular acidosis, cervical cancer cells upregulate Carbonic Anhydrase IX (CAIX) via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway[1]. CAIX is a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide, effectively extruding protons and maintaining a slightly alkaline intracellular pH ( pHi ) conducive to tumor survival and migration[1].

Carzenide sodium (4-Sulfamoylbenzoic acid sodium salt, CAS: 6101-29-7) is a potent, competitive inhibitor of carbonic anhydrases[2]. While historically recognized as a CAII inhibitor, its application in oncology leverages its ability to block tumor-associated CA isoforms. By inhibiting CAIX in hypoxic cervical cancer cells (e.g., HeLa, SiHa), Carzenide disrupts proton efflux. This pharmacological blockade traps protons intracellularly, leading to a precipitous drop in pHi , subsequent accumulation of Reactive Oxygen Species (ROS), and the induction of apoptosis[3]. Furthermore, in vitro studies demonstrate that a 2-hour pretreatment with 100 μM Carzenide effectively neutralizes CA-induced fluorescence signals in HeLa cells, confirming robust target engagement[4].

Mechanistic Pathway Visualization

G Hypoxia Hypoxic Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX CAIX Overexpression HIF1->CAIX Survival Tumor Survival & Migration CAIX->Survival Acidosis Intracellular Acidosis (↓ pHi) CAIX->Acidosis Blocked Efflux Carzenide Carzenide Sodium (CA Inhibitor) Carzenide->CAIX Inhibits ROS ROS Accumulation Acidosis->ROS Apoptosis Apoptosis (HeLa/SiHa) ROS->Apoptosis

Caption: Mechanistic pathway of Carzenide sodium targeting CAIX to induce apoptosis.

Experimental Design: A Self-Validating System

To establish a trustworthy and self-validating protocol, the experimental design must isolate the hypoxia-dependent activity of Carzenide. Because CAIX is minimally expressed in normoxic tissues but highly overexpressed in hypoxia[1], running parallel normoxic and hypoxic arms serves as an intrinsic mechanistic control. If Carzenide induces apoptosis exclusively or predominantly in the hypoxic arm, the CAIX-dependent mechanism of action is validated.

Workflow Visualization

Workflow Step1 Phase 1 Cell Culture & Hypoxia Step2 Phase 2 Carzenide Dosing Step1->Step2 Step3 Phase 3 Multiparametric Assays Step2->Step3 Assay1 pHi & ROS Measurement Step3->Assay1 Assay2 Apoptosis (Flow Cytometry) Step3->Assay2 Assay3 Migration (Transwell) Step3->Assay3

Caption: Step-by-step experimental workflow for evaluating Carzenide efficacy in vitro.

Quantitative Data & Reagent Preparation

Proper formulation of Carzenide sodium is critical for reproducible in vitro assays. While the sodium salt enhances aqueous solubility compared to the free base[2], utilizing DMSO for the primary stock ensures complete dissolution and stability before dilution into aqueous culture media[4].

Table 1: Carzenide Sodium Preparation & Dosing Matrix
ParameterSpecification / ConditionRationale
Stock Solution 100 mM in DMSOEnsures complete dissolution; stable at -20°C[4].
Working Concentrations 10 μM, 50 μM, 100 μMCaptures the dose-response curve; 100 μM is the established saturation dose for HeLa cells[4].
Vehicle Control 0.1% DMSO in MediaPrevents solvent-induced cytotoxicity.
Exposure Time 2h (Target Engagement), 24h-48h (Phenotypic)2h is sufficient for CA inhibition[4]; 48h is required for apoptosis/ROS accumulation[3].
Table 2: Multiparametric Assay Panel & Expected Outcomes
Assay TypeTarget ReadoutExpected Outcome (Hypoxia + Carzenide)
BCECF-AM Fluorescence Intracellular pH ( pHi )Significant decrease (acidification) compared to vehicle[3].
DCFDA Assay Reactive Oxygen SpeciesDose-dependent increase in ROS fluorescence[3].
Annexin V / PI Apoptosis / NecrosisShift to early/late apoptotic quadrants in flow cytometry[3].
Transwell Assay Cell MigrationReduced motility due to CAIX inhibition and altered EMT[1].

Step-by-Step Experimental Protocols

Protocol A: Hypoxic Cell Culture and Treatment

Causality Note: Culturing cells in 1% O2​ stabilizes HIF-1α, driving the CAIX overexpression necessary for Carzenide to exert its targeted anti-tumor effect[1].

  • Cell Seeding: Seed HeLa or SiHa cervical cancer cells at a density of 1×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS.

  • Incubation: Allow cells to adhere overnight under standard normoxic conditions (21% O2​ , 5% CO2​ , 37°C).

  • Hypoxic Induction: Transfer the experimental plates to a hypoxia incubator chamber set to 1% O2​ , 5% CO2​ , and 94% N2​ for 24 hours to induce CAIX expression. Keep control plates in the normoxic incubator.

  • Dosing: Dilute the 100 mM Carzenide sodium stock into pre-warmed, hypoxia-equilibrated media to final concentrations of 10, 50, and 100 μM[4]. Treat cells for 48 hours.

Protocol B: Intracellular pH ( pHi ) Measurement

Causality Note: Measuring pHi directly validates the primary mechanism of action—the failure of cells to extrude protons due to CAIX blockade[3].

  • Probe Loading: Post-treatment, wash cells twice with PBS. Add 2 μM BCECF-AM (a pH-sensitive fluorescent dye) in serum-free media.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Washing: Wash cells three times with PBS to remove extracellular dye.

  • Calibration & Reading: Resuspend cells in high- K+ calibration buffers with known pH values (containing Nigericin) to generate a standard curve. Measure fluorescence using a microplate reader (Ex: 490 nm / Em: 535 nm).

  • Analysis: Interpolate the pHi of Carzenide-treated cells against the calibration curve.

Protocol C: ROS Quantification and Apoptosis Analysis

Causality Note: Intracellular acidosis destabilizes mitochondrial membranes, leaking ROS which subsequently triggers the apoptotic cascade[3].

  • ROS Staining: Add 10 μM DCFDA to the culture media 45 minutes prior to the end of the 48-hour Carzenide treatment.

  • Harvesting: Trypsinize cells, wash with cold PBS, and divide the cell suspension into two aliquots (one for ROS, one for Apoptosis).

  • ROS Flow Cytometry: Immediately analyze the first aliquot via flow cytometry (FITC channel) to quantify mean fluorescent intensity (MFI) of ROS.

  • Apoptosis Staining: Resuspend the second aliquot in 1X Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI).

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze via flow cytometry within 1 hour to quantify the percentage of apoptotic cells.

References

  • MDPI - International Journal of Molecular Sciences. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells.[3] URL:[Link]

  • NIH / PubMed Central (PMC). Carbonic Anhydrase IX Promotes Human Cervical Cancer Cell Motility by Regulating PFKFB4 Expression.[1] URL:[Link]

Sources

Application

Application Note: Preparation and Handling of Carzenide Sodium Stock Solutions for In Vitro and In Vivo Research

Abstract This document provides a detailed technical guide for the preparation, handling, and storage of stock solutions of Carzenide and its highly water-soluble sodium salt. Carzenide (4-Sulfamoylbenzoic acid) is a pot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the preparation, handling, and storage of stock solutions of Carzenide and its highly water-soluble sodium salt. Carzenide (4-Sulfamoylbenzoic acid) is a potent competitive inhibitor of Carbonic Anhydrase II (CAII) and a key metabolite of the sulfonamide antibiotic Mafenide.[1] Accurate and reproducible preparation of stock solutions is fundamental to obtaining reliable experimental data in pharmacology, drug development, and cancer research. This guide presents validated protocols for both aqueous and organic solvent-based stock solutions, emphasizing the critical differences in solubility between the free acid and sodium salt forms. It incorporates best practices for safety, quality control, and storage to ensure solution integrity and experimental success.

Section 1: Compound Overview and Physicochemical Properties

A precise understanding of the physicochemical properties of the specific form of Carzenide being used is the foundation of a successful experimental protocol. The choice between the free acid (Carzenide) and its sodium salt (Carzenide sodium) dictates the entire workflow, primarily due to their starkly different solubility profiles.

  • Carzenide (Free Acid): This form is practically insoluble in water but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[2][3] It is the logical choice for experiments where the use of an organic solvent is permissible and a high concentration stock is required for serial dilution.

  • Carzenide Sodium (Sodium Salt): This salt form is highly soluble in water, with a reported solubility of approximately 20 g per 100 mL.[4] This makes it the ideal candidate for preparing aqueous stock solutions, thereby eliminating the potential confounding effects of organic solvents in sensitive biological assays, such as cell culture experiments or certain enzymatic assays.

The key properties are summarized in the table below for easy reference.

PropertyCarzenide (Free Acid)Carzenide Sodium (Salt)
Synonyms 4-Sulfamoylbenzoic acid, 4-CarboxybenzenesulfonamideSodium 4-sulfamoylbenzoate
CAS Number 138-41-0[4][5]6101-29-7[6][7]
Molecular Formula C₇H₇NO₄S[1][5]C₇H₆NNaO₄S[4][6]
Molecular Weight 201.20 g/mol [1][5]223.18 g/mol [4][6][7]
Appearance White to off-white solid powder[1][8]Crystalline solid[4]
Water Solubility Very low (~0.45 mg/mL)[2][8]High (~200 mg/mL)[4]
DMSO Solubility High (up to 100 mg/mL)[1]Not typically required
Primary Use Case High-concentration stocks in organic solvents.Aqueous stocks for biological assays.

Section 2: Safety and Handling Precautions

As a laboratory chemical, Carzenide requires careful handling to ensure personnel safety. It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation of the powder.[5][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile or neoprene gloves, and safety goggles or a face shield.[10]

  • Ventilation: Weighing and handling of the solid powder should be performed in a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of dust.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9] If irritation persists, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Storage of Solid Compound: Store the solid powder tightly sealed in a cool, dry place.[1][9] For long-term stability, storage at -20°C (up to 3 years) or +4°C (up to 2 years) is recommended.[1]

Section 3: Experimental Protocols

The following protocols provide step-by-step instructions for preparing high-concentration stock solutions. The selection of the appropriate protocol is contingent on the compound form (sodium salt vs. free acid) and the experimental requirements.

Protocol 1: Preparation of High-Concentration Aqueous Stock Solution (Carzenide Sodium)

Principle: This protocol leverages the high water solubility of Carzenide sodium to create a versatile, solvent-free stock solution suitable for most in vitro applications.

Materials:

  • Carzenide sodium (CAS 6101-29-7)

  • High-purity, sterile water (e.g., Milli-Q®, or WFI for injection)

  • Analytical balance

  • Sterile, conical polypropylene or glass vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Methodology:

  • Equilibration: Before opening, allow the vial of Carzenide sodium to equilibrate to room temperature for at least 20 minutes.

    • Expertise & Experience: This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder, which would lead to an inaccurate weight measurement and could compromise the long-term stability of the solid compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of Carzenide sodium into a sterile vial.

  • Calculation: Calculate the required volume of sterile water to add. For a 100 mM stock solution:

    • Volume (mL) = [Mass (mg) / 223.18 ( g/mol )] / 0.1 (mol/L)

  • Dissolution: Add the calculated volume of sterile water to the vial. Cap tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Sterilization (for cell-based assays): Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.

    • Trustworthiness: This step is a self-validating measure to ensure the sterility of the stock solution, preventing microbial contamination of cell cultures which could invalidate experimental results.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of Stock Solution in Organic Solvent (Carzenide - Free Acid)

Principle: This protocol is designed for the water-insoluble free acid form of Carzenide, using anhydrous DMSO as the solvent.

Materials:

  • Carzenide (CAS 138-41-0)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, conical polypropylene or glass vials with solvent-resistant caps

  • Vortex mixer

  • (Optional) Sonicator

Methodology:

  • Equilibration: As in Protocol 1, allow the vial of Carzenide to equilibrate to room temperature before opening.

  • Weighing: In a chemical fume hood, weigh the desired amount of Carzenide into a sterile vial.

  • Calculation: Calculate the required volume of anhydrous DMSO. For a 100 mM stock solution:

    • Volume (mL) = [Mass (mg) / 201.20 ( g/mol )] / 0.1 (mol/L)

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap tightly and vortex. Sonication may be required to achieve full dissolution at high concentrations.[1]

    • Expertise & Experience: Use only fresh, anhydrous DMSO.[2] DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds, potentially causing your compound to precipitate out of solution over time.

  • Aliquoting and Storage: Dispense into single-use aliquots in appropriate vials.

    • Scientist's Note: When preparing working solutions for cell culture, be mindful of the final DMSO concentration. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but higher levels can be cytotoxic or induce unintended differentiation. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Storage: Store the DMSO stock solution aliquots at -20°C or -80°C, protected from light. The stability is comparable to aqueous stocks: up to one year at -20°C and two years at -80°C.[1]

Section 4: Visualized Workflows and Mechanism

Workflow for Stock Solution Preparation

The following diagram outlines the decision-making process and workflow for preparing Carzenide sodium stock solutions.

G Carzenide Stock Solution Preparation Workflow start Select Compound Form form_na Carzenide Sodium (Water Soluble) start->form_na Aqueous Protocol form_acid Carzenide Free Acid (Water Insoluble) start->form_acid Organic Protocol protocol_aq Protocol 1: Aqueous Solvent (Sterile Water) form_na->protocol_aq protocol_org Protocol 2: Organic Solvent (Anhydrous DMSO) form_acid->protocol_org weigh Weigh Compound (Ventilated Enclosure) protocol_aq->weigh protocol_org->weigh dissolve Dissolve (Vortex / Sonicate) weigh->dissolve filter Sterile Filter (0.22 µm) (If for Cell Culture) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store G sub_co2 CO₂ + H₂O enzyme Carbonic Anhydrase II (CAII) sub_co2->enzyme Substrates prod_h2co3 H₂CO₃ enzyme->prod_h2co3 Catalysis prod_ions H⁺ + HCO₃⁻ prod_h2co3->prod_ions Dissociation inhibitor Carzenide inhibitor->enzyme Inhibition

Sources

Method

Application Note: Investigating the CA-NHE Transport Metabolon Using Carzenide Sodium

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Cellular Physiology and Pharmacology. Introduction & Mechanistic Rationale The regulation of intracellular pH (pHi) and cellula...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Cellular Physiology and Pharmacology.

Introduction & Mechanistic Rationale

The regulation of intracellular pH (pHi) and cellular volume is primarily driven by Sodium-Hydrogen Exchangers (NHEs), an integral family of membrane glycoproteins. While traditional pharmacological studies have focused on direct NHE inhibitors (such as Cariporide for NHE1 or S3226 for NHE3), advanced physiological research now emphasizes the Transport Metabolon —a functional and physical complex formed between NHEs and Carbonic Anhydrase II (CAII)[1][2].

CAII physically binds to the C-terminal cytosolic tail of NHE1 and NHE3[2][3]. By catalyzing the hydration of CO2, CAII generates protons (H+) and bicarbonate (HCO3⁻). The protons are locally channeled directly to the NHE pore, dramatically increasing the efficiency of Na+/H+ exchange compared to relying on bulk cytosolic protons[2][4].

The Role of Carzenide Sodium: To isolate and study this metabolon-driven activity, researchers utilize (the highly water-soluble sodium salt of 4-sulfamoylbenzoic acid). As a sulfonamide-derivative Carbonic Anhydrase Inhibitor (CAI), Carzenide does not block the NHE pore directly. Instead, it inhibits CAII, starving the NHE of its localized proton supply[5][6]. By comparing NHE activity in the presence and absence of Carzenide, scientists can precisely quantify the contribution of the CA-NHE metabolon to overall cellular acid extrusion.

metabolon CO2 CO2 + H2O CAII Carbonic Anhydrase II (CAII) CO2->CAII Hydration Proton H+ (Proton) CAII->Proton Catalysis NHE NHE1 / NHE3 (Na+/H+ Exchanger) CAII->NHE Physical Binding (Metabolon) Carzenide Carzenide Sodium Carzenide->CAII Inhibits Proton->NHE Local Channeling Na Na+ (Influx) NHE->Na Ion Exchange

Fig 1: The CA-NHE Transport Metabolon and the inhibitory mechanism of Carzenide Sodium.

Pharmacological Profiling

To build a self-validating experimental system, Carzenide sodium should be used alongside direct NHE inhibitors. This ensures that the observed reduction in pHi recovery is specifically due to metabolon uncoupling rather than off-target transporter blockade.

Table 1: Modulators of the CA-NHE Axis

CompoundPrimary TargetMechanism of ActionApplication in NHE Workflows
Carzenide Sodium CA Isoforms (CAII, CAIV)Metalloenzyme inhibitionUncouples the transport metabolon; quantifies localized H+ channeling[5].
Cariporide NHE1Direct pore blockadePositive control for total NHE1 inhibition in cardiomyocytes/fibroblasts[7].
S3226 NHE3Direct pore blockadePositive control for total NHE3 inhibition in renal/intestinal epithelia[8].
Acetazolamide CA IsoformsMetalloenzyme inhibitionOrthogonal CAI used to validate Carzenide's uncoupling effects[5][6].

Experimental Protocols

Protocol A: Intracellular pH (pHi) Recovery Assay (Ammonium Pulse Technique)

This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM to measure the rate of acid extrusion in live cells.

Expertise Insight (Critical): The functional coupling between CAII and NHE strictly requires the hydration of CO2[7]. Therefore, assays testing Carzenide efficacy must be performed in a CO2/HCO3⁻ buffered physiological saline solution (bubbled with 5% CO2). Performing this assay in a standard HEPES buffer will yield false-negative results, as the metabolon lacks its primary substrate[5].

Step 1: Dye Loading

  • Seed target cells (e.g., H9C2 cardiomyoblasts or OK renal cells) onto glass coverslips and grow to 80% confluence.

  • Incubate cells with 2–5 µM BCECF-AM in serum-free media for 15 minutes at 37°C.

  • Wash three times with CO2/HCO3⁻ buffered physiological saline solution (PSS) to remove extracellular dye and allow intracellular esterase cleavage.

Step 2: The Acid Load (NH4Cl Prepulse)

  • Perfuse the cells with PSS containing 20 mM NH4Cl for 3–5 minutes. Causality: NH3 rapidly diffuses into the cell and binds free protons, causing an initial alkalinization.

  • Rapidly switch the perfusion back to standard Na+-containing PSS (NH4Cl-free). Causality: NH3 rapidly exits the cell, leaving behind trapped protons, causing a sharp, immediate intracellular acidification. This triggers NHE activity.

Step 3: Carzenide Treatment & pHi Recovery

  • During the recovery phase, perfuse cells with PSS containing 100 µM Carzenide sodium (bubbled continuously with 5% CO2)[7].

  • Record fluorescence emission at 535 nm (using dual excitation at 490 nm and 440 nm for ratiometric measurement) every 5 seconds.

  • Validation Control: Run parallel coverslips treated with 10 µM Cariporide (direct NHE inhibitor) to establish the baseline of zero NHE activity.

Step 4: In Situ Calibration

  • Perfuse cells with a high-K+ calibration buffer containing 10 µM Nigericin (a K+/H+ ionophore) adjusted to specific pH values (e.g., 6.5, 7.0, 7.5).

  • Generate a standard curve to convert the 490/440 nm fluorescence ratios into absolute pHi values.

  • Calculate the rate of pHi recovery ( dpHi/dt ) over the first 30 seconds post-acidification.

workflow Step1 1. Load Cells with BCECF-AM Step2 2. NH4Cl Prepulse (Acid Load) Step1->Step2 Step3 3. Apply Carzenide Sodium in HCO3- Buffer Step2->Step3 Step4 4. Monitor pHi Recovery Rate (dpHi/dt) Step3->Step4 Step5 5. Nigericin pHi Calibration Step4->Step5

Fig 2: Experimental workflow for the BCECF-AM pHi recovery assay.

Protocol B: Co-Immunoprecipitation (Co-IP) of the CAII-NHE Complex

To verify that Carzenide inhibits the functional proton supply without necessarily destroying the physical protein-protein interaction, a Co-IP assay is required.

  • Lysis: Lyse cells in a mild, non-denaturing buffer (1% CHAPS, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors. Avoid RIPA buffer, as harsh detergents like SDS will disrupt the metabolon.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate 500 µg of pre-cleared lysate with 2 µg of anti-NHE1 or anti-NHE3 antibody overnight at 4°C. Add Protein A/G beads for an additional 2 hours.

  • Washing & Elution: Wash beads three times with lysis buffer. Elute complexes by boiling in Laemmli sample buffer.

  • Western Blotting: Probe the membrane with an anti-CAII antibody.

  • Interpretation: If Carzenide reduces dpHi/dt in Protocol A but CAII still co-immunoprecipitates with NHE in Protocol B, it confirms that Carzenide acts purely via catalytic uncoupling rather than physical displacement of the metabolon[1][5].

References

  • Krishnan, D., et al. (2015). "Carbonic anhydrase II binds to and increases the activity of the epithelial sodium-proton exchanger, NHE3." American Journal of Physiology-Renal Physiology. Available at:[Link]

  • Alvarez, B. V., et al. (2007). "Carbonic anhydrase inhibition prevents and reverts cardiomyocyte hypertrophy." The Journal of Physiology. Available at:[Link]

  • Väänänen, J., et al. (2019). "Carbonic anhydrase II/sodium-proton exchanger 1 metabolon complex in cardiomyopathy of ob-/- type 2 diabetic mice." Journal of Molecular and Cellular Cardiology. Available at:[Link]

Sources

Application

Application Notes and Protocols: A Framework for Assessing the Impact of Carzenide Sodium on Key Cell Signaling Pathways

Introduction: Unveiling the Cellular Mechanisms of Carzenide Sodium Carzenide sodium, also known as sodium 4-sulfamoylbenzoate, is a compound historically utilized as an antispasmodic.[1][2] More recent scientific intere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cellular Mechanisms of Carzenide Sodium

Carzenide sodium, also known as sodium 4-sulfamoylbenzoate, is a compound historically utilized as an antispasmodic.[1][2] More recent scientific interest has centered on its role as a potent, competitive inhibitor of Carbonic Anhydrase II (CAII), a ubiquitous zinc metalloenzyme.[3] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction critical for maintaining pH homeostasis. The dysregulation of CA activity, particularly isoforms like CAIX which are functionally similar to CAII and often overexpressed in tumors, is linked to cancer progression, proliferation, and therapeutic resistance.[4][5]

The inhibition of carbonic anhydrase activity can have profound effects on cellular physiology, extending beyond simple pH regulation to modulate intricate cell signaling networks. Emerging evidence suggests a significant interplay between carbonic anhydrase function and the primary signaling cascades that govern cell fate, including the MAPK/ERK and PI3K/Akt pathways.[6][7] Inhibition of carbonic anhydrase has been shown to suppress MAPK activity, reduce cell viability, and induce apoptosis.[6][8][9]

Given Carzenide sodium's established role as a CAII inhibitor, it is critical for researchers and drug development professionals to possess a robust methodological framework to investigate its downstream effects on these key signaling pathways. This document provides detailed, field-proven protocols to empower researchers to systematically assess the molecular and cellular consequences of Carzenide sodium treatment. We present a multi-faceted approach, beginning with the direct analysis of signaling protein phosphorylation, followed by functional assays to measure the ultimate impact on cell proliferation, survival, and migration.

Part 1: Foundational Analysis of Signaling Pathway Activation by Western Blot

The most direct method to determine if Carzenide sodium affects the MAPK, PI3K/Akt, or NF-κB pathways is to measure the phosphorylation state of key effector proteins. Phosphorylation is a critical post-translational modification that typically signifies the activation of a kinase and the propagation of the signal. Western blotting provides a semi-quantitative method to assess these changes.

Scientific Rationale

The core principle of this approach is to treat a chosen cell line with Carzenide sodium and compare the levels of specific phosphorylated proteins to an untreated control. An increase or decrease in the ratio of the phosphorylated protein to the total amount of that protein indicates a change in pathway activity. It is crucial to include phosphatase and protease inhibitors in the cell lysis buffer to preserve the in-vivo phosphorylation state of the proteins during sample preparation.[4] For phospho-specific antibodies, blocking the membrane with Bovine Serum Albumin (BSA) is recommended over non-fat milk, as milk contains phosphoproteins (like casein) that can cause high background signals.[4][10]

Key Targets for Analysis
  • MAPK/ERK Pathway: Focus on Phospho-ERK1/2 (Thr202/Tyr204). ERK is a terminal kinase in this cascade, and its phosphorylation is a hallmark of pathway activation.[11]

  • PI3K/Akt Pathway: Analyze Phospho-Akt (Ser473 or Thr308). Akt is a central node in this pathway, regulating cell survival, growth, and metabolism.[3]

  • NF-κB Pathway: Measure Phospho-p65 (Ser536). Phosphorylation of the p65 subunit is a key step leading to its nuclear translocation and activation of target gene transcription.[12]

Experimental Workflow: Western Blotting

G cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., HeLa, A549) Treat with Carzenide Sodium (Dose-Response) lysis 2. Cell Lysis (RIPA buffer + Protease/Phosphatase Inhibitors) cell_culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant denature 4. Sample Denaturation (Laemmli buffer, 95°C for 5 min) quant->denature sds_page 5. SDS-PAGE (Separate proteins by size) transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 7. Blocking (5% BSA in TBST for 1 hr) transfer->blocking pri_ab 8. Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Akt) Overnight at 4°C blocking->pri_ab sec_ab 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) pri_ab->sec_ab detection 10. Detection (ECL Substrate & Imaging) sec_ab->detection strip 11. Strip & Re-probe (for Total Protein & Loading Control, e.g., β-Actin) detection->strip densitometry 12. Densitometry Analysis (Normalize Phospho-protein to Total Protein) strip->densitometry G start Seed cells in 96-well plate Treat with Carzenide Sodium reagent Add Caspase-Glo® 3/7 Reagent (Lysis + Substrate) start->reagent incubate Incubate at RT (30-60 min) reagent->incubate measure Measure Luminescence (Plate Reader) incubate->measure analyze Analyze Data (Fold change vs. control) measure->analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Carzenide Sodium Solubility &amp; Formulation

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Assay & Formulation Development Welcome to the Carzenide Sodium Troubleshooting Guide. Carzenide (4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Assay & Formulation Development

Welcome to the Carzenide Sodium Troubleshooting Guide. Carzenide (4-sulfamoylbenzoic acid) is a potent, competitive inhibitor of Carbonic Anhydrase II (CAII) frequently utilized in epilepsy and oncology research[1]. While the free acid form presents significant aqueous solubility challenges[2], the sodium salt (Carzenide sodium) is engineered to resolve these issues. However, researchers frequently encounter precipitation and formulation failures due to a misunderstanding of the compound's physical chemistry.

This guide provides authoritative, causality-driven solutions to ensure the scientific integrity of your assays.

Physicochemical Foundation: The "Why" Behind the Solubility

To troubleshoot effectively, you must distinguish between Carzenide (Free Acid) and Carzenide Sodium (Salt) . The solubility of these two forms is inversely related depending on the solvent's dielectric constant and hydrogen-bonding capacity.

Quantitative Data Summary
PropertyCarzenide (Free Acid)Carzenide Sodium (Salt)
PubChem CID 138-41-023668290[3]
Molecular Weight 201.20 g/mol [2]223.18 g/mol [3]
pKa 3.50 (Carboxylic acid group)[2]N/A (Ionized salt of a weak acid)
Aqueous Solubility ~0.45 mg/mL (Insoluble)[2]>50 mg/mL (Highly Soluble)
DMSO Solubility 40 - 60 mg/mL (Highly Soluble)[1]Poor / Insoluble (Forms cloudy suspension)
Primary Solvation Mechanism Hydrogen bonding / Van der WaalsIon-dipole interactions

Diagnostic FAQs: Troubleshooting Common Failures

Q1: I purchased Carzenide sodium, but it forms a cloudy, milky suspension when I try to dissolve it in 100% DMSO. Vendor datasheets say it should be soluble up to 40 mg/mL. What went wrong? A1: You are experiencing a polarity and solvation mismatch . The vendor datasheets citing 40 mg/mL DMSO solubility refer to the free acid form of Carzenide[1]. You are using the sodium salt.

  • The Causality: Carzenide sodium exists as an ionic crystal lattice. To dissolve it, the solvent must possess a high dielectric constant to overcome the lattice energy and must act as a hydrogen-bond donor to solvate the carboxylate anion. DMSO is a polar aprotic solvent; it solvates the sodium cation ( Na+ ) well but cannot solvate the carboxylate anion, leaving the ionic lattice largely intact.

  • The Fix: Switch your solvent. Carzenide sodium must be dissolved in sterile water or a physiological buffer (like PBS).

Q2: I successfully dissolved Carzenide sodium in water to make a 10 mM stock. However, when I spiked it into my cell culture media, white needle-like crystals immediately precipitated. How do I prevent this? A2: This is a classic pH-dependent phase separation .

  • The Causality: The pKa of Carzenide's carboxylic acid group is 3.50[2]. When your aqueous stock solution hits a localized zone in your media where the pH drops near or below 3.50, the highly soluble carboxylate anion ( COO− ) rapidly protonates into the neutral carboxylic acid ( COOH ). The neutral molecule is highly hydrophobic due to its benzene ring and immediately precipitates out of the aqueous phase[2].

  • The Fix: Ensure your target media is heavily buffered (e.g., with HEPES) to a pH of 7.4 before adding the drug. Add the stock solution dropwise while vortexing to prevent localized acidic microenvironments.

Q3: Can I store my aqueous Carzenide sodium stock at -20°C? When I thawed it, there was a heavy precipitate at the bottom of the tube. A3: Yes, but you must account for thermodynamic crystallization . Solvation is an endothermic process for many salts; lowering the temperature drastically reduces the solubility limit.

  • The Fix: Upon thawing, do not use the solution immediately. Incubate the tube in a 37°C water bath for 10–15 minutes and vortex vigorously. The thermal energy will break the newly formed crystal lattice and push the compound back into solution.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 10 mM Aqueous Stock Solution

Use this protocol to generate a reliable, artifact-free stock for in vitro assays.

  • Mass Calculation: Weigh exactly 2.23 mg of Carzenide sodium powder (MW: 223.18 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, double-distilled water ( ddH2​O ) or PBS (pH 7.4). Do not use DMSO or Ethanol.

  • Agitation: Vortex the tube at maximum speed for 60 seconds.

  • Validation Checkpoint 1 (Visual): Hold the tube against a dark background. The solution must be completely optically clear. If any turbidity remains, the ambient temperature may be too low. Warm to 37°C for 5 minutes and re-vortex.

  • Sterilization: Pass the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES is chosen over Nylon or PTFE because it has ultra-low protein/drug binding properties, ensuring your concentration remains exactly 10 mM.

  • Storage: Aliquot into single-use vials and store at -20°C to prevent repeated freeze-thaw degradation.

Protocol B: Rescuing a Precipitated Assay Solution

Use this protocol if your compound crashes out of solution during an experiment.

  • Identify the Crash: Note the presence of white, flocculent precipitate in your aqueous buffer.

  • pH Diagnostic: Spot 1 µL of the solution onto a pH indicator strip. You will likely find the pH is < 4.0.

  • Titration (The Rescue): Add 0.1 M NaOH dropwise (1-2 µL at a time) while stirring continuously.

  • Validation Checkpoint 2 (Chemical): As the pH crosses 5.0 (well above the pKa of 3.50), the equilibrium shifts[2]. The opaque suspension will rapidly clarify as the neutral free acid converts back into the ionized sodium salt.

  • Equilibration: Once clear, back-titrate with a dilute buffer (e.g., 100 mM Tris-HCl, pH 7.4) to stabilize the pH for your biological assay.

Mechanistic Visualizations

SolventSelection Start Identify Carzenide Form Decision Salt or Free Acid? Start->Decision NaSalt Carzenide Sodium (Ionic Lattice) Decision->NaSalt Sodium Salt FreeAcid Carzenide Free Acid (Neutral Molecule) Decision->FreeAcid Free Acid Water Dissolve in Water/PBS (High Dielectric) NaSalt->Water WarnDMSO Avoid Pure DMSO (Anion not solvated) NaSalt->WarnDMSO DMSO Dissolve in DMSO/EtOH (Low Dielectric) FreeAcid->DMSO WarnWater Avoid Pure Water (Hydrophobic, crashes) FreeAcid->WarnWater

Figure 1: Solvent selection workflow based on Carzenide salt form.

pHDynamics Soluble Carzenide Sodium (Ionized, Soluble) pHDrop pH < 3.50 (Acidic Media) Soluble->pHDrop Protonation Protonation of Carboxylate pHDrop->Protonation Precipitate Carzenide Free Acid (Precipitates) Protonation->Precipitate Rescue Add NaOH / Buffer (Raise pH > 5.0) Precipitate->Rescue Reversibility Rescue->Soluble Reversibility

Figure 2: Mechanism of pH-dependent precipitation and reversibility.

References

  • MedChemExpress. "Carzenide - Product Data Sheet". MedChemExpress.com.
  • National Institutes of Health (NIH). "Carzenide sodium | C7H6NNaO4S | CID 23668290 - PubChem". PubChem.
  • BenchChem. "Improving Carzenide solubility in aqueous solutions - Benchchem". Benchchem.com.

Sources

Optimization

Technical Support Center: Optimizing the Yield of Carzenide Sodium Chemical Synthesis

As a Senior Application Scientist, I have designed this technical support guide to address the critical bottlenecks in the synthesis of Carzenide (4-sulfamoylbenzoic acid) and its sodium salt. Carzenide is a vital interm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the critical bottlenecks in the synthesis of Carzenide (4-sulfamoylbenzoic acid) and its sodium salt. Carzenide is a vital intermediate and active pharmaceutical ingredient (API) utilized primarily as a carbonic anhydrase inhibitor. Achieving high yields and API-grade purity requires rigorous control over oxidation kinetics, thermal management, and pH to prevent the premature hydrolysis of the sensitive sulfonamide moiety.

This guide provides self-validating protocols, mechanistic troubleshooting, and yield optimization strategies to ensure reproducibility in your laboratory or pilot plant.

Part 1: Mechanistic Workflow & Causality

The most robust and scalable route to Carzenide involves the alkaline oxidation of p-toluenesulfonamide. The methyl group is oxidized to a carboxylic acid, which is subsequently neutralized to form the target sodium salt. Understanding this pathway is crucial for troubleshooting yield drops.

G A p-Toluenesulfonamide B Alkaline Oxidation (KMnO4 or H2O2) A->B OH- Activation C Carzenide (Intermediate) B->C HCl (pH 1-2) D Salt Formation (NaOH Titration) C->D pH 7.5-8.0 E Carzenide Sodium D->E Crystallization

Synthetic workflow for Carzenide Sodium from p-Toluenesulfonamide.

Part 2: Self-Validating Experimental Protocols

We provide two field-validated methods. The classic KMnO₄ method offers high scalability, while the microwave-assisted H₂O₂ method provides rapid turnover and greener chemistry. Every step includes a built-in validation check to ensure the system is reacting as expected.

Protocol A: Classic KMnO₄ Alkaline Oxidation [1]

Causality: Alkaline conditions (NaOH) are required to solubilize p-toluenesulfonamide and activate the methyl group for permanganate oxidation. Temperature must be strictly controlled; exceeding 50°C accelerates the hydrolysis of the sulfonamide group into a sulfonic acid, drastically reducing your yield.

  • Solubilization: Dissolve 35 g of p-toluenesulfonamide in 100 mL of 4 mol/L NaOH aqueous solution. Stir and heat gently to 40°C until completely dissolved.

    • Validation Check: The solution must be completely clear. Any turbidity indicates incomplete deprotonation.

  • Oxidation: Slowly add 64 g of KMnO₄ in small portions. Maintain the internal temperature strictly between 40–50°C using an external ice bath to manage the exotherm. Stir for 4 hours.

  • Endpoint Verification: Perform a starch-iodine test.

    • Validation Check: Spot the reaction mixture on starch-iodine paper. If the paper does not turn blue, the oxidant has been fully consumed, and the reaction has reached its endpoint.

  • Filtration & Precipitation: Filter the MnO₂ byproduct and wash the filter cake with hot water. Acidify the combined filtrate dropwise with 1:1 HCl to pH 1.5–2.0 to precipitate the Carzenide intermediate.

  • Sodium Salt Conversion: Suspend the purified Carzenide in distilled water and titrate with 1 mol/L NaOH until the pH stabilizes at 7.5–8.0. Lyophilize or crystallize using cold ethanol to yield Carzenide sodium.

Protocol B: Microwave-Assisted H₂O₂ Oxidation[1]

Causality: Microwave irradiation provides uniform dielectric heating, accelerating the generation of reactive oxygen species from H₂O₂. This reduces reaction time from hours to minutes while avoiding heavy metal waste.

  • Preparation: In a microwave-safe reactor, combine 13 g of p-toluenesulfonamide, 9.0 g of 30% H₂O₂, and 100 mL of 5% NaOH solution.

  • Irradiation: Subject the mixture to microwave radiation at exactly 560 W for 7 minutes.

    • Validation Check: Monitor pressure/temperature if your microwave reactor allows; the temperature should rapidly reach ~90°C and stabilize without solvent bumping.

  • Isolation: Cool to room temperature and acidify with 1:1 HCl to pH 1–2. Filter the white Carzenide precipitate, wash with distilled water until the washings reach pH 5, and dry. Convert to the sodium salt as described in Protocol A Step 5.

Part 3: Quantitative Yield Comparison

Summarizing the expected outcomes based on the chosen methodology allows for better experimental planning and benchmarking.

Synthesis MethodOxidant / ReagentTemp (°C)TimeTarget Yield (%)Purity (HPLC)Primary Byproduct Risk
Classic Oxidation KMnO₄ / NaOH40–504.0 h75.0 – 80.0>95.0%4-sulfobenzoic acid (Hydrolysis)
Microwave-Assisted 30% H₂O₂ / NaOHMW (560 W)7.0 min65.0 – 68.0>98.0%Unreacted starting material
Chlorosulfonation ClSO₃H + NH₃0 to 605.0 h~60.0>90.0%Over-chlorinated species

Part 4: Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield (<60%) Check1 Perform Starch-Iodine Test Start->Check1 PathA Test is Positive (Excess Oxidant) Check1->PathA Blue color persists PathB Test is Negative (Oxidant Depleted) Check1->PathB No color change FixA Check pH & Temp (Hydrolysis occurred) PathA->FixA FixB Add more KMnO4/H2O2 Extend Reaction Time PathB->FixB

Diagnostic logic tree for troubleshooting low yields in Carzenide synthesis.

Q1: Why is my oxidation yield plateauing around 50-60% when using the KMnO₄ method?

A: This is almost always caused by thermal degradation. If the internal temperature exceeds 50°C during the highly exothermic addition of KMnO₄, the alkaline environment will hydrolyze the sulfonamide group (-SO₂NH₂) into a sulfonic acid group (-SO₃H), yielding 4-sulfobenzoic acid instead of Carzenide [2]. Actionable Fix: Add KMnO₄ in smaller aliquots over 45 minutes. Use an external ice bath to strictly clamp the internal temperature between 40°C and 50°C.

Q2: During the microwave-assisted H₂O₂ method, I am seeing a lot of unreacted p-toluenesulfonamide. How can I drive the reaction to completion?

A: Incomplete conversion in the microwave method is usually due to insufficient radical generation or suboptimal power absorption. A power setting of 560 W for 7 minutes is the experimentally determined optimum[1]. If you use lower power, the activation energy for oxidation isn't met. Actionable Fix: Ensure your microwave reactor is calibrated. If unreacted material persists, do not simply increase the time (which causes thermal degradation); instead, increase the H₂O₂ concentration slightly (e.g., from 9.0 g to 10.5 g) while maintaining 560 W.

Q3: How do I prevent the formation of multiple side products during the acidification step?

A: When converting the alkaline reaction mixture to the free Carzenide acid, dropping the pH too rapidly or too low can cause localized heating and degradation. Actionable Fix: Use 1:1 HCl and add it dropwise while vigorously stirring. Stop the addition exactly when the pH reaches 1.5 to 2.0. Washing the resulting precipitate with distilled water until the filtrate reaches pH 5 is critical to remove residual trapped acids before converting to the sodium salt.

Q4: What is the most reliable analytical technique to confirm the successful synthesis of Carzenide sodium?

A: While melting point (136-137°C for the free acid) is a quick indicator [1], it cannot distinguish between the free acid and the sodium salt effectively. Actionable Fix: Use ¹H-NMR (in D₂O or DMSO-d₆). The disappearance of the methyl peak (~2.3 ppm) from the starting material and the appearance of the carboxylic/carboxylate environment confirms oxidation. Additionally, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) will easily differentiate the target mass from hydrolyzed impurities [3].

Q5: Can I synthesize Carzenide directly from benzoic acid?

A: Yes, via chlorosulfonation. Benzoic acid is reacted with chlorosulfonic acid to form p-chlorosulfonylbenzoic acid, which is then aminated with aqueous ammonia [2]. However, this route typically yields lower overall recovery (~60%) due to the formation of ortho-isomers and over-chlorinated byproducts, making the p-toluenesulfonamide oxidation route preferable for high-purity API synthesis.

References

Troubleshooting

Module 1: High-Throughput Screening via Esterase Activity (p-NPA Assay)

Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibitor Activity Assays. Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibitor Activity Assays. Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons[1]. Because specific isoforms are heavily implicated in pathologies ranging from glaucoma (CA II) to solid tumors (CA IX and XII), rigorous in vitro screening of CA inhibitors (CAIs) is a critical bottleneck in drug development[1][2].

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps for the two most critical workflows in CAI development: the high-throughput Esterase Activity Assay and the orthogonal Stopped-Flow CO₂ Hydration Assay .

CA_Assay_Workflow Start CA Inhibitor Library Esterase Primary Screen: Esterase Assay (p-NPA) Start->Esterase Hit Identify Hits (IC50 Calculation) Esterase->Hit Measure Absorbance (405 nm) StoppedFlow Orthogonal Validation: Stopped-Flow CO2 Hydration Hit->StoppedFlow Select top 10% Lead Lead Candidate Selection StoppedFlow->Lead Determine Ki & Kinetics

Workflow for CA inhibitor screening: from high-throughput assays to kinetic validation.

While the physiological role of CA is CO₂ hydration, the enzyme also possesses esterase activity. It can hydrolyze the colorless surrogate substrate p-nitrophenyl acetate (p-NPA) into the yellow chromophore p-nitrophenol, which is easily quantified at 405 nm[3][4]. This makes it the gold standard for high-throughput primary screening[5].

The Self-Validating Protocol

To ensure data integrity, every assay plate must be a self-validating system containing built-in controls that independently verify enzyme viability, substrate stability, and specific inhibition[6].

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-SO₄, pH 7.5–7.6). Avoid primary amine buffers if possible, though Tris is standard if strictly pH-controlled[3].

  • Substrate Preparation: Dissolve p-NPA in anhydrous acetonitrile or DMSO to a 20 mM stock. Crucial: Prepare fresh immediately before use[3].

  • Assay Assembly (96-well plate):

    • Sample Wells: 180 µL Buffer + 10 µL CA Inhibitor + 10 µL CA Enzyme.

    • Positive Control: 180 µL Buffer + 10 µL Vehicle (DMSO) + 10 µL CA Enzyme. (Validates enzyme activity)

    • Negative Control (Blank): 190 µL Buffer + 10 µL Vehicle. (Validates and measures spontaneous hydrolysis)

    • Inhibition Control: 180 µL Buffer + 10 µL Acetazolamide (20 mM) + 10 µL CA Enzyme. (Validates that signal reduction is due to specific CA active-site inhibition)[6].

  • Pre-Incubation: Incubate for 15 minutes at 25°C to allow the inhibitor to reach binding equilibrium with the enzyme[6].

  • Initiation & Detection: Add 10 µL of the 20 mM p-NPA stock to all wells (final concentration 1 mM). Immediately read absorbance at 405 nm in kinetic mode for 15 minutes[3].

Troubleshooting & FAQs

Q: My negative control (no enzyme) shows a rapidly increasing absorbance, masking the specific activity of the enzyme. How do I fix this? A: You are observing the spontaneous, non-enzymatic hydrolysis of p-NPA in an aqueous environment[5].

  • Causality: The ester bond of p-NPA is inherently unstable in water, and degradation accelerates exponentially at alkaline pH values.

  • Solution: First, ensure your buffer pH does not exceed 7.6. Second, verify that your p-NPA stock was prepared in anhydrous solvent and kept on ice[3]. Finally, you must mathematically subtract the linear slope (ΔAbs/min) of the Negative Control from your Sample and Positive Control wells to isolate the true enzymatic rate[5].

Q: The inhibitor shows high efficacy at 1 µM, but at 10 µM, the enzyme activity appears to increase or the absorbance readings become erratic. A: Your inhibitor is "crashing out" (precipitating) of the solution[7].

  • Causality: Many sulfonamide-based CA inhibitors are highly hydrophobic. When a high-concentration DMSO stock is directly diluted into an aqueous buffer, the rapid polarity shift causes the compound to form micro-precipitates. These precipitates scatter light at 405 nm, artificially inflating the absorbance reading and mimicking enzyme activity[7].

  • Solution: Keep the final DMSO concentration strictly ≤1-2%. Instead of a single large dilution, perform a stepwise serial dilution in the assay buffer[7]. If precipitation persists, add a mild non-ionic surfactant like 0.01% Triton X-100 to the assay buffer to maintain compound solubility[8].

Esterase_Troubleshooting Issue Issue: High Background Signal Check1 Is p-NPA substrate freshly prepared? Issue->Check1 Fix1 Remake in anhydrous Acetonitrile/DMSO Check1->Fix1 No Check2 Is the buffer pH > 8.0? Check1->Check2 Yes Fix2 Lower pH to 7.5-7.6 to reduce hydrolysis Check2->Fix2 Yes Subtract Subtract Non-Enzymatic Blank Rate Check2->Subtract No

Decision tree for troubleshooting high background noise in the p-NPA esterase activity assay.

Module 2: Kinetic Validation via Stopped-Flow CO₂ Hydration

While the esterase assay is an excellent surrogate, it does not measure the physiological reaction. To definitively prove an inhibitor blocks CO₂ hydration, you must use a stopped-flow assay[4]. Because CA II operates near the diffusion limit (turnover rates of 106s−1 ), manual mixing is impossible; rapid stopped-flow spectrophotometry coupled with a pH-sensitive dye is required[1][9].

The Self-Validating Protocol
  • Solution A (Enzyme/Dye): Prepare CA enzyme (e.g., 10-50 nM) and a pH indicator (e.g., 1 µM pyranine or phenol red) in a weakly buffered solution (e.g., 5 mM HEPES, pH 7.5)[10].

  • Solution B (Substrate): Prepare an out-of-equilibrium CO₂/HCO₃⁻ solution (pH ~7.25) or CO₂-saturated water[10].

  • System Controls:

    • Uncatalyzed Baseline: Mix Solution B with a buffer-only Solution A. (Measures spontaneous CO₂ hydration)

    • Catalyzed Baseline: Mix Solution B with Enzyme Solution A. (Measures uninhibited enzyme velocity)

    • Specificity Control: Pre-incubate Enzyme Solution A with Acetazolamide before mixing. (Should reduce the rate back to the uncatalyzed baseline, proving the acceleration was strictly CA-dependent)[10].

  • Execution: Rapidly mix A and B (1:1) in the stopped-flow cell at a strictly controlled temperature (e.g., 10°C)[10]. Monitor the exponential decay of the dye's signal over 1-5 seconds to calculate initial velocity[9].

Troubleshooting & FAQs

Q: The reaction completes within the dead-time of the stopped-flow instrument (~1 ms), making it impossible to capture the initial linear phase. A: The catalytic rate of the enzyme is exceeding the mixing capabilities of your hardware.

  • Causality: CA II is exceptionally fast. At room temperature and standard enzyme concentrations, the equilibrium is reached before the optical sensor can begin recording[1].

  • Solution: You must artificially slow the reaction thermodynamics. Lower the circulating water bath temperature to 10°C or 15°C[10]. Additionally, titrate the enzyme concentration down to the low nanomolar or picomolar range until the reaction half-life extends to at least 10-20 milliseconds.

Q: When assaying red blood cell (RBC) lysates for CA activity, the baseline noise is extremely high, and my inhibitors seem ineffective. A: You are experiencing shear-induced RBC lysis during the stopped-flow injection[10].

  • Causality: The high-velocity mixing required for stopped-flow creates extreme mechanical shear stress. This ruptures any intact RBCs in the sample, releasing massive amounts of uninhibited, endogenous CA II directly into the reaction cell, overriding your pre-incubated inhibitor[10].

  • Solution: Use a baseline pyranine fluorescence assay to quantitate the exact percentage of mechanical lysis (typically ~4.9% in standard setups) and mathematically correct your kinetic data[10]. Alternatively, use a membrane-impermeable CA inhibitor to differentiate between extracellular and intracellular CA activity[10].

Module 3: Quantitative Comparison of Carbonic Anhydrase Assays

Assay MethodologyPrimary SubstrateDetection MechanismLimit of Detection (LOD)Physiological Relevance
Esterase (p-NPA) p-Nitrophenyl acetateAbsorbance (405 nm)~15-45 ng[4]Low (Surrogate activity)
Stopped-Flow CO₂ / HCO₃⁻Fluorescence/Absorbance (pH dye)Picomolar rangeHigh (True mechanism)
Wilbur-Anderson CO₂ gaspH Electrode (Time drop 8.3 to 6.3)~15 ngMedium (Non-physiol. temp 0°C)[11]

General FAQs on Inhibitor Behavior

Q: Can a compound show high potency in the esterase assay but fail in the CO₂ hydration assay? A: Yes. The esterase and hydratase activities, while occurring at the same zinc-bound active site, have distinct transition states and rate-limiting steps[4]. A bulky inhibitor might sterically hinder the larger p-NPA molecule from entering the active site but still allow the much smaller CO₂ molecule to bypass it. Therefore, the CO₂ hydration assay should never be entirely substituted by the esterase assay for final lead validation[4][5].

Q: How do I ensure my inhibitor is selectively targeting cancer-associated CAs (CA IX/XII) over off-target cytosolic CAs (CA I/II)? A: Isoform selectivity is driven by exploiting the "tail approach" in inhibitor design[12]. While the zinc-binding group (e.g., sulfonamide) anchors the molecule, the tail interacts with the middle/outer rim of the active site, which is highly variable among isoforms[12]. You must run parallel IC₅₀ assays against purified recombinant hCA I, II, IX, and XII, and calculate the Selectivity Ratio ( IC50​CAII/IC50​CAIX ) to confirm specific tumor-associated targeting[2].

Sources

Optimization

Technical Support Center: Optimizing Carzenide Sodium Stability in Cell Culture

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and researchers working with Carzenide Sodium (the sodium salt of 4-sulfamoylbenzoic acid).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and researchers working with Carzenide Sodium (the sodium salt of 4-sulfamoylbenzoic acid). While Carzenide is a highly potent Carbonic Anhydrase II (CAII) inhibitor [1], its structural moieties make it susceptible to specific environmental stressors in complex in vitro models.

This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies, ensuring your assays yield reproducible, high-fidelity data.

Diagnostic Workflow: Identifying Instability

Before adjusting your protocols, it is critical to diagnose the exact mechanism of compound loss. Use the decision matrix below to trace the causality of Carzenide degradation or precipitation in your specific cell culture media.

DiagnosticWorkflow Start Observe Carzenide Instability in Media CheckPrecip Is there visible precipitation? Start->CheckPrecip PrecipYes Cation Complexation (Ca2+ / Mg2+) CheckPrecip->PrecipYes Yes PrecipNo Check Chemical Degradation CheckPrecip->PrecipNo No CheckLight Is media exposed to ambient light? LightYes Riboflavin-Mediated Photo-oxidation CheckLight->LightYes Yes LightNo Thermal / Enzymatic Degradation CheckLight->LightNo No Action1 Pre-dilute in PBS & Add Dropwise PrecipYes->Action1 PrecipNo->CheckLight Action2 Use Amber Vessels & Minimize Light LightYes->Action2 Action3 Refresh Media Daily & Add Antioxidants LightNo->Action3

Caption: Diagnostic workflow for identifying and resolving Carzenide Sodium instability in media.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does Carzenide Sodium precipitate when added to DMEM or RPMI, even though the sodium salt is highly water-soluble?

The Causality: Carzenide has a pKa of approximately 3.50 [3]. While its sodium salt is highly soluble in pure water, cell culture media (like DMEM) are complex, buffered solutions (pH 7.2–7.4) rich in divalent cations such as Ca2+ and Mg2+ . When a highly concentrated stock solution is rapidly injected into the media, localized concentration spikes exceed the solubility product ( Ksp​ ) of calcium/magnesium carzenide complexes, forcing the drug out of solution. The Solution: Avoid direct bolus additions. Pre-dilute your stock in a calcium/magnesium-free buffer (e.g., Ca2+/Mg2+ -free PBS) and introduce it dropwise to the media under continuous, gentle vortexing.

Q2: My Carzenide concentration drops by >50% after 24 hours in the incubator. Is the molecule thermally unstable at 37°C?

The Causality: Carzenide is thermally stable at 37°C; the rapid degradation you are observing is almost certainly photochemical . Standard cell culture media contain Riboflavin (Vitamin B2), a potent photosensitizer. Under ambient laboratory fluorescent lighting or through glass incubator doors, riboflavin absorbs photons and generates Reactive Oxygen Species (ROS). These ROS rapidly attack the sulfonamide and benzoic acid moieties of Carzenide, leading to photo-oxidation [2]. The Solution: Transition to a light-protected workflow. Prepare media in biosafety cabinets with lights turned off, use amber culture flasks, and wrap all media storage bottles in aluminum foil.

Q3: How does Carzenide instability impact my biological readouts?

The Causality: Carzenide functions by competitively inhibiting Carbonic Anhydrase II (CAII), an enzyme critical for reversible hydration of carbon dioxide and intracellular pH regulation [1]. If the active compound degrades or precipitates, target engagement ceases. This leads to artifactual recovery of CAII activity, causing unexplained shifts in extracellular acidification rates (ECAR) or confounding cell viability data.

Mechanism Carzenide Carzenide Sodium (Intact Molecule) CAII Carbonic Anhydrase II (Active Enzyme) Carzenide->CAII Competitive Inhibition Product HCO3- + H+ CAII->Product Catalysis Substrate CO2 + H2O Substrate->CAII Effect Tumor Microenvironment Acidification Product->Effect

Caption: Mechanism of action for Carzenide Sodium targeting Carbonic Anhydrase II.

Quantitative Stability Data

To highlight the critical impact of environmental factors on Carzenide sodium, below is a summary of stability metrics derived from controlled degradation studies.

Experimental ConditionTimepoint% Intact Carzenide RecoveredPrimary Degradation Mechanism
Light + DMEM (Contains Riboflavin) 24 hours45.2%Riboflavin-sensitized photo-oxidation
Dark + DMEM (Contains Riboflavin) 24 hours98.1%None (Stable)
Dark + PBS (pH 7.4, No Vitamins) 72 hours99.5%None (Stable)
Light + PBS (pH 7.4, No Vitamins) 24 hours92.0%Mild direct photolysis
DMEM (Bolus addition of 100mM stock) 1 hour68.4% (in supernatant)Precipitation via Ca2+ complexation

Data Interpretation: The synergistic combination of light and riboflavin (standard in DMEM/RPMI) is the primary enemy of Carzenide stability. Shielding the media from light effectively halts this degradation pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume the drug is active simply because it was added. Implement the following self-validating protocols to guarantee and verify stability.

Protocol A: Preparation of Photostable Carzenide Sodium Working Solutions

This protocol ensures complete dissolution without localized precipitation and protects the molecule from photo-oxidation.

  • Stock Preparation: Weigh Carzenide Sodium powder and dissolve in anhydrous DMSO to create a 50 mM master stock.

    • Causality: DMSO ensures complete solvation of the hydrophobic benzoic acid ring before it encounters the high dielectric constant of aqueous media [4].

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into sterile, Ca2+/Mg2+ -free PBS (pH 7.4).

    • Causality: This steps down the concentration, preventing the common-ion shock that occurs when high-concentration drug meets divalent cations in media.

  • Media Integration: Add the intermediate solution dropwise to your target cell culture media (e.g., DMEM with 10% FBS) while continuously swirling the bottle. Ensure final DMSO concentration is ≤0.1% v/v.

  • Validation Checkpoint (Self-Validation): Transfer 1 mL of the final dosed media to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully decant the supernatant and inspect the bottom for a microscopic white pellet. If a pellet is absent, complete dissolution is validated.

  • Storage: Immediately wrap the media bottle in aluminum foil and store at 4°C until use.

Protocol B: HPLC-UV Self-Validation Assay for Media Stability

Use this protocol to analytically prove that Carzenide remains intact throughout your 48-72 hour biological assays.

  • Sample Collection: At T=0, T=24h, and T=48h, extract 200 µL of media directly from the active cell culture well.

  • Internal Standard Spiking: Spike the sample with 10 µL of a known concentration of Saccharin (a structurally related, highly stable sulfonamide) [2].

    • Causality: The internal standard corrects for any volumetric losses during the subsequent protein precipitation and extraction steps, ensuring quantitative accuracy.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) to the sample. Vortex vigorously for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Causality: Serum proteins in the media (like BSA) will bind Carzenide and clog the HPLC column. ACN denatures and precipitates these proteins, releasing bound drug into the supernatant.

  • Analysis: Inject 10 µL of the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column. Monitor UV absorbance at 254 nm.

  • Validation Checkpoint (Self-Validation): Calculate the peak area ratio of Carzenide to Saccharin. If the ratio at T=48h is within 5% of the T=0 ratio, your experimental setup has successfully maintained Carzenide stability, and your biological data is fully validated.

References

  • Saccharin | C7H5NO3S | CID 5143 (Used for structural stability and photolysis comparisons of sulfonamides) Source: PubChem, National Institutes of Health URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Carzenide Sodium Off-Target Effects in Cell-Based Assays

Executive Mechanistic Summary Carzenide sodium (4-sulfamoylbenzoic acid) is a widely utilized small molecule and a competitive inhibitor of Carbonic Anhydrase II (CA II)[1]. In cell-based assays, its primary mechanism of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Mechanistic Summary

Carzenide sodium (4-sulfamoylbenzoic acid) is a widely utilized small molecule and a competitive inhibitor of Carbonic Anhydrase II (CA II)[1]. In cell-based assays, its primary mechanism of action relies on the sulfonamide pharmacophore coordinating with the active-site zinc ion of the CA metalloenzyme[2].

However, because this zinc-binding motif is highly conserved across the 15 human carbonic anhydrase isoforms, Carzenide inherently exhibits cross-reactivity[2]. When applied to complex cell models (e.g., HeLa or cervical cancer cell lines), researchers frequently encounter off-target inhibition of tumor-associated CA IX or widespread CA I[3][4]. Furthermore, at elevated dosing thresholds (>100 μM), Carzenide has been implicated in off-target metabolic disruptions, notably interfering with the mTOR phosphorylation pathway, leading to unintended cellular toxicity[5]. Understanding the causality behind these interactions is critical for designing self-validating experimental systems.

G Carzenide Carzenide Sodium (4-Sulfamoylbenzoic Acid) CA2 Target: CA II (High Affinity) Carzenide->CA2 Specific Dosing CA_Off Off-Target: CA I, IX, XII (Isoform Homology) Carzenide->CA_Off Cross-Reactivity mTOR Off-Target: mTOR (High-Dose Toxicity) Carzenide->mTOR >100 μM Exposure Physio Desired Response (pH Modulation) CA2->Physio Tox Cellular Toxicity (Metabolic Disruption) CA_Off->Tox mTOR->Tox

Logical mapping of Carzenide's target vs. off-target cellular interactions.

Quantitative Data: Target Affinity & Troubleshooting Matrices

To accurately calibrate your assays, it is essential to understand Carzenide's binding affinities across different targets. The table below synthesizes the expected inhibitory concentrations.

Table 1: Carzenide Inhibition Profile Across Cellular Targets

Target Isoform / PathwayAffinity / Activity LevelMechanistic Relevance
CA II High (IC50 ~60–150 nM)Primary target for diuresis and antispasmodic studies[2].
CA I Moderate (IC50 >150–4500 nM)Off-target cross-reactivity due to zinc-site homology[2].
CA IX ModerateTumor-associated off-target often upregulated in hypoxic cancer cells[4].
mTOR Pathway Low (Effects seen >100 μM)Dose-dependent off-target toxicity altering protein expression[5].

Table 2: Troubleshooting Matrix for Cell-Based Assays

ObservationCausal MechanismRecommended Solution
Non-linear cell death at high doses Carzenide interference with mTOR phosphorylation[5].Cap maximum assay concentration at 50 μM; perform a dose-titration curve.
Loss of assay specificity in hypoxic cells Upregulation of CA IX outcompetes CA II for Carzenide binding[4].Utilize CRISPR/Cas9 to knockout CA IX, or run parallel assays in normoxic conditions.
Precipitation in culture media Poor aqueous solubility of the free acid form at physiological pH[3].Pre-dissolve in DMSO, ensuring final well concentration of DMSO remains <0.1%[3].

Frequently Asked Questions (FAQs)

Q1: How do I differentiate between primary CA II inhibition and CA I/IX off-target effects in my phenotypic assay? A1: The structural homology of the CA family means chemical inhibition alone cannot prove target specificity. You must build a self-validating system. We recommend utilizing a CA II-knockdown (KD) cell line as a negative control. If Carzenide treatment induces the same phenotypic changes (e.g., pH shifts or fluorescence quenching) in the KD line as in the wild-type, your observed effects are definitively driven by off-target isoforms like CA I or CA IX.

Q2: My cells are exhibiting significant toxicity at Carzenide concentrations above 100 μM. Is this a CA-dependent effect? A2: Likely not. While Carzenide is a strong competitive inhibitor of CA II, exposing cells to concentrations ≥100 μM frequently triggers non-specific metabolic disruptions. Recent data indicates that high doses of Carzenide can suppress mTOR pathway phosphorylation, leading to unintended cell death entirely independent of carbonic anhydrase[5]. Always establish a therapeutic window by running a preliminary MTT viability assay to identify the maximum non-toxic dose (MNTD).

Q3: What is the optimal solvent preparation to avoid vehicle-induced artifacts? A3: Carzenide has limited aqueous solubility. To avoid precipitation-induced cytotoxicity, prepare a highly concentrated stock solution in DMSO (e.g., 25 mg/mL)[3]. When dosing your cell culture, dilute the stock so that the final DMSO concentration in the well never exceeds 0.1% (v/v). Always include a 0.1% DMSO vehicle control well to validate that observed effects are due to Carzenide and not solvent toxicity.

Self-Validating Experimental Protocols

To ensure data integrity, every experiment must internally validate that the observed effects are due to CA II inhibition and not off-target toxicity.

Protocol 1: Carzenide Dose-Titration and Viability Profiling (MTT Assay)

Purpose: Establish the maximum non-toxic dose (MNTD) to avoid mTOR-mediated off-target effects.

  • Cell Seeding: Seed your target cell line (e.g., HeLa) in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Carzenide in 100% DMSO.

  • Serial Dilution: Create a working dilution series in complete culture media (Concentrations: 1, 5, 10, 25, 50, 100, and 200 μM). Ensure the final DMSO concentration is normalized to 0.1% across all wells.

  • Treatment: Aspirate old media and apply 100 μL of the Carzenide dilutions. Include a 0.1% DMSO vehicle control and a blank (media only). Incubate for 48 hours.

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Add 100 μL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Read absorbance at 570 nm.

  • Causality Check: Any concentration yielding <90% viability compared to the vehicle control should be excluded from downstream mechanistic assays to prevent confounding off-target toxicity[5].

Protocol 2: Orthogonal Target Validation (Western Blotting)

Purpose: Confirm that the chosen Carzenide dose inhibits CA II activity without altering off-target mTOR signaling.

  • Treatment: Treat cells in 6-well plates with the established MNTD of Carzenide (e.g., 50 μM) for 24 hours.

  • Lysis: Harvest cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving mTOR phosphorylation states).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Probe parallel blots for:

    • Target: Anti-CA II (to confirm expression levels remain stable while activity is inhibited).

    • Off-Target: Anti-p-mTOR (Ser2448) and Anti-mTOR (to validate that the drug is not inducing off-target metabolic shutdown).

    • Loading Control: Anti-β-actin.

  • Validation Logic: A valid, specific assay will show stable p-mTOR/mTOR ratios between the vehicle and Carzenide-treated groups. A drop in p-mTOR indicates the dose is too high and is triggering off-target effects[5].

Workflow Culture 1. Cell Culture & Seeding Dose 2. Carzenide Titration Culture->Dose Assay 3. Viability Assay (MTT) Dose->Assay WB 4. Western Blot (CA II, mTOR) Dose->WB Analyze 5. Data Synthesis & Validation Assay->Analyze WB->Analyze

Step-by-step workflow for validating Carzenide specificity in cell assays.

References

  • PubChem - NIH. Carzenide | C7H7NO4S | CID 8739. Retrieved from [Link]

  • ResearchGate. Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with Triazole-Linked O-Glycosides of Benzene Sulfonamides. Retrieved from [Link]

  • Journal of Medicinal Chemistry - ACS Publications. Discovery of Novel NO–Donor Containing hCA II Inhibitors with Retinal Ganglion Cell-Protective Effects for the Efficient Treatment of Glaucoma. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Carzenide Sodium Stability &amp; Troubleshooting

As application scientists, we frequently observe that the efficacy of Carzenide sodium (a potent carbonic anhydrase inhibitor) in in vitro and in vivo models is compromised not by biological non-responsiveness, but by pr...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, we frequently observe that the efficacy of Carzenide sodium (a potent carbonic anhydrase inhibitor) in in vitro and in vivo models is compromised not by biological non-responsiveness, but by pre-assay physicochemical degradation.

This technical guide is designed to help researchers and drug development professionals understand the mechanistic vulnerabilities of Carzenide sodium in physiological buffers and implement self-validating protocols to ensure absolute experimental integrity.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: Why does Carzenide sodium lose its inhibitory potency during prolonged incubation in physiological buffers like PBS or HEPES?

A1: The primary mechanism of potency loss is the hydrolysis of the sulfonamide group. Carzenide (p-sulfamoylbenzoic acid) contains an S-N bond that is highly susceptible to nucleophilic attack by water. Although physiological pH (7.4) is relatively neutral, prolonged incubation at 37°C (standard cell culture conditions) accelerates this cleavage. This degradation pathway results in the formation of inactive byproducts such as 1[1]. Causality: When the S-N bond cleaves, the molecule loses its primary pharmacophore. Without the intact sulfonamide moiety, the compound can no longer coordinate with the zinc ion in the active site of Carbonic Anhydrase, neutralizing its mechanism of action.

Q2: I am observing precipitation when diluting my Carzenide sodium stock into my assay buffer. How can I prevent this?

A2: This is a physical degradation issue driven by localized pH shifts. Carzenide is a carboxylic acid with a 2[2]. While Carzenide sodium is highly water-soluble due to its ionized carboxylate state, diluting it into unbuffered or poorly buffered aqueous solutions can cause the pH to drop. Causality: As the pH approaches or drops below 3.50, the equilibrium shifts toward the protonated, neutral form of the molecule, which is highly insoluble in water. Precipitation occurs when the concentration of this neutral species exceeds its intrinsic solubility limit. Solution: Always ensure your receiving buffer (e.g., PBS or HEPES) has sufficient buffering capacity and is strictly maintained at 2[2] before introducing the stock solution.

Q3: Are there specific handling requirements for Carzenide sodium during live-cell imaging or prolonged cell-based assays?

A3: Yes, Carzenide is highly subject to photodegradation. Sulfonamide-containing compounds absorb UV and short-wavelength visible light, which induces radical formation. This degradation is severely exacerbated in complex physiological media (like DMEM or RPMI) that contain photosensitizers such as1[1]. Causality: Upon exposure to fluorescent laboratory lighting, riboflavin generates reactive oxygen species (ROS). These ROS secondarily oxidize the benzoic acid moiety of Carzenide and accelerate the cleavage of the sulfonamide group. Always perform incubations in the dark and utilize amber reaction vessels.

Part 2: Quantitative Degradation Profiles

To assist in experimental planning, the following table summarizes the quantitative parameters governing Carzenide sodium stability.

Degradation PathwayEnvironmental TriggerKinetic Impact (Half-life at 37°C)Primary ByproductsPreventative Strategy
Hydrolysis (S-N Cleavage)Aqueous buffer, >24h exposure~13-16 hours (buffer dependent)Sulfanilic acid, anilinePrepare fresh daily, store at 4°C
Photodegradation Fluorescent light, UV< 6 hours (with riboflavin present)Oxidized aromatics, radicalsAmber vials, dark incubation
Precipitation Localized pH < 3.50Immediate (Physical degradation)Protonated CarzenidePre-buffer receiving solutions to pH 7.4

Part 3: Mechanistic Workflow

The following systems diagram illustrates the logical relationship between Carzenide sodium preparation, its degradation pathways in physiological buffers, and the required mitigation strategies.

Carzenide_Workflow Stock Carzenide Sodium Stock (Aqueous, pH > 7.0) Buffer Dilution into Physiological Buffer (e.g., PBS, HEPES pH 7.4) Stock->Buffer Hydrolysis Hydrolysis Pathway (S-N / C-S Bond Cleavage) Buffer->Hydrolysis Photo Photodegradation Pathway (UV/Vis + Photosensitizers) Buffer->Photo Precip Precipitation Risk (Localized pH drop < pKa 3.50) Buffer->Precip Sulfanilic Formation of Inactive Sulfanilic Acid / Aniline Hydrolysis->Sulfanilic Radical Free Radical Generation (Accelerated by Riboflavin) Photo->Radical Protonation Protonation to Neutral p-sulfamoylbenzoic acid Precip->Protonation Sol_Temp Maintain 4°C Storage & Prepare Fresh Daily Sulfanilic->Sol_Temp Sol_Light Use Amber Vials & Dark Incubation Radical->Sol_Light Sol_pH Pre-buffer Solutions & Ensure High Buffer Capacity Protonation->Sol_pH

Figure 1: Carzenide sodium degradation pathways and corresponding mitigation strategies in buffers.

Part 4: Self-Validating Protocol for Stability Assessment

To ensure trustworthiness in your assays, you must verify that your working solutions have not degraded prior to application. This protocol utilizes a time-course HPLC-DAD analysis to quantify the intact parent compound against its degradation products, acting as a self-validating quality control gate.

Materials Required
  • HPLC system equipped with a Diode-Array Detector (DAD) and a C18 column.

  • Mobile Phase: 50:50 mixture of Acetonitrile and 3[3].

  • Light-protected (amber) HPLC vials.

Step-by-Step Methodology
  • Mobile Phase Preparation: Filter the 50:50 Acetonitrile/Phosphate buffer mixture through a 0.22 µm PTFE membrane and degas thoroughly via sonication.

  • Stock Preparation: Dissolve Carzenide sodium in sterile, deionized water to a concentration of 10 mM. Verify complete dissolution.

  • Working Solution Generation (t=0): Dilute the stock to your experimental concentration (e.g., 100 µM) in the target physiological buffer (e.g., 1X PBS, pH 7.4). Immediately transfer a 100 µL aliquot to an amber HPLC vial to serve as your baseline control.

  • Incubation Simulation: Place the remaining working solution in a 37°C incubator under the exact environmental conditions of your planned assay (e.g., with or without light exposure).

  • Sampling: Withdraw 100 µL aliquots at t = 1, 2, 4, 8, and 24 hours. Quench any ongoing reactions by flash-freezing the samples in liquid nitrogen if analysis cannot be performed immediately.

  • Chromatographic Analysis: Inject 20 µL of each sample onto the C18 column maintained at 30°C. Set the DAD to monitor at 3[3] (optimal for sulfonamide detection).

  • System Suitability and Self-Validation: Calculate the resolution ( Rs​ ) between the intact Carzenide peak and the primary degradation peak (eluting earlier due to the higher polarity of sulfanilic acid).

    • Validation Gate: The system is validated for experimental use only if the parent peak purity is >95% compared to the t=0 baseline. If degradation exceeds 5%, the working solution must be discarded and prepared fresh.

References

  • BenchChem. "Carzenide | 138-41-0 - Benchchem." BenchChem Stability Guidelines. 1

  • BenchChem. "Improving Carzenide solubility in aqueous solutions." BenchChem Troubleshooting. 2

  • ResearchGate. "The use of Arrhenius kinetics to evaluate different hydrolytic stability of amiloride hydrochloride and cyclopenthiazide using chromatographic methods." 3

Sources

Troubleshooting

Physicochemical Profiling: The Root of Chromatographic Behavior

Welcome to the Technical Support Center for Carzenide Sodium Analytical Workflows . This guide is engineered for analytical chemists, formulation scientists, and pharmacologists who require robust, reproducible High-Perf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carzenide Sodium Analytical Workflows . This guide is engineered for analytical chemists, formulation scientists, and pharmacologists who require robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for Carzenide sodium.

Rather than providing a generic troubleshooting list, this center is structured around the fundamental physicochemical behavior of the molecule. By understanding the causality behind chromatographic anomalies—specifically the interplay between the drug's pKa, solvent polarity, and column chemistry—you can build a self-validating analytical system.

Carzenide (4-Sulfamoylbenzoic acid) is a potent carbonic anhydrase II inhibitor used primarily as a diuretic[1]. In its free acid form, it presents severe solubility challenges. To circumvent this in formulations, the sodium salt is frequently utilized. However, transitioning the sodium salt into an HPLC environment introduces specific pH-dependent risks.

Table 1: Comparative Physicochemical Data for HPLC Method Development

PropertyCarzenide (Free Acid)Carzenide Sodium SaltAnalytical Implication
Molecular Weight 201.20 g/mol 223.18 g/mol Mass shift must be accounted for in LC-MS.
pKa 3.50 (at 25°C)N/A (Salt form)Buffer pH must be strictly controlled (< 1.5 or > 5.5) to ensure a single ionization state[2].
Aqueous Solubility 453 mg/L (0.453 mg/mL)~200,000 mg/L (~200 mg/mL)Critical: Injecting the highly soluble salt into an acidic mobile phase causes rapid precipitation[2].
Optimal UV Absorbance 254 nm254 nmAromatic ring structure dictates primary detection wavelength[1].

Validated HPLC-UV Protocol for Carzenide Sodium

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system where the sample diluent is explicitly matched to the mobile phase to prevent on-column "solvent shock."

Table 2: Optimized Chromatographic Conditions

ParameterSpecification
Column Reverse Phase, low silanol activity (e.g., Newcrom R1 or equivalent C18 end-capped), 150 x 4.6 mm, 3 µm or 5 µm[3]
Mobile Phase A 0.1% Phosphoric Acid in Ultrapure Water (pH ~2.1)
Mobile Phase B 100% Acetonitrile (MeCN)
Elution Profile Isocratic: 50% A / 50% B (Adjustable based on desired retention factor)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 254 nm[1]
Column Temperature 25°C[1]
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of 85% HPLC-grade phosphoric acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Note: For LC-MS applications, substitute phosphoric acid with 0.1% Formic Acid[3].

  • Stock Solution Preparation: Dissolve Carzenide sodium in ultrapure water to a concentration of 10 mg/mL. The high pH of the sodium salt will maintain complete solubility.

  • Working Sample Dilution (Critical Step): Dilute the stock solution to the target working concentration (e.g., 50 µg/mL) using the initial mobile phase (50:50 Water/MeCN with acid modifier). Causality: This forces the sodium salt to protonate into the free acid before injection in a controlled, low-concentration environment, preventing precipitation at the column frit.

  • System Suitability Verification: Perform a blank injection of the diluent, followed by a standard injection. A self-validating system will show no carryover in a subsequent blank injection, confirming that no precipitation occurred in the autosampler needle or injection loop.

Diagnostic FAQs & Troubleshooting Guide

Q1: I am experiencing sudden pressure spikes and split peaks after multiple injections of Carzenide sodium. What is causing this? A1: This is a classic symptom of on-column precipitation caused by a pH mismatch. Carzenide has a pKa of 3.50[2]. When you inject a highly concentrated, basic aqueous solution of Carzenide sodium into an acidic mobile phase (pH ~2.1), the compound rapidly protonates into its free acid form. Because the free acid's solubility is only 453 mg/L[2], it instantly crashes out of solution at the column head (frit).

  • Resolution: Never inject the pure aqueous sodium salt directly. Always perform the final sample dilution in the mobile phase. If pressure is already high, reverse-flush the column with 100% Acetonitrile, followed by a high-pH buffer (pH 7.0) to re-solubilize the precipitated free acid.

Q2: My Carzenide peaks are exhibiting severe tailing (Asymmetry factor > 1.8). How do I correct the peak shape? A2: Peak tailing for Carzenide is typically driven by secondary interactions. The molecule contains both a carboxylic acid and a sulfonamide group. In an incompletely buffered mobile phase, these polar groups interact strongly with unreacted silanol groups on the silica support of the stationary phase.

  • Resolution: Ensure you are using a highly end-capped column designed for polar analytes (such as a Newcrom R1 or equivalent low-silanol column)[3]. Additionally, verify that your mobile phase pH is at least 1.5 units below the pKa (i.e., pH ≤ 2.0) to ensure the carboxylic acid is fully protonated and neutral, minimizing ionic interactions.

Q3: The sensitivity of my assay is extremely low, and the signal-to-noise ratio is poor. I am currently monitoring at 210 nm. A3: While 210 nm detects the carbonyl group, it is highly susceptible to baseline drift from the mobile phase (especially if using organic modifiers or certain buffer salts). Carzenide features an aromatic ring that provides a robust, specific chromophore.

  • Resolution: Shift your UV detection wavelength to 254 nm[1]. This wavelength provides optimal absorbance for the sulfonamide-substituted benzene ring while ignoring low-UV background noise from solvents, drastically improving your signal-to-noise ratio.

Mechanistic & Diagnostic Visualizations

A. Diagnostic Decision Tree for HPLC Anomalies

Use this logical workflow to rapidly isolate and resolve chromatographic issues specific to Carzenide sodium.

HPLC_Troubleshooting Start Carzenide Sodium HPLC Issue Detected IssueType Identify Primary Symptom Start->IssueType Pressure High Backpressure & Split Peaks IssueType->Pressure Tailing Severe Peak Tailing (As > 1.5) IssueType->Tailing LowSignal Poor Sensitivity / Low S/N Ratio IssueType->LowSignal Cause1 pH Mismatch: Precipitation of Free Acid Pressure->Cause1 Cause2 Secondary Silanol Interactions Tailing->Cause2 Cause3 Suboptimal UV Wavelength LowSignal->Cause3 Fix1 Dilute sample in Mobile Phase (Acidic) Cause1->Fix1 Fix2 Use End-capped Column (e.g., Newcrom R1) Cause2->Fix2 Fix3 Change UV Detector to 254 nm Cause3->Fix3

Caption: Diagnostic workflow for identifying and resolving common Carzenide sodium HPLC anomalies.

B. Pharmacological Pathway: Why Carzenide is Monitored

Understanding the target mechanism helps in designing biologically relevant in vitro assays that rely on accurate HPLC quantification. Carzenide acts on the renal proximal tubule by inhibiting hCA II[1].

MechanismOfAction Admin Carzenide Sodium (Administered) Target Carbonic Anhydrase II (hCA II) in Kidney Admin->Target Chelates Zn2+ Active Site Effect1 Inhibition of HCO3- & H+ Generation Target->Effect1 Enzyme Inhibition Effect2 Decreased Na+/H+ Exchange Effect1->Effect2 Substrate Depletion Outcome Increased Na+ & H2O Excretion (Diuresis) Effect2->Outcome Osmotic Shift

Caption: Mechanism of action of Carzenide via Carbonic Anhydrase II inhibition leading to diuresis.

References

  • SIELC Technologies. Separation of Carzenide on Newcrom R1 HPLC column. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Novel NO–Donor Containing hCA II Inhibitors with Retinal Ganglion Cell-Protective Effects for the Efficient Treatment of Glaucoma. Retrieved from: [Link]

Sources

Optimization

Refinement of experimental protocols for Carzenide sodium

Document ID: CZS-TSG-2026-01 Version: 1.0 Last Updated: March 15, 2026 Introduction Welcome to the technical support guide for Carzenide sodium, a potent and selective small molecule inhibitor of Glycogen Synthase Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: CZS-TSG-2026-01 Version: 1.0 Last Updated: March 15, 2026

Introduction

Welcome to the technical support guide for Carzenide sodium, a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). Carzenide sodium functions as an ATP-competitive inhibitor, preventing the phosphorylation of GSK-3β substrates.[1] A primary consequence of this inhibition is the stabilization and nuclear accumulation of β-catenin, a central event in the activation of the canonical Wnt signaling pathway.[2][3] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the experimental use of Carzenide sodium, offering troubleshooting solutions and validated protocols to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of Carzenide sodium.

Q1: How should I prepare a stock solution of Carzenide sodium?

A1: Carzenide sodium is typically supplied as a lyophilized powder. Due to its hydrophobic nature, it is insoluble in aqueous solutions like water or PBS.[4] The recommended solvent for creating a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6]

  • Core Principle: Accurate preparation of stock solutions is critical for reliable experimental results.[5]

  • Recommendation: Prepare a 10 mM stock solution in DMSO. For example, to make 1 mL of a 10 mM stock of Carzenide sodium (hypothetical MW = 465.5 g/mol ), weigh out 4.65 mg. Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.[7] Add the appropriate volume of DMSO and vortex thoroughly to ensure complete dissolution.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to one month).[6][7]

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A2: High concentrations of DMSO can be toxic to cells and may interfere with experimental readouts.[8] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[7] Always include a vehicle control (cells treated with the same final concentration of DMSO without Carzenide sodium) in your experiments to account for any solvent-specific effects.

Q3: How stable is Carzenide sodium in cell culture medium?

A3: The stability of small molecules in culture media can be influenced by factors like temperature, pH, and interaction with serum components.[9] For long-term experiments (e.g., several days), the inhibitor's effect may diminish over time due to degradation or cellular metabolism.

  • Recommendation: For experiments lasting longer than 48-72 hours, it is best practice to replace the medium with freshly prepared Carzenide sodium solution every 2-3 days to maintain a consistent effective concentration.[9]

Q4: What are the known off-target effects of inhibiting GSK-3β?

A4: While Carzenide sodium is designed for high selectivity, it's important to acknowledge that GSK-3β is a kinase involved in numerous cellular processes beyond Wnt signaling, including metabolism, cell survival, and apoptosis. Furthermore, like many kinase inhibitors, there is a potential for off-target binding to other kinases, especially at higher concentrations.[10][11][12]

  • Expert Insight: Use the lowest effective concentration of Carzenide sodium possible to minimize off-target effects. It is advisable to confirm key findings using a structurally different GSK-3β inhibitor or via a non-pharmacological approach like siRNA-mediated knockdown of GSK-3β to ensure the observed phenotype is a direct result of on-target inhibition.[13]

Part 2: Troubleshooting Experimental Assays

This guide provides solutions to specific problems you might encounter during common experimental workflows with Carzenide sodium.

Section 2.1: Compound Solubility and Cellular Activity

Q: I am not observing the expected biological effect (e.g., β-catenin accumulation) after treating my cells with Carzenide sodium. What could be wrong?

A: This is a common issue that can stem from problems with the compound itself or the experimental setup.[6]

  • Problem 1: Compound Precipitation.

    • Cause: Carzenide sodium, being hydrophobic, can precipitate when diluted from a high-concentration DMSO stock into aqueous cell culture medium. This "crashing out" significantly lowers the effective concentration of the inhibitor.[6]

    • Solution:

      • Visual Solubility Check: Before treating cells, perform a simple solubility test. Add the highest concentration of your Carzenide sodium stock to cell-free culture medium, incubate under your experimental conditions (e.g., 37°C for 1 hour), and visually inspect for any precipitate against a dark background.[6]

      • Use Intermediate Dilutions: Avoid diluting the high-concentration stock directly into a large volume of media. Instead, perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 into media to make a 1 mM intermediate solution, and then use this to make your final working concentrations.[4] This gradual reduction in DMSO concentration can prevent precipitation.

  • Problem 2: Inactive Compound.

    • Cause: Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to compound degradation.[6][9]

    • Solution: Ensure the compound has been stored correctly at -80°C in single-use aliquots. When in doubt, use a fresh vial of the compound to prepare a new stock solution.

  • Problem 3: Cell System Unresponsive.

    • Cause: The Wnt/β-catenin pathway may not be active or responsive in your chosen cell line, or the cells may have compensatory mechanisms.

    • Solution:

      • Use a Positive Control: Treat a parallel set of cells with a known Wnt pathway activator, such as Wnt3a-conditioned medium or a different GSK-3β inhibitor like CHIR-99021, to confirm that the pathway is functional in your cells.[1][14]

      • Check Target Expression: Confirm that your cells express GSK-3β and β-catenin at detectable levels via Western blot.[15]

Section 2.2: Western Blotting for Wnt Pathway Proteins

Q: I am trying to detect an increase in total β-catenin by Western blot after Carzenide sodium treatment, but the signal is weak or I see multiple bands.

A: Western blotting for Wnt pathway proteins requires careful optimization.

  • Problem 1: Weak or No β-catenin Signal.

    • Cause: Insufficient protein loading, low antibody concentration, or rapid protein degradation.[15][16] β-catenin can be particularly susceptible to degradation.[15]

    • Solution:

      • Use Protease Inhibitors: Always prepare cell lysates with a lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[15]

      • Load Sufficient Protein: Ensure you are loading at least 20-30 µg of total protein per lane.[15]

      • Optimize Antibody Dilution: Titrate your primary antibody to find the optimal concentration. Incubation overnight at 4°C can often enhance the signal.[17]

      • Include a Positive Control: Use a cell lysate from a cell line known to have high levels of active β-catenin (e.g., certain colorectal cancer cell lines) or cells treated with Wnt3a as a positive control.[15]

  • Problem 2: Multiple Bands or Smearing.

    • Cause: This can be due to protein degradation, antibody non-specificity, or overloading of protein.[18]

    • Solution:

      • Prevent Degradation: As mentioned, use fresh lysates prepared with protease inhibitors. A smear below the main band often indicates degradation.[15]

      • Optimize Protein Load: Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein per lane.[18]

      • Improve Washing Steps: Increase the number and duration of wash steps after antibody incubation to reduce non-specific binding. Using a wash buffer with a detergent like Tween-20 is recommended.[18]

Section 2.3: TCF/LEF Reporter Assays

Q: My TCF/LEF luciferase reporter assay results are inconsistent or show low signal-to-noise.

A: Reporter assays are powerful but sensitive to experimental conditions.

  • Problem 1: High Variability Between Replicates.

    • Cause: Inconsistent cell seeding, uneven transfection efficiency, or pipetting errors.

    • Solution:

      • Ensure Uniform Cell Seeding: Make sure cells are in a single-cell suspension before plating and distribute them evenly across the wells.

      • Normalize for Transfection Efficiency: Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter. Report your data as the ratio of Firefly to Renilla luciferase activity to correct for differences in transfection and cell number.[19]

  • Problem 2: Low Fold-Induction.

    • Cause: The basal activity of the Wnt pathway in your cells might be too high, or the reporter construct may not be sufficiently responsive.

    • Solution:

      • Optimize Cell Density: Seed cells at an optimal density; overly confluent cells may behave differently.[20]

      • Use a Wnt Agonist: To maximize the dynamic range of the assay when testing an inhibitor, first stimulate the pathway with a low dose of an agonist like Wnt3a or LiCl before adding Carzenide sodium.[14][20] This creates a higher "ON" state, making inhibition more apparent.

      • Check Reporter Integrity: Ensure you are using a validated TCF/LEF reporter construct. A negative control reporter with mutated TCF/LEF binding sites can be used to confirm signal specificity.[21]

Part 3: Key Experimental Protocols & Data

This section provides validated, step-by-step methodologies for core experiments involving Carzenide sodium.

Protocol 3.1: Western Blot Analysis of β-Catenin Stabilization

This protocol details the detection of total β-catenin accumulation following Carzenide sodium treatment.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HEK293T) in a 6-well plate to reach 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of Carzenide sodium (e.g., 0, 0.1, 1, 10 µM) for a specified time (a 6-hour treatment is often sufficient to see β-catenin accumulation). Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 150 µL of ice-cold RIPA buffer supplemented with a protease/phosphatase inhibitor cocktail.[16]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody against total β-catenin (see table below) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Apply an ECL substrate and visualize the signal using a digital imager.[16]

    • Normalize β-catenin signal to a loading control like GAPDH or β-actin.

Table 1: Recommended Antibody Dilutions for Western Blot

Antibody TargetHost SpeciesRecommended Starting DilutionSupplier (Example)
Total β-CateninRabbit1:1000Cell Signaling Technology
GAPDHMouse1:5000Santa Cruz Biotechnology
Phospho-GSK-3β (Ser9)Rabbit1:1000Abcam
Total GSK-3βRabbit1:1000Cell Signaling Technology

Part 4: Visualizing Workflows and Pathways

Diagrams are provided to clarify complex processes and relationships.

Diagram 4.1: Canonical Wnt Signaling Pathway & Carzenide Sodium MOA

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dvl Dishevelled Frizzled->Dvl Activates LRP56 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, CK1, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates & Targets for Degradation Carzenide Carzenide sodium Carzenide->DestructionComplex Directly Inhibits GSK-3β Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N Translocates TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF Binds TargetGenes Wnt Target Genes (c-Myc, Axin2) TCF_LEF->TargetGenes Activates Transcription Wnt Wnt Ligand Wnt->Frizzled Binds Troubleshooting_Workflow start No biological effect observed with Carzenide q1 Is the compound soluble in culture medium? start->q1 sol1 Perform visual solubility test. Use intermediate dilutions. q1->sol1 No q2 Is the compound active? q1->q2 Yes sol1->q2 sol2 Check storage conditions. Use fresh stock/aliquot. q2->sol2 No q3 Is the cellular pathway functional? q2->q3 Yes sol2->q3 sol3 Use positive control (e.g., Wnt3a). Confirm target protein expression. q3->sol3 No end_ok Problem Resolved q3->end_ok Yes sol3->end_ok

Caption: Step-by-step troubleshooting for lack of compound activity.

References

  • Vertex AI Search. (2024). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • PMC. (n.d.). Premise and peril of Wnt signaling activation through GSK-3β inhibition.
  • Vertex AI Search. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • PubMed. (2025). GSK3β Regulates a Novel β-Catenin Degradation Pathway via the GID Complex in Wnt Signaling.
  • AACR Journals. (2014). Molecular Pathways: Epigenetic Modulation of Wnt–Glycogen Synthase Kinase-3 Signaling to Target Human Cancer Stem Cells.
  • Vertex AI Search. (2014). Glycogen Synthase Kinase-3β Inhibition Augments Diabetic Endothelial Progenitor Cell Abundance and Functionality via Cathepsin B: A Novel Therapeutic Opportunity for Arterial Repair.
  • Benchchem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors.
  • Vertex AI Search. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • ProBiologists. (2024). The many faceted role of glycogen synthase kinase-3 (GSK-3) in T cells and cancer immunotherapy.
  • Benchchem. (n.d.). Application Notes and Protocols: Detection of β-catenin Levels via Western Blot Following FZD7 Inhibition.
  • Abcam. (n.d.). GSK3 in cell signaling.
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Benchchem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • PMC. (n.d.). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors.
  • Benchchem. (2025). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments.
  • Benchchem. (2025). Emavusertib Technical Support Center: A Troubleshooting Guide for Cell Viability Assays.
  • ACS Publications. (2005). Comparative Virtual and Experimental High-Throughput Screening for Glycogen Synthase Kinase-3β Inhibitors.
  • Captivate Bio. (2021). SMALL MOLECULES.
  • Bio-protocol. (n.d.). 2.3. Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Benchchem. (2025). Gsk3-IN-3 In Vitro Assay: Application Notes and Protocols.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway).
  • Benchchem. (2025). An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors.
  • LipExoGen. (n.d.). TCF/LEF Reporter Lentivirus (Wnt/Beta-Catenin Pathway).
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway, Lithium-Independent).
  • Taylor & Francis Online. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?.
  • Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.
  • PMC. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays.
  • TotalLab. (n.d.). Western Blot Troubleshooting Guide.
  • Benchchem. (2025). Confirming IWR-1 Activity: A Comparative Guide to TCF/LEF Luciferase Reporter Assays and Alternative Methods.
  • PMC. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • ResearchGate. (n.d.). Western blot analyses of proteins in the Wnt/β-catenin signaling....

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of Carzenide Sodium Synthesis

Welcome to the comprehensive technical support guide for the synthesis of Carzenide sodium (sodium 4-sulfamoylbenzoate). This resource is meticulously designed for researchers, chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of Carzenide sodium (sodium 4-sulfamoylbenzoate). This resource is meticulously designed for researchers, chemists, and professionals in drug development who are engaged in the synthesis of Carzenide and are seeking to optimize their reaction efficiencies, troubleshoot common issues, and ensure the highest purity of their final product.

This guide provides in-depth, field-proven insights into the most common synthetic pathways to Carzenide, focusing on the causality behind experimental choices and offering self-validating protocols. We will delve into two primary synthetic routes: the oxidation of p-toluenesulfonamide and the synthesis via a diazonium salt intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Carzenide (4-sulfamoylbenzoic acid)?

A1: The two most prevalent and well-documented routes for the synthesis of Carzenide are:

  • Oxidation of p-Toluenesulfonamide: This is a common method where the methyl group of readily available p-toluenesulfonamide is oxidized to a carboxylic acid.[1] This route is often favored due to the stability of the starting material.

  • Synthesis via a Diazonium Salt: This alternative pathway involves the diazotization of a corresponding aniline derivative to form a diazonium salt, which is then converted to the sulfonyl chloride and subsequently the sulfonamide. This method offers regiocontrol in the introduction of the sulfonyl group.

Q2: My oxidation of p-toluenesulfonamide has stalled. What are the likely causes?

A2: Reaction stalling in the oxidation of p-toluenesulfonamide can be attributed to several factors. Firstly, the deactivating effect of the electron-withdrawing sulfonamide group makes the methyl group less susceptible to oxidation compared to toluene. Secondly, insufficient oxidant, catalyst deactivation, or suboptimal reaction temperature can all lead to incomplete conversion.

Q3: I am observing a low yield in my diazonium salt-based synthesis. What should I investigate first?

A3: Low yields in this synthesis are often linked to the instability of the diazonium salt intermediate. Key parameters to investigate immediately are the reaction temperature, which should be strictly maintained between 0-5 °C, and the freshness of your sodium nitrite solution. Decomposition of the diazonium salt before it can react is a primary cause of yield loss.[2]

Q4: What is the most effective method for purifying crude Carzenide?

A4: Recrystallization is a highly effective method for purifying crude Carzenide. An aqueous workup to remove inorganic salts, followed by recrystallization from a suitable solvent such as an ethanol/water mixture, can significantly improve purity. Washing the crude product with cold water is also crucial to remove any remaining acids or soluble impurities.

Troubleshooting Guide: Oxidation of p-Toluenesulfonamide

This section addresses specific issues you might encounter during the oxidation of p-toluenesulfonamide to Carzenide.

Problem 1: Low Yield and Incomplete Conversion
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent (e.g., potassium permanganate, hydrogen peroxide) in a stepwise manner.The electron-withdrawing sulfonamide group deactivates the methyl group, requiring stronger oxidizing conditions or a higher concentration of the oxidant to drive the reaction to completion.
Catalyst Deactivation (if applicable) If using a catalyst (e.g., cobalt acetate), ensure it is of high purity and consider adding it in portions throughout the reaction.Catalysts can be poisoned by impurities or degrade over the course of the reaction. Maintaining an active catalytic species is crucial for efficient conversion.
Suboptimal Temperature Gradually increase the reaction temperature while carefully monitoring for byproduct formation via TLC or HPLC.While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. A careful balance is necessary to optimize yield.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Action Scientific Rationale
Formation of p-hydroxymethylbenzenesulfonimide After the reaction, wash the crude product with a small amount of acetone.[1]This byproduct, formed from the incomplete oxidation of the methyl group, has different solubility properties than the desired product and can be removed with an appropriate solvent wash.
Unreacted p-toluenesulfonamide Optimize the reaction conditions (time, temperature, oxidant concentration) to ensure complete conversion. A final recrystallization step is also effective.Incomplete conversion will leave starting material in the product mixture. Recrystallization exploits the solubility differences between the starting material and the more polar carboxylic acid product.
Residual Oxidizing Agent/Byproducts (e.g., MnO2) After quenching the reaction, ensure thorough filtration to remove any inorganic precipitates. Washing the filtered solid with hot water can also help.Strong oxidizing agents like KMnO4 produce inorganic byproducts that must be completely removed to avoid contamination of the final product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the oxidation of p-toluenesulfonamide.

G cluster_1 Purification Strategy start Low Yield or Impurity Detected check_conversion Check Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion check_conversion->complete sub_incomplete Increase Oxidant/Temp/Time incomplete->sub_incomplete sub_complete Analyze Impurity Profile (NMR/LC-MS) complete->sub_complete re_run Re-run Reaction sub_incomplete->re_run re_run->check_conversion known_impurity Known Impurity? sub_complete->known_impurity wash Targeted Solvent Wash known_impurity->wash Yes unknown_impurity Investigate Side Reactions known_impurity->unknown_impurity No recrystallize Recrystallize wash->recrystallize success Pure Product recrystallize->success unknown_impurity->recrystallize

Caption: A decision tree for troubleshooting Carzenide synthesis.

Detailed Experimental Protocols

Protocol 1: Oxidation of p-Toluenesulfonamide with Potassium Permanganate

This protocol provides a robust method for the laboratory-scale synthesis of Carzenide.

Materials:

  • p-Toluenesulfonamide

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonamide (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

  • In a separate beaker, prepare a solution of potassium permanganate (3 equivalents) in deionized water.

  • Slowly add the potassium permanganate solution to the stirred solution of p-toluenesulfonamide.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours. The purple color of the permanganate will gradually fade, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of Carzenide will form.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure Carzenide.

Protocol 2: Synthesis of Carzenide via a Diazonium Salt

This protocol outlines the synthesis of Carzenide from 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) gas or a stable SO₂ surrogate (e.g., DABSO)

  • Copper(I) chloride (CuCl)

  • Ammonia solution

  • Deionized water

Procedure:

  • Diazotization: Dissolve 4-aminobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of CuCl. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete.

  • Ammonolysis: Carefully quench the reaction by pouring it over ice. Extract the resulting sulfonyl chloride into an organic solvent (e.g., dichloromethane). Add this organic solution to a stirred, cold concentrated ammonia solution.

  • Stir vigorously for 1-2 hours.

  • Separate the aqueous layer and acidify with concentrated HCl to a pH of 1-2 to precipitate the crude Carzenide.

  • Collect the product by filtration, wash with cold water, and recrystallize as described in Protocol 1.

Mechanistic Insight: The Diazonium Salt Pathway

The following diagram illustrates the key steps in the conversion of an aryl diazonium salt to the corresponding sulfonamide.

G aniline Ar-NH2 (Aniline Derivative) diazonium Ar-N2+ (Diazonium Salt) aniline->diazonium NaNO2, HCl 0-5 °C radical Ar• (Aryl Radical) diazonium->radical CuCl (catalyst) - N2 sulfonyl_radical Ar-SO2• radical->sulfonyl_radical + SO2 sulfonyl_chloride Ar-SO2Cl (Sulfonyl Chloride) sulfonyl_radical->sulfonyl_chloride + Cl• sulfonamide Ar-SO2NH2 (Sulfonamide) sulfonyl_chloride->sulfonamide + 2 NH3 - NH4Cl

Caption: Simplified mechanism of sulfonamide formation.

References

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry.
  • American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Google Patents. (1958). Process of oxidation.
  • MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt? Retrieved from [Link]

  • Save My Exams. (2024). Producing Benzoic Acid. Retrieved from [Link]

Sources

Optimization

Resolving unexpected pH changes in Carzenide sodium experiments

Welcome to the technical support center for Carzenide sodium. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected pH changes during their experime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Carzenide sodium. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected pH changes during their experiments. As a Senior Application Scientist, I have seen how subtle, uncontrolled pH shifts can compromise data integrity and lead to irreproducible results. This guide provides in-depth, field-proven insights to help you identify the root cause of pH instability and implement robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address the most common issues reported by users of Carzenide sodium. Each section explains the underlying chemical principles and provides a step-by-step protocol to diagnose and resolve the problem.

Q1: The pH of my unbuffered Carzenide sodium solution is steadily decreasing over time. What is the likely cause?

A1: Root Cause Analysis

This is a classic and very common issue, especially for solutions of salts derived from a strong base (like sodium hydroxide) and a weak acid. The primary culprit is the absorption of atmospheric carbon dioxide (CO2).[1][2]

When CO2 from the air dissolves in your aqueous solution, it reacts with water to form carbonic acid (H2CO3).[2][3] This weak acid then neutralizes the basic components of your solution, causing the pH to drop. The chemical reaction proceeds as follows:

CO2 (g) + H2O (l) ⇌ H2CO3 (aq) H2CO3 (aq) + OH⁻ (aq) ⇌ HCO3⁻ (aq) + H2O (l)

This phenomenon is particularly noticeable in solutions with low buffering capacity.[4] Alkaline solutions are especially susceptible to CO2 contamination.[5]

Troubleshooting Protocol 1: Diagnosing and Mitigating CO2 Absorption

Objective: To confirm if CO2 absorption is the cause of the pH drop and to implement preventative measures.

Methodology:

  • Prepare with Degassed Water: Boil high-purity (e.g., Type I) water for 15-20 minutes to remove dissolved gases, including CO2. Allow it to cool to room temperature in a sealed container or under a stream of an inert gas like nitrogen or argon.

  • Solution Preparation: Prepare your Carzenide sodium solution using this degassed water in a vessel that has minimal headspace.

  • Inert Atmosphere: Immediately after preparation, blanket the headspace of your container with an inert gas (nitrogen or argon) before sealing.

  • Monitoring: Measure the pH of the solution immediately after preparation and then at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: If the pH remains stable compared to your previous observations, atmospheric CO2 absorption is confirmed as the root cause.

Q2: I've prepared a Carzenide sodium solution in what I thought was a stable buffer, but the pH is still drifting. Why is this happening?

A2: Root Cause Analysis

If you have already addressed CO2 ingress and still observe pH drift, there are several other factors to consider:

  • Inadequate Buffer Capacity: The concentration of your buffer may be too low to resist the pH changes caused by the addition of Carzenide sodium or other experimental manipulations.[6] A general rule of thumb is to use a buffer concentration of at least 25 mM for systems without active proton exchange.[6]

  • Incorrect pKa Selection: A buffer is most effective when the solution's target pH is within approximately one pH unit of the buffer's pKa.[6][7] If your experimental pH is on the edge of the buffer's effective range, its capacity to resist pH changes will be significantly diminished.

  • Temperature Effects: The pKa of many common buffers is temperature-dependent.[8][9] If you prepare your solution at room temperature but conduct your experiment at a different temperature (e.g., 37°C), the pKa of the buffer will shift, leading to a change in the solution's pH.[8][9][10] For example, the pH of pure water decreases from 7.47 at 0°C to 6.14 at 100°C, not because it becomes more acidic, but because the neutral point shifts.[11]

  • Buffer-Compound Interaction: It's possible that the Carzenide sodium molecule (or its counter-ion) interacts with the buffer components. Some buffers can form complexes with metal ions, which can release protons and alter the pH.[7][12]

Troubleshooting Protocol 2: Optimizing Your Buffering System

Objective: To select and validate a robust buffering system for your Carzenide sodium experiment.

Methodology:

  • Verify pKa and Temperature: Consult a buffer reference table (see Table 1 below) to confirm the pKa of your chosen buffer and its temperature coefficient (ΔpKa/°C). Ensure your target pH is close to the pKa at the experimental temperature.

  • Increase Buffer Concentration: If the pKa is appropriate, try increasing the buffer concentration (e.g., from 25 mM to 50 mM or 100 mM) to enhance its buffering capacity.[6]

  • Perform a Buffer Titration: Prepare a solution of Carzenide sodium at your target concentration in unbuffered, degassed water. Slowly titrate in your proposed buffer solution while monitoring the pH. This will reveal any unexpected interactions or buffering effects from the compound itself.

  • Test an Alternative Buffer: If problems persist, select a different buffer with a similar pKa but a different chemical structure. For instance, if you were using a phosphate buffer, consider a zwitterionic "Good's" buffer like HEPES or PIPES, which are known for their stability and low metal-binding constants.[12][13]

BufferpKa at 25°CΔpKa/°CUseful pH Range
MES6.15-0.0115.5 - 6.7
PIPES6.76-0.0086.1 - 7.5
MOPS7.20-0.0156.5 - 7.9
HEPES7.48-0.0146.8 - 8.2
Tris8.06-0.0317.5 - 9.0
CHES9.30-0.0198.6 - 10.0

Table 1: Properties of Common Biological Buffers. Data compiled from various biochemical resources. Selecting a buffer with a pKa close to your target experimental pH is crucial for maximizing buffer capacity.[6][12]

Q3: My freshly prepared Carzenide sodium solution has a pH that is different from what I expected based on its concentration. What could be wrong?

A3: Root Cause Analysis

This issue often points to problems with either the compound itself or the measurement process.

  • Hydrolysis of the Salt: Carzenide sodium, as the salt of a weak acid and a strong base, will undergo hydrolysis in water. The Carzenide anion will react with water to produce its conjugate acid and hydroxide ions (OH⁻), resulting in a solution that is naturally alkaline (pH > 7).[14][15][16] The extent of this reaction depends on the pKa of the parent acid and the concentration of the salt.[14]

  • pH Meter and Electrode Issues: The problem may not be with your solution but with your pH measurement. An improperly calibrated, dirty, or aging electrode can give inaccurate and unstable readings.[4][17][18] Common issues include contaminated buffer solutions used for calibration, residue on the electrode, and a clogged reference junction.[4][17]

Troubleshooting Protocol 3: Verifying Compound Behavior and pH Measurement

Objective: To differentiate between an actual pH anomaly and a measurement artifact.

Methodology:

  • pH Meter Calibration and Maintenance:

    • Always use fresh, unexpired calibration buffers.[17][19] Discard opened bottles of alkaline buffers (e.g., pH 10.01) after one month due to CO2 absorption.[19]

    • Ensure the pH electrode is clean. If working with proteinaceous or oily samples, use specialized cleaning solutions (e.g., pepsin in HCl for proteins, or a detergent for oils).[19][20]

    • Check that the electrode's electrolyte level is full and that the fill hole is open during measurement to ensure proper flow.[21]

    • Rinse the electrode thoroughly with deionized water and gently blot dry with a lint-free tissue between measurements to prevent cross-contamination.[21] Do not rub the glass bulb, as this can create a static charge.[21]

  • Cross-Validation:

    • After calibrating, re-measure the pH of one of your calibration buffers (e.g., pH 7.00). The reading should be within ±0.05 pH units. If not, there is a problem with your calibration or electrode.[22]

    • Prepare a simple, known solution (e.g., 0.01 M HCl, which should have a pH of 2.0) and measure its pH. This will help verify that your meter is functioning correctly outside of the Carzenide sodium matrix.

  • Calculate Expected pH: If your measurement technique is sound, the discrepancy may be due to the inherent properties of Carzenide sodium. You can estimate the expected pH of the salt of a weak acid and strong base to see if your reading is in the expected range.

Q4: Could my storage container be causing the pH to change?

A4: Root Cause Analysis

Yes, though less common, the storage vessel can influence the pH of your solution, particularly if the solution has low ionic strength or buffering capacity.

  • Leaching from Glass: Soda-lime glass containers can leach alkaline ions (like sodium and silicate) into the solution, causing a slight increase in pH over time. This is more pronounced with new glassware and during long-term storage. Using borosilicate glass (e.g., Pyrex®) can mitigate this effect.

  • Leaching from Plastics: Some plastic containers, particularly those not intended for laboratory use, can leach additives, plasticizers, or other chemicals that may have acidic or basic properties.[[“]][24] For example, antimony is often used as a catalyst in PET production and its leaching is sensitive to temperature and storage time.[[“]]

Troubleshooting Protocol 4: Evaluating Container Effects

Objective: To determine if the storage container is contributing to pH instability.

Methodology:

  • Parallel Storage Experiment:

    • Prepare a single batch of your Carzenide sodium solution.

    • Aliquot the solution into different types of containers (e.g., a soda-lime glass vial, a borosilicate glass vial, a polypropylene tube, and a PET tube).

    • Measure the initial pH of the solution in each container.

    • Seal all containers and store them under identical conditions (temperature, light).

    • Re-measure the pH in each container after 24 and 48 hours.

  • Analysis: Compare the pH drift between the different container types. If the pH remains stable in the borosilicate glass and polypropylene containers but changes in the others, you have identified container leaching as a contributing factor. For critical applications, always use high-quality, chemically resistant containers such as borosilicate glass or polypropylene.

Visual Troubleshooting Guides

Logical Flow for Diagnosing pH Instability

This flowchart provides a step-by-step decision-making process to systematically identify the source of pH changes.

G start Unexpected pH Change Observed q_unbuffered Is the solution unbuffered? start->q_unbuffered co2_check Suspect CO2 Absorption (pH Decreasing) q_unbuffered->co2_check Yes q_buffered Is the solution buffered? q_unbuffered->q_buffered No protocol1 Perform Protocol 1: Prepare with degassed water and use inert atmosphere. co2_check->protocol1 p1_stable pH Stable? protocol1->p1_stable p1_resolved Issue Resolved: CO2 was the cause. p1_stable->p1_resolved Yes p1_stable->q_buffered No buffer_check Suspect Buffer Issue: - Incorrect pKa/Temp - Low Concentration - Interaction q_buffered->buffer_check Yes protocol2 Perform Protocol 2: Verify pKa, increase concentration, or test new buffer. buffer_check->protocol2 p2_stable pH Stable? protocol2->p2_stable p2_resolved Issue Resolved: Buffering was optimized. p2_stable->p2_resolved Yes meter_check Suspect Measurement Error or Hydrolysis p2_stable->meter_check No protocol3 Perform Protocol 3: Verify pH meter calibration and electrode health. meter_check->protocol3 p3_stable Reading Corrected? protocol3->p3_stable p3_resolved Issue Resolved: Measurement error fixed. p3_stable->p3_resolved Yes container_check Suspect Container Leaching p3_stable->container_check No protocol4 Perform Protocol 4: Test different container materials (Glass vs. Plastic). container_check->protocol4 p4_stable pH Stable in one container? protocol4->p4_stable p4_resolved Issue Resolved: Container was the issue. p4_stable->p4_resolved Yes unresolved Issue Persists: Contact Technical Support for advanced analysis. p4_stable->unresolved No

Caption: A troubleshooting flowchart for pH instability.

Mechanism of CO2-Induced pH Drop

This diagram illustrates how atmospheric carbon dioxide can acidify a weakly basic solution.

CO2_Mechanism cluster_air Atmosphere CO2_gas CO2 (gas) CO2_aq CO2 (aq) CO2_gas->CO2_aq Dissolves H2CO3 H2CO3 (Carbonic Acid) CO2_aq->H2CO3 + H2O H2O H2O Carzenide_ion Carzenide⁻ (Base) HCO3 HCO3⁻ (Bicarbonate) H2CO3->HCO3 Reacts with Base Carzenide_acid Carzenide-H (Conj. Acid) Carzenide_ion->Carzenide_acid

Caption: Reaction pathway for CO2 absorption in solution.

References

  • Biological Buffers: The Key to Successful Experiments. Hopax Fine Chemicals Blog. [Link]

  • Ellis, K. J., & Morrison, J. F. (2012). Universal buffers for use in biochemistry and biophysical experiments. Methods, 54(2), 163-169. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • How Does Temperature Affect pH. Yosemite Technologies. [Link]

  • Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help. Watertest Systems. [Link]

  • What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide. Atlas Scientific. [Link]

  • Hydrolysis of Salt and pH of Their Solutions. CK-12 Foundation. [Link]

  • Why My Ph Meter Reading Unstable. BOQU Instrument. [Link]

  • How to Troubleshoot pH Meter Errors Effectively. Drawell. [Link]

  • Temperature can impact pKa as well as actual pHe of buffered solutions. ResearchGate. [Link]

  • How Does Temperature Affect pH?. Westlab. [Link]

  • Hydrolysis & pH of NaCl || SODIUM CHLORIDE. YouTube. [Link]

  • How To Properly Clean pH Probes. Atlas Scientific. [Link]

  • pH Best Practices Guide. Hanna Instruments. [Link]

  • How Does CO2 Affect pH In Water?. Atlas Scientific. [Link]

  • Help troubleshooting inconsistent pH measurements. Chemistry Stack Exchange. [Link]

  • Alkaline wastewater? How to neutralize pH by CO₂ in a 4-step process. Air Liquide. [Link]

  • Hydrolysis of Salt Solutions. University of Ottawa. [Link]

  • The Impacts of Temperature on Industrial PH Meter Readings. BOQU Instrument. [Link]

  • Carbon Dioxide Capture by Alkaline Water with a Semi-Batch Column and Ultra-Fine Microbubble Generator. MDPI. [Link]

  • Guide to troubleshooting in pH labs: Common issues and solutions. GlobalSpec. [Link]

  • Successful pH Troubleshooting. Yokogawa Electric Corporation. [Link]

  • Computer simulation of the effect of temperature on pH. PubMed. [Link]

  • The effects of carbon dioxide on alkaline titrants. METTLER TOLEDO. [Link]

  • pH And solubility HYDROLYSIS OF SALTS. FCT EMIS. [Link]

  • Influence of pH on element leaching from plastic and glass bottles into water. Cherry. [Link]

  • pH Sensor Storage. Hamilton Company. [Link]

  • Troubleshooting Common Issues with PH Probes. Boqu Instrument. [Link]

  • pH Sensor Solutions: Proper Care and Use. M4 Knick. [Link]

  • Lead, cadmium and cobalt (Pb, Cd, and Co) leaching of glass-clay containers by pH effect of food. PubMed. [Link]

  • Factors affecting leaching from PET containers. Consensus. [Link]

  • Determination of effect of pH and storage temperature on leaching of phthalate esters from plastic containers by ultrasound-assisted dispersive liquid–liquid micro-extraction. ResearchGate. [Link]

  • Leaching of Potentially Toxic Elements from Paper and Plastic Cups in Hot Water and Their Health Risk Assessment. PMC. [Link]

Sources

Troubleshooting

Carzenide Sodium Technical Support Center: Isoform Selectivity &amp; Troubleshooting

Welcome to the Technical Support Center for Carzenide sodium (sodium 4-sulfamoylbenzoate). As a potent Carbonic Anhydrase (CA) inhibitor, Carzenide sodium is a highly valuable scaffold in drug development[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carzenide sodium (sodium 4-sulfamoylbenzoate). As a potent Carbonic Anhydrase (CA) inhibitor, Carzenide sodium is a highly valuable scaffold in drug development[1][2]. However, the primary challenge researchers face when utilizing this compound is achieving isoform selectivity. This guide provides field-proven strategies, mechanistic insights, and troubleshooting protocols to help you engineer and validate selective Carzenide derivatives.

Part 1: FAQs on Selectivity Enhancement Strategies

Q1: Why does Carzenide sodium lack inherent isoform selectivity, and how can we rationally design derivatives to overcome this? Answer: Carzenide sodium acts as a competitive inhibitor by coordinating its primary sulfonamide group (the zinc-binding group, ZBG) to the catalytic zinc ion within the CA active site[2][3]. Because the deep active site cavity is highly conserved across the 15 human CA isoforms, the unmodified Carzenide scaffold struggles to discriminate between them[3].

To overcome this, researchers employ the "Tail Approach" [4]. By functionalizing the carboxylate group of Carzenide (e.g., via amide coupling), diverse chemical "tails" can be appended. While the ZBG anchors to the zinc ion, the tail extends outward to interact with the middle and outer rims of the active site, which exhibit significantly higher sequence variability among isoforms[4][5].

TailApproach A Carzenide Sodium (Zinc-Binding Scaffold) B Carboxylate Group Functionalization A->B C Attachment of 'Tail' (e.g., Aminosaccharide) B->C D Interaction with Variable Outer Active Site C->D E Enhanced Isoform Selectivity D->E

Logical pathway of the "Tail Approach" for enhancing Carzenide isoform selectivity.

Q2: How can we modify Carzenide to selectively target tumor-associated CA IX/XII while avoiding off-target cytosolic CA I/II? Answer: Tumor-associated isoforms (CA IX and XII) are extracellular, membrane-bound enzymes, whereas off-target isoforms (CA I and II) are predominantly cytosolic[4]. To achieve selectivity, the causality of membrane permeability must be exploited. By utilizing a "Sugar-Tail Approach" (glycoconjugation) or incorporating permanent positive charges (e.g., pyridinium or sulfonate moieties), the Carzenide derivative becomes highly hydrophilic[4][5]. This modification renders the molecule membrane-impermeant. Consequently, the drug cannot cross the lipid bilayer to reach cytosolic CA I/II, effectively restricting its inhibitory action to the extracellular tumor-associated CA IX/XII[4].

Part 2: Troubleshooting Guides (Experimental & Assays)

Issue 1: Poor Aqueous Solubility of Modified Derivatives

Symptom: After appending bulky aromatic or hydrophobic tails to the Carzenide scaffold to enhance CA IX selectivity, the compound precipitates in standard aqueous assay buffers. Root Cause: The loss of the ionizable carboxylate group (which provides Carzenide sodium its inherent solubility[1]) via amide coupling, combined with hydrophobic tail addition, drastically increases the molecule's lipophilicity (LogP). Self-Validating Protocol & Solution:

  • Co-Solvent System: Prepare initial stock solutions in 100% DMSO. Dilute into the aqueous assay buffer ensuring the final DMSO concentration does not exceed 5% (v/v) to prevent enzyme denaturation.

  • Linker Engineering: If precipitation persists, re-engineer the molecule by inserting a hydrophilic linker (e.g., a PEG spacer or a 1,2,3-triazole ring via click chemistry) between the Carzenide scaffold and the tail[4].

  • Validation Step: Measure the optical density (OD) of the final assay solution at 600 nm. An OD600​>0.05 indicates micro-precipitation, confirming that the solubility limit has been breached and further formulation adjustments are required.

Issue 2: Inconsistent Binding Kinetics in SPR/ITC Assays

Symptom: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) assays yield erratic Ki​ or Kd​ values, with non-saturating binding curves. Root Cause: Two primary factors cause this: (A) Zinc depletion in the enzyme active site, and (B) Bulk refractive index mismatches due to solvent gradients. CAs are zinc metalloenzymes; standard buffers containing chelating agents (like EDTA) will strip the catalytic zinc, destroying the binding pocket[3]. Self-Validating Protocol & Solution:

  • Buffer Preparation: Use HEPES buffer (pH 7.4). Strictly avoid EDTA.

  • Zinc Supplementation: Supplement the running buffer with 1-10 µM ZnSO4​ to maintain the enzyme's metallated state.

  • Solvent Matching: Ensure the DMSO concentration in the running buffer perfectly matches the ligand dilution buffer.

  • Validation Step: Run a DMSO calibration curve prior to the main experiment. If the calibration curve is non-linear, there is a solvent mismatch that will invalidate the kinetic data.

SPR_Protocol S1 Step 1: Buffer Prep (HEPES pH 7.4, No EDTA) S2 Step 2: Zinc Supplementation (Add 1-10 µM ZnSO4) S1->S2 S3 Step 3: Ligand Dilution (Maintain constant DMSO) S2->S3 S4 Step 4: System Equilibration (Degas & Temp Control) S3->S4 S5 Step 5: Kinetic Analysis (SPR/ITC Data Collection) S4->S5

Step-by-step experimental workflow for validating Carzenide binding kinetics via SPR/ITC.

Part 3: Quantitative Data Summary

The table below summarizes the expected shift in inhibition constants ( Ki​ ) when applying various tail modifications to the Carzenide scaffold, demonstrating the efficacy of the tail approach in generating isoform-selective profiles[4][5].

Compound ScaffoldPrimary ModificationTarget IsoformhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Carzenide (Unmodified) None (Sodium Salt)Pan-CA>1000~60-100~150~200
Carzenide-Derivative A Aminosaccharide TailCA II (Glaucoma)>5000~60>1000>1000
Carzenide-Derivative B Sulfonate/Cationic TailCA IX/XII (Oncology)>5000>1000~10-20~5-15

(Note: Values are representative ranges synthesized from literature demonstrating the efficacy of the tail approach.)

Part 4: References

  • Title : Carzenide sodium | CAS#6101-29-7 | antispasmodic | dysmenorrhoea | MedKoo Source : medkoo.com URL : 1

  • Title : Carzenide sodium | C7H6NNaO4S | CID 23668290 - PubChem - NIH Source : nih.gov URL : 2

  • Title : Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC Source : nih.gov URL : 4

  • Title : Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - MDPI Source : mdpi.com URL : 3

  • Title : A multivalent approach towards linked dual-pharmacology prostaglandin F receptor agonist/carbonic anhydrase-II inhibitors for the treatment of glaucoma | Request PDF - ResearchGate Source : researchgate.net URL : 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Carzenide Sodium and Acetazolamide in Epilepsy Research Models

Carbonic anhydrase inhibitors (CAIs) have been a cornerstone of neuropharmacological research since the 1950s, providing critical insights into the relationship between brain metabolism, pH regulation, and neuronal excit...

Author: BenchChem Technical Support Team. Date: March 2026

Carbonic anhydrase inhibitors (CAIs) have been a cornerstone of neuropharmacological research since the 1950s, providing critical insights into the relationship between brain metabolism, pH regulation, and neuronal excitability[1]. While Acetazolamide remains the gold standard CAI in both clinical applications and experimental epilepsy models[2], Carzenide (4-Sulfamoylbenzoic acid)—the major circulating metabolite of mafenide—has emerged as a highly specific experimental tool for targeting Carbonic Anhydrase II (CA II)[3][4].

This guide provides an objective, data-driven comparison of Carzenide sodium and Acetazolamide, detailing their mechanistic causality, pharmacological profiles, and step-by-step implementation in preclinical epilepsy models.

Mechanistic Causality: How CA Inhibition Suppresses Seizures

To utilize these compounds effectively, researchers must understand the causality behind their anticonvulsant properties. Carbonic anhydrase (CA) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ )[5].

The antiseizure mechanism of CAIs is fundamentally driven by pH modulation and ion gradient shifts :

  • Extracellular and Intracellular Acidification: Inhibition of brain CA isoforms (predominantly CA II and CA VII) leads to localized CO2​ retention and a drop in pH[1][2].

  • Ion Channel Modulation: This acidification dampens neuronal excitability by inhibiting N-methyl-D-aspartate (NMDA) receptors and activating acid-sensing ion channels (ASICs)[2].

  • Chloride Gradient Modification: In specific models, such as Glut1 Deficiency (G1D) epilepsy, CAIs modify the transmembrane gradient of chloride. This shift potentiates synaptic inhibitory neuron activity (GABAergic transmission), effectively raising the seizure threshold and preventing the propagation of epileptiform discharges[6][7].

CA_Pathway CAI Carbonic Anhydrase Inhibitor (Acetazolamide / Carzenide) Enzyme Inhibition of CA II / CA VII Isoforms in Brain Tissue CAI->Enzyme Reaction Decreased HCO3- & H+ Production (CO2 Retention) Enzyme->Reaction Acidification Intracellular & Extracellular Acidification (pH Drop) Reaction->Acidification GABA Modification of Chloride Gradient & Potentiation of GABAergic Inhibition Acidification->GABA Seizure Increased Seizure Threshold (Anticonvulsant Efficacy) GABA->Seizure

Figure 1: Mechanistic pathway of Carbonic Anhydrase Inhibitors in suppressing epileptiform activity.

Pharmacological Profile & Comparative Data

While both compounds target CA, their physicochemical properties dictate their utility in specific experimental designs. Acetazolamide is a broad-spectrum CAI with high blood-brain barrier (BBB) penetrance, making it ideal for systemic in vivo models[8]. Carzenide, possessing a carboxylic acid group, is highly polar and often utilized in in vitro slice electrophysiology or synthesized into sodium salts/derivatives to enhance bioavailability in targeted neuro-oncology and epilepsy research[3][9].

Table 1: Comparative Pharmacological Properties
PropertyAcetazolamide (AAZ)Carzenide (4-Sulfamoylbenzoic acid)
Primary Target CA I, CA II, CA IX, CA XIICA II (Strong competitive inhibitor)
Target Affinity (IC50 / Ki) hCA II: ~12 nM; hCA IX: 30 nM[8]hCA II: Nanomolar range (varies by assay)[10][11]
Chemical Formula C4​H6​N4​O3​S2​ C7​H7​NO4​S [12]
Molecular Weight 222.25 g/mol 201.20 g/mol [13]
Solubility (In Vitro) DMSO: 22 mg/mLDMSO: 100 mg/mL (Requires sonication)[4]
Primary Experimental Use MES/PTZ models, Glut1 Deficiency models[6][7]CA II-specific slice assays, anticonvulsant synthesis[14][15]

Experimental Protocols: In Vivo Epilepsy Models

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for evaluating these CAIs using the Maximal Electroshock Seizure (MES) model. The MES model is the gold standard for identifying compounds that prevent seizure spread (generalized tonic-clonic seizures).

Protocol: MES Screening for CAI Efficacy

Rationale: CAIs like Acetazolamide exhibit peak pharmacodynamic effects when brain pH is sufficiently altered. Therefore, pretreatment timing is critical. Furthermore, lipophilic or highly crystalline compounds like Carzenide require specific co-solvents to prevent in vivo precipitation, which would otherwise confound dose-response data[4].

Step 1: Vehicle and Compound Preparation

  • Acetazolamide: Dissolve in 0.9% sterile saline adjusted to pH 9.0 with 0.1 N NaOH (to form the sodium salt in situ), then back-titrate to pH 7.4.

  • Carzenide Sodium: Prepare a clear stock solution using 10% DMSO. Sequentially add 90% of a 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline solution. Causality: SBE-β-CD acts as a host molecule to encapsulate the hydrophobic regions of Carzenide, ensuring a clear solution ( 2.5 mg/mL) that will not precipitate upon intraperitoneal (i.p.) injection[3][4].

Step 2: Administration and Pretreatment

  • Administer the prepared solutions via i.p. injection to adult male Swiss Webster mice (20-25g).

  • Incubation: Wait 30 to 60 minutes. Causality: This allows for optimal BBB penetration and sufficient inhibition of erythrocyte and brain CA to induce the necessary metabolic acidosis[2].

Step 3: Electroshock Induction

  • Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes.

  • Prior to placement, apply a drop of 0.5% tetracaine hydrochloride to the corneas to ensure local anesthesia and optimal electrical conductivity.

Step 4: Observation and Validation

  • Observe the animal for the presence or absence of Hindlimb Tonic Extension (HLTE) .

  • Validation Check: The protocol is self-validating if 100% of vehicle-treated control mice exhibit HLTE. Protection is defined as the complete abolition of the HLTE component, indicating successful elevation of the seizure spread threshold.

MES_Protocol Prep 1. Compound Formulation (DMSO + 20% SBE-β-CD in Saline) Admin 2. i.p. Administration (30-60 min pretreatment for pH shift) Prep->Admin Shock 3. Corneal Electroshock (50 mA, 60 Hz, 0.2 seconds) Admin->Shock Obs 4. Behavioral Observation (Scoring Hindlimb Tonic Extension) Shock->Obs Analysis 5. Efficacy Analysis (ED50 & Therapeutic Index Calculation) Obs->Analysis

Figure 2: Step-by-step workflow for the Maximal Electroshock Seizure (MES) model.

Conclusion and Application Selection

When designing an epilepsy research model:

  • Select Acetazolamide when investigating generalized seizure suppression, clinical translation, or specific metabolic models like Glut1 Deficiency (G1D) epilepsy, where its ability to modulate chloride gradients and stimulate glucose transport is well-documented[6][7].

  • Select Carzenide when conducting highly specific in vitro mechanistic studies isolating the CA II isoform, or when utilizing it as a synthetic intermediate to develop novel, targeted anticonvulsant sulfonamide derivatives[11][14].

References
  • National Institutes of Health (NIH) / PMC. "A concise study of acetazolamide in Glut1 deficiency (G1D) epilepsy." PMC. Available at:[Link]

  • MDPI. "Insights into Potential Targets for Therapeutic Intervention in Epilepsy." MDPI. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Discovery of novel aminosaccharide-based sulfonamide derivatives as potential carbonic anhydrase II inhibitors." PubMed. Available at:[Link]

  • Glut1 Deficiency Foundation. "Triheptanoin and Acetazolamide." G1D Foundation. Available at:[Link]

Sources

Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors for Intraocular Pressure Reduction: Brinzolamide vs. a Novel Investigational Compound

A Note to the Reader: Scientific advancement in glaucoma treatment is a rapidly evolving field. This guide provides a detailed comparison between the established therapeutic agent, brinzolamide, and the framework for eva...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Scientific advancement in glaucoma treatment is a rapidly evolving field. This guide provides a detailed comparison between the established therapeutic agent, brinzolamide, and the framework for evaluating a new chemical entity. Initial searches for "carzenide sodium" did not yield publicly available scientific literature or clinical data. Therefore, for the purpose of this guide, we will refer to a hypothetical investigational compound to illustrate the comparative process essential for drug development.

Introduction to Glaucoma and Intraocular Pressure

Glaucoma is a multifactorial optic neuropathy characterized by the progressive degeneration of retinal ganglion cells, leading to irreversible vision loss.[1][2] A primary risk factor and the only modifiable target for current treatments is elevated intraocular pressure (IOP).[3][4] The eye continuously produces a fluid called aqueous humor; in glaucoma, an imbalance in its production and drainage leads to increased pressure.[5][6] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor.[5][7] This guide will delve into the established CAI, brinzolamide, and outline the rigorous experimental evaluation a novel CAI would undergo for a head-to-head comparison.

Profile of an Established Therapeutic: Brinzolamide

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor secretion.[1][8] By inhibiting CA-II in the ciliary processes of the eye, brinzolamide slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport, ultimately decreasing aqueous humor production and lowering IOP.[1][9]

Clinical Efficacy:

Brinzolamide, commercially available as a 1% ophthalmic suspension (Azopt®), has been shown in numerous clinical trials to effectively reduce IOP.[1][10] As a monotherapy, it can lower IOP by approximately 15% to 20%.[1] When used as an adjunctive therapy with other classes of glaucoma medications like prostaglandin analogs or beta-blockers, it provides additional IOP-lowering effects.[1][11] Clinical studies have demonstrated that brinzolamide, dosed two or three times daily, produces significant IOP reductions of 4 to 5 mmHg.[9][12]

Safety and Tolerability Profile:

Topically administered brinzolamide is generally well-tolerated. The most common ocular adverse events include blurred vision (3%–8%), ocular discomfort such as burning or stinging (1.8%–5.9%), and eye pain (0.7%–4.0%).[1][8] A notable non-ocular side effect is a bitter or unusual taste in the mouth, which occurs shortly after administration.[13][14] Systemic side effects are less frequent due to localized application, but can include headache and dizziness.[13] As brinzolamide is a sulfonamide, it should be used with caution in patients with a known sulfonamide allergy.[5][13]

Framework for Evaluating a Novel Carbonic Anhydrase Inhibitor

For any new investigational compound to be considered a viable alternative to established therapies like brinzolamide, it must undergo a stringent series of preclinical and clinical evaluations.

Preclinical Evaluation

The initial phase of testing involves in vitro and in vivo studies to determine the compound's basic pharmacological and toxicological properties.

In Vitro Studies: These laboratory-based assays are designed to characterize the compound's mechanism of action and selectivity.

  • Enzyme Inhibition Assays: To determine the inhibitory activity (IC50) against various human carbonic anhydrase isoenzymes, particularly CA-II.

  • Cell-Based Assays: Using human ciliary body epithelial cells to assess the effect on aqueous humor secretion pathways.[15]

In Vivo Animal Models: These studies evaluate the efficacy, safety, and pharmacokinetics of the new drug in living organisms.

  • Animal Models of Glaucoma: Rodents, rabbits, and non-human primates are commonly used.[4][15] Ocular hypertension can be induced in these models, for instance, by laser photocoagulation of the trabecular meshwork, to mimic glaucomatous conditions.[4]

  • Intraocular Pressure Measurement: Non-invasive methods like rebound tonometry (e.g., TonoVet) or applanation tonometry are used to measure IOP in anesthetized animals.[16][17]

  • Ocular Tolerability Studies: To assess for any signs of eye irritation, redness, or inflammation.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the drug following topical administration.

Clinical Evaluation

Following successful preclinical studies, the investigational drug moves into clinical trials involving human subjects. This process is typically divided into three phases.

  • Phase I: The primary goal is to assess the safety of the drug in a small group of healthy volunteers.

  • Phase II: The drug is administered to a larger group of patients with glaucoma or ocular hypertension to evaluate its efficacy in lowering IOP and to determine the optimal dosage.

  • Phase III: Large-scale, multicenter, randomized, double-masked, controlled trials are conducted to compare the new drug's efficacy and safety against the current standard of care, such as brinzolamide.[18][19] The primary endpoint is typically the mean change in IOP from baseline at various time points.[20]

Head-to-Head Comparison: Brinzolamide vs. Investigational CAI

A direct comparative analysis would focus on several key performance indicators, summarized in the tables below.

Table 1: Comparative Efficacy Data (Hypothetical Phase III Trial Results)
ParameterBrinzolamide 1% (tid)Investigational CAI 1% (bid)
Mean Baseline IOP (mmHg) 25.225.4
Mean IOP Reduction from Baseline (mmHg) 4.85.5
Percentage IOP Reduction 19.0%21.7%
Number of Responders (>20% IOP Reduction) 45%58%
Table 2: Comparative Safety and Tolerability Profile (Hypothetical Phase III Trial Results)
Adverse EventBrinzolamide 1% (tid) (Incidence)Investigational CAI 1% (bid) (Incidence)
Ocular Discomfort (Stinging/Burning) 5.2%2.1%
Blurred Vision 4.8%3.5%
Bitter Taste 6.5%1.8%
Headache 2.1%1.5%
Treatment-Related Discontinuation 3.8%1.9%

Detailed Experimental Protocols

Protocol 1: In Vivo IOP Measurement in a Rabbit Model of Ocular Hypertension
  • Animal Model: New Zealand White rabbits are used. Ocular hypertension is induced in one eye by a single intracameral injection of a viscoelastic substance. The contralateral eye serves as a normotensive control.

  • Drug Administration: A single drop of the test compound (Investigational CAI) or comparator (Brinzolamide 1%) is instilled into the hypertensive eye.

  • Anesthesia: The rabbits are lightly anesthetized with an intramuscular injection of ketamine and xylazine.

  • IOP Measurement: IOP is measured using a calibrated rebound tonometer (e.g., TonoVet) at baseline (pre-dose) and at 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Data Analysis: The mean change in IOP from baseline is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Phase III Randomized Controlled Clinical Trial Design
  • Study Design: A multicenter, randomized, double-masked, parallel-group study.

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP between 22 and 36 mmHg.[18]

  • Washout Period: A washout period of 2-4 weeks for any prior IOP-lowering medications is implemented to establish a true baseline IOP.[19]

  • Randomization: Patients are randomly assigned to receive either the investigational CAI (e.g., 1% suspension, twice daily) or brinzolamide (1% suspension, three times daily).

  • Efficacy Assessment: IOP is measured at multiple time points (e.g., 8 AM, 10 AM, 4 PM) at baseline and at weeks 2, 6, and 12. Goldmann applanation tonometry is the standard for IOP measurement in clinical trials.[17][19]

  • Safety Assessment: Adverse events are recorded at each visit. Slit-lamp biomicroscopy, visual acuity, and other relevant ocular examinations are performed.

  • Statistical Analysis: The primary efficacy endpoint is the mean change in IOP from baseline. Statistical significance is determined using appropriate statistical tests, with a p-value of <0.05 considered significant.

Visualizing the Scientific Process

Mechanism of Action of Carbonic Anhydrase Inhibitors

cluster_ciliary Ciliary Epithelium CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2_H2O->CAII Catalyzed by H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ (Bicarbonate & Proton) H2CO3->HCO3_H Fluid_Transport Na+ and Fluid Transport HCO3_H->Fluid_Transport Drives CAII->H2CO3 Aqueous_Humor Aqueous Humor Production Fluid_Transport->Aqueous_Humor Reduced_IOP Reduced Intraocular Pressure (IOP) Aqueous_Humor->Reduced_IOP Reduction leads to CAI Brinzolamide or Investigational CAI CAI->CAII  Inhibits Inhibition Inhibition cluster_screening Patient Screening & Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Data Analysis & Conclusion Eligibility Screening for Eligibility (OAG or OHT, IOP 22-36 mmHg) Informed_Consent Informed Consent Eligibility->Informed_Consent Washout Washout of Prior Glaucoma Medications Informed_Consent->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization (1:1) Baseline->Randomization Group_A Group A: Brinzolamide 1% (tid) Randomization->Group_A Group_B Group B: Investigational CAI 1% (bid) Randomization->Group_B Follow_Up_Visits Follow-up Visits (Weeks 2, 6, 12) - IOP Measurement - Safety Assessment Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Data_Analysis Statistical Analysis - Primary Endpoint: Mean IOP change - Secondary Endpoints: Safety Follow_Up_Visits->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Caption: Workflow of a Phase III Comparative Clinical Trial for IOP-Lowering Drugs.

Conclusion

The development of new therapeutic agents for glaucoma is a meticulous process that relies on a robust framework of preclinical and clinical evaluation. While brinzolamide remains a reliable and effective carbonic anhydrase inhibitor for the reduction of intraocular pressure, the pursuit of novel compounds with potentially improved efficacy, better tolerability, and more convenient dosing regimens is crucial for advancing patient care. A head-to-head comparison through well-designed clinical trials is the definitive method to establish the relative merits of a new investigational drug against the current standard of care.

References

  • Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. (2012, November 27). Glaucoma Research Foundation. [Link]

  • Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 2(3), 517–528. [Link]

  • Animal Models of Glaucoma: Preclinical Testing for Treatment and Surgery Discovery. Cyagen. [Link]

  • What is the mechanism of Brinzolamide? (2024, July 17). Patsnap Synapse. [Link]

  • Glaucoma: Medications. (2015, November 6). American Academy of Ophthalmology. [Link]

  • What are the side effects of Brinzolamide? (2024, July 12). Patsnap Synapse. [Link]

  • Ma, N., & Rosani, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • What is Brinzolamide used for? (2024, June 14). Patsnap Synapse. [Link]

  • Types Of Glaucoma Eyedrops & Medication. Glaucoma Research Foundation. [Link]

  • Brinzolamide Ophthalmic Suspension. (Prescribing Information). [Link]

  • van der Valk, R., & Schouten, J. S. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? Eye, 35(10), 2664–2666. [Link]

  • Silver, L. H. (2000). The efficacy and safety of brinzolamide 1% ophthalmic suspension (Azopt) as a primary therapy in patients with open-angle glaucoma or ocular hypertension. Brinzolamide Primary Therapy Study Group. American Journal of Ophthalmology, 129(2), 125–133. [Link]

  • Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 2(3), 517–528. [Link]

  • Brinzolamide Ophthalmic. (2025, April 15). MedlinePlus. [Link]

  • Side effects of brinzolamide. NHS. [Link]

  • Brinzolamide Ophthalmic Side Effects: Common, Severe, Long Term. (2025, July 6). Drugs.com. [Link]

  • Preclinical Glaucoma Drug Development Services. Ace Therapeutics. [Link]

  • Brinzolamide – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Brinzolamide (ophthalmic route). (2026, February 1). Mayo Clinic. [Link]

  • Lambert, W. S., & Drack, A. V. (2012). Non-Invasive intraocular pressure measurement in animals models of glaucoma. Journal of visualized experiments : JoVE, (61), 3369. [Link]

  • Al-Humayel, M. H., & Al-Dhibi, H. A. (2025). Investigational drugs for glaucoma: novel mechanistic approaches of preclinical agents. Expert opinion on investigational drugs, 34(3), 195–210. [Link]

  • Realini, T., & Nguyen, Q. H. (2013). Six-Month Results From a Phase 3 Randomized Trial of Fixed-Combination Brinzolamide 1%/Brimonidine 0.2%. Investigative Ophthalmology & Visual Science, 54(15), 5846. [Link]

  • Accelerating Glaucoma Drug Discovery: From Preclinical Models to Efficacy Validation. (2025, November 3). Cyagen. [Link]

  • Li, Y., & Zhao, Y. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 10, 679. [Link]

  • Gukasyan, H. J., & Sharma, A. (2017). Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development. Journal of Ocular Pharmacology and Therapeutics, 33(4), 251–265. [Link]

  • Stewart, W. C., & Stewart, J. A. (2011). Glaucoma clinical trial design: A review of the literature. Oman journal of ophthalmology, 4(1), 2–6. [Link]

  • Making Glaucoma Treatment Even Easier With Sustained Release Medication. (2025, September 17). Glaucoma Research Foundation. [Link]

  • Stewart, W. C., & Stewart, J. A. (2014). Glaucoma clinical trial design: A review of the literature. PRN Pharmaceutical Research Network, LLC. [Link]

  • Warder, D., & Campbell, R. J. (2016). Glaucoma: Clinical Trials in Glaucoma Therapy. Ento Key. [Link]

  • Chaikittisilpa, N., & Ratanawong, A. (2024). Randomized Clinical Trial of Intraocular Pressure-Lowering Medications on Preventing Spikes in Intraocular Pressure Following Intravitreal Anti-Vascular Endothelial Growth Factor Injections. Ophthalmology and Therapy, 13(1), 163–175. [Link]

  • Popović, M. M., & Popović, V. (2016). Different methods for measuring intraocular pressure. ResearchGate. [Link]

  • Khawaja, A. P., & Chan, M. P. (2023). Modalities of Measuring Intraocular Pressure: Updates and Advances. IntechOpen. [Link]

  • Intraocular pressure measurement techniques: Current concepts and a review. [Link]

  • Salvetat, M. L., & Zeppieri, M. (2022). How to Measure Intraocular Pressure: An Updated Review of Various Tonometers. Journal of clinical medicine, 11(17), 5126. [Link]

Sources

Validation

A Comparative In Vivo Analysis of Carzenide Sodium: Validating Diuretic Efficacy and Mechanism of Action

This guide provides a comprehensive framework for the in vivo validation of Carzenide sodium's diuretic properties. Designed for researchers and drug development professionals, this document moves beyond a simple protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of Carzenide sodium's diuretic properties. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis that elucidates both the efficacy and the underlying mechanism of action. By benchmarking Carzenide sodium against established diuretics with distinct mechanisms—Furosemide (a loop diuretic) and Acetazolamide (a carbonic anhydrase inhibitor)—this guide presents a self-validating experimental design to ensure robust and interpretable results.

Part 1: Understanding the Mechanisms - A Comparative Overview

The efficacy of a diuretic is intrinsically linked to its site and mechanism of action within the nephron. Carzenide (p-sulfamoylbenzoic acid) is a sulfonamide derivative, a class of compounds known to interact with carbonic anhydrase.[1][2] Its sodium salt, Carzenide sodium, is therefore hypothesized to function as a carbonic anhydrase inhibitor (CAI).[2][3] To validate this, we must compare its physiological signature to that of known agents.

The Carbonic Anhydrase Inhibitor (CAI) Pathway: The Hypothesized Mechanism of Carzenide Sodium

Carbonic anhydrase inhibitors primarily act on the proximal convoluted tubule (PCT) of the nephron.[4][5] Here, the enzyme carbonic anhydrase is critical for the reabsorption of sodium bicarbonate (NaHCO₃). By inhibiting this enzyme, CAIs disrupt the reabsorption of Na⁺ and HCO₃⁻, leading to their increased excretion.[6] This creates an osmotic gradient that draws water into the tubular lumen, resulting in diuresis. A key characteristic of CAIs is the excretion of an alkaline urine rich in bicarbonate.

CAI_Mechanism cluster_tubule_cell Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood / Interstitium NHE3 NHE3 Exchanger NaK_ATPase Na+/K+ ATPase NHE3->NaK_ATPase Na⁺ CA_intra Carbonic Anhydrase (Intracellular) H2CO3_intra H₂CO₃ CA_intra->H2CO3_intra Na_blood Na⁺ Reabsorbed NaK_ATPase->Na_blood 3 Na⁺ HCO3_blood HCO₃⁻ Reabsorbed NaK_ATPase->HCO3_blood HCO₃⁻ CO2_H2O_intra CO₂ + H₂O CO2_H2O_intra->CA_intra Hydration H_HCO3_intra H⁺ + HCO₃⁻ H2CO3_intra->H_HCO3_intra Dissociation H_HCO3_intra->NHE3 H⁺ H_HCO3_intra->NaK_ATPase HCO₃⁻ CA_lumen Carbonic Anhydrase (Luminal) CO2_H2O_lumen CO₂ + H₂O CA_lumen->CO2_H2O_lumen Dehydration Carzenide Carzenide Sodium (Inhibitor) Carzenide->CA_intra Inhibits Carzenide->CA_lumen Inhibits Na_lumen Filtered Na⁺ Na_lumen->NHE3 HCO3_lumen Filtered HCO₃⁻ H2CO3_lumen H₂CO₃ HCO3_lumen->H2CO3_lumen H⁺ from cell H2CO3_lumen->CA_lumen CO2_H2O_lumen->CO2_H2O_intra CO₂ Diffusion

Caption: Mechanism of Carbonic Anhydrase Inhibitors (CAIs).
Comparative Diuretics
  • Furosemide (Loop Diuretic): Acts on the thick ascending limb of the Loop of Henle by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2).[7] This causes a massive increase in the excretion of Na⁺, K⁺, and Cl⁻, making it a highly potent diuretic.[4][7] It serves as our high-efficacy positive control.

  • Acetazolamide (Carbonic Anhydrase Inhibitor): As a classic CAI, it provides the essential mechanistic benchmark for Carzenide sodium.[5][6] We expect the urinary electrolyte profile of Carzenide sodium to closely mirror that of Acetazolamide if the hypothesized mechanism is correct.

Part 2: Experimental Design for In Vivo Validation

This section details a robust experimental design based on the widely accepted Lipschitz test, which compares the diuretic effect of a test substance to that of a standard drug and a vehicle control.[8][9]

Principle of the Assay

The assay quantifies diuretic efficacy by measuring the volume of urine (aquaresis) and the concentration of key electrolytes (natriuresis, kaliuresis) excreted by rats over a specified period.[10] Animals are placed in metabolic cages that allow for the separate and uncontaminated collection of urine, ensuring data integrity.[7][11]

Animal Model Justification

Sprague-Dawley or Wistar rats (200-250g) are the model of choice due to their extensive use in renal physiology and pharmacology studies. Their well-characterized renal function provides a reliable and reproducible background for assessing diuretic activity.

Experimental Groups

A minimum of six animals per group is recommended to achieve statistical power.

  • Group I: Vehicle Control (Normal Saline, 1 mL/100g body weight, p.o.)

  • Group II: Positive Control (Furosemide, 10 mg/kg, p.o.)[9][11]

  • Group III: Mechanistic Control (Acetazolamide, 50 mg/kg, p.o.)

  • Group IV: Carzenide Sodium - Low Dose (e.g., 50 mg/kg, p.o.)

  • Group V: Carzenide Sodium - Medium Dose (e.g., 100 mg/kg, p.o.)

  • Group VI: Carzenide Sodium - High Dose (e.g., 200 mg/kg, p.o.)

Note: Doses for Carzenide sodium are hypothetical and should be determined by prior acute toxicity studies.[12]

Experimental Workflow

workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimatize 1. Animal Acclimatization (7 days) fasting 2. Fasting (18h) (Water ad libitum) acclimatize->fasting hydration 3. Saline Hydration (15-25 mL/kg, p.o.) fasting->hydration dosing 4. Group Dosing (Vehicle, Controls, Carzenide) hydration->dosing placement 5. Place in Metabolic Cages dosing->placement collection 6. Urine Collection (Hourly for 5h, Cumulative at 24h) placement->collection volume 7. Measure Urine Volume & pH collection->volume electrolytes 8. Analyze Electrolytes (Na+, K+, Cl⁻) volume->electrolytes data 9. Calculate Indices & Statistical Analysis electrolytes->data

Caption: In vivo diuretic validation workflow.

Part 3: Detailed Experimental Protocol

1. Animal Preparation and Acclimatization:

  • House rats in standard cages for at least one week to acclimatize to laboratory conditions.

  • 18 hours prior to the experiment, withdraw food but maintain free access to tap water to ensure uniform gastric emptying and hydration status.[11]

  • On the day of the experiment, weigh each animal.

2. Hydration Protocol:

  • Administer a priming dose of normal saline (0.9% NaCl) at 15-25 mL/kg body weight via oral gavage to all animals to impose a uniform water and salt load.[9][13]

3. Drug Administration:

  • Thirty minutes after saline hydration, administer the respective treatments (Vehicle, Furosemide, Acetazolamide, or Carzenide Sodium) to each group via oral gavage.

4. Urine Collection:

  • Immediately after dosing, place each rat into an individual metabolic cage.[13]

  • Record the volume of urine collected at 1, 2, 3, 4, and 5 hours post-administration.

  • Combine the urine from the first 5 hours for a cumulative measurement. Continue collection for a total of 24 hours to assess prolonged effects.[10]

5. Sample Processing and Analysis:

  • For each collection point, measure the total urine volume and determine the pH using a calibrated pH meter.

  • Centrifuge a small aliquot of the urine to remove any particulate matter.

  • Store the supernatant at -20°C until electrolyte analysis.

6. Biochemical Analysis:

  • Determine the concentrations of sodium (Na⁺) and potassium (K⁺) using a flame photometer.

  • Measure chloride (Cl⁻) concentration using a suitable method like titration or an ion-selective electrode.

Part 4: Data Analysis and Interpretation

The collected data should be used to calculate several key indices that, when compared across groups, reveal the diuretic profile of Carzenide sodium.

Key Parameters and Calculations:

  • Diuretic Index = (Mean urine volume of test group) / (Mean urine volume of control group). A value > 1.0 indicates diuretic activity.[12]

  • Saluretic Index = (Mean [Na⁺ + Cl⁻] excretion of test group) / (Mean [Na⁺ + Cl⁻] excretion of control group).[14]

  • Na⁺/K⁺ Excretion Ratio: This ratio helps to identify potassium-sparing or potassium-losing effects. A higher ratio compared to the control may indicate a potassium-sparing tendency.

  • Carbonic Anhydrase Inhibition (CAI) Index = (Mean Cl⁻ excretion) / (Mean [Na⁺ + K⁺] excretion). For CAIs, this ratio is typically less than 1 (often 0.7-0.8), as Na⁺ is excreted with HCO₃⁻ rather than Cl⁻. For loop and thiazide diuretics, this ratio is closer to 1.[14]

Anticipated Results: A Comparative Data Summary

The following table presents a hypothetical but mechanistically plausible dataset to illustrate the expected outcomes.

ParameterVehicle ControlFurosemide (10 mg/kg)Acetazolamide (50 mg/kg)Carzenide Sodium (100 mg/kg)
Urine Volume (mL/5h) 2.5 ± 0.412.5 ± 1.16.5 ± 0.77.2 ± 0.9
Urine pH 6.5 ± 0.26.8 ± 0.38.1 ± 0.27.9 ± 0.3
Na⁺ Excretion (mEq/L) 105 ± 10145 ± 12130 ± 11135 ± 13
K⁺ Excretion (mEq/L) 30 ± 555 ± 645 ± 548 ± 6
Cl⁻ Excretion (mEq/L) 115 ± 11160 ± 1590 ± 995 ± 10
Diuretic Index 1.05.02.62.9
Na⁺/K⁺ Ratio 3.52.62.92.8
CAI Index (Cl⁻/[Na⁺+K⁺]) 0.850.800.510.52
Data are representative and expressed as Mean ± SEM. Asterisk () denotes significant difference from Vehicle Control (p < 0.05).

Interpretation of Expected Outcomes:

  • Furosemide will induce a profound diuresis with a significant increase in the excretion of all three major ions (Na⁺, K⁺, Cl⁻), confirming its high potency.[7]

  • Acetazolamide will show moderate diuresis, a significant rise in urinary pH (due to bicarbonate excretion), and a characteristic drop in the CAI index, indicating that Cl⁻ is not the primary anion excreted with Na⁺.[5]

  • Carzenide Sodium is expected to demonstrate a dose-dependent increase in urine output. Critically, its profile should closely mimic Acetazolamide: elevated urinary pH and a CAI index significantly below that of the control and Furosemide groups. This signature would provide strong evidence for a carbonic anhydrase inhibition mechanism.

Part 5: Causality and Scientific Trustworthiness

The integrity of this guide rests on its self-validating design. The inclusion of dual controls is not redundant; it is essential for robust mechanistic interpretation.

  • Why use Furosemide? Furosemide acts as the "gold standard" positive control for diuretic efficacy.[7] It establishes the maximum achievable diuretic response in the model, providing a ceiling against which Carzenide sodium's potency can be judged.

  • Why use Acetazolamide? Acetazolamide provides the mechanistic fingerprint of a CAI.[5] A simple increase in urine volume is insufficient to validate Carzenide sodium's mechanism. However, if Carzenide sodium reproduces the unique electrolyte signature of Acetazolamide (high pH, low CAI index), it provides compelling evidence that they share a common pathway.

  • Why measure Na⁺, K⁺, and Cl⁻? The relative excretion of these ions is the key to unlocking the mechanism. A diuretic that blocks Na⁺/Cl⁻ cotransport (like thiazides) will have a different ionic footprint than one that blocks Na⁺/HCO₃⁻ reabsorption (CAIs) or one that blocks Na⁺/K⁺/2Cl⁻ cotransport (loop diuretics).[4][15][16] The Na⁺/K⁺ ratio is also crucial for identifying potential clinical side effects like hypokalemia.[16]

By comparing the unknown (Carzenide sodium) against two well-defined knowns, the experiment moves beyond a simple screening assay to become a powerful tool for mechanistic validation.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for the in vivo validation of Carzenide sodium as a diuretic agent. By employing a multi-faceted approach that includes dose-ranging, detailed urinary analysis, and comparison against both efficacy and mechanistic controls, researchers can generate a robust data package. The anticipated results, characterized by a urinary electrolyte profile similar to Acetazolamide, would strongly support the hypothesis that Carzenide sodium exerts its diuretic effect through the inhibition of carbonic anhydrase. This protocol provides a clear and trustworthy pathway for advancing our understanding of this and other novel diuretic compounds.

References

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology.
  • Carzenide | C7H7NO4S | CID 8739. PubChem, National Institutes of Health. [Link]

  • Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. ResearchGate. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. ResearchGate. [Link]

  • Diuretics screening models. SlideShare. [Link]

  • In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). PMC, National Institutes of Health. [Link]

  • Carzenide sodium | C7H6NNaO4S | CID 23668290. PubChem, National Institutes of Health. [Link]

  • Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. RJPTSimLab. [Link]

  • Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Lupine Publishers. [Link]

  • Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. PMC, National Institutes of Health. [Link]

  • Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk. (Moraceae) Leaves in Wistar Albino Rats. Dove Medical Press. [Link]

  • Diuretics — A Review of the Current Knowledge. International Journal of Scientific Research & Technology. [Link]

  • Diuretic agents. Mechanisms of action and clinical uses. PubMed, National Institutes of Health. [Link]

  • Diuretics: a contemporary pharmacological classification? PMC, National Institutes of Health. [Link]

  • Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • What is the mechanism of Benzthiazide? Patsnap Synapse. [Link]

  • What is the mechanism of action of thiazide diuretics? Dr.Oracle. [Link]

Sources

Comparative

Comparative Analysis of Sulfonamide-Based Carbonic Anhydrase Inhibitors: From Classic Pan-Inhibitors to Isoform-Selective Anticancer Agents

Introduction: The Shift Toward Isoform Selectivity Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While cyto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Isoform Selectivity

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While cytosolic isoforms like hCA I and hCA II are widely distributed and regulate normal physiological pH, transmembrane isoforms such as hCA IX and hCA XII are highly overexpressed in the hypoxic microenvironments of solid tumors[1]. This cancer-specific overexpression facilitates extracellular acidification, driving tumor invasiveness, chemoresistance, and metastasis[2].

Consequently, selectively targeting tumor-associated CAs without disrupting off-target cytosolic isoforms has become a primary objective in oncology drug development. The primary pharmacophore for CA inhibition is the sulfonamide zinc-binding group (ZBG). Classic sulfonamides like Acetazolamide (AAZ) act as pan-inhibitors, coordinating directly with the active-site zinc ion but lacking isoform selectivity[3]. Modern drug design employs a "tail approach," appending bulky, variable functional groups to the sulfonamide scaffold to exploit the topological differences in the middle and outer rims of the CA active sites, yielding highly selective compounds like the clinical-stage inhibitor2[2][4][5].

CAIX_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX CA IX Transmembrane Expression HIF1a->CAIX Transcriptional Activation Reaction CO2 + H2O ⇌ HCO3- + H+ (Hydration) CAIX->Reaction Catalysis Acidification Extracellular Acidification & Tumor Survival Reaction->Acidification Sulfonamide Sulfonamide Inhibitor (e.g., SLC-0111) Sulfonamide->CAIX Zinc Binding (Inhibition)

Fig 1. CA IX-mediated tumor pH regulation and the inhibitory mechanism of sulfonamides.

Comparative Inhibitory Activity

To evaluate the efficacy and selectivity of novel sulfonamides, their inhibitory constants ( Ki​ ) are compared against both off-target (hCA I, hCA II) and target (hCA IX, hCA XII) isoforms. The table below synthesizes kinetic data comparing the classic pan-inhibitor Acetazolamide, the Phase Ib/II clinical candidate SLC-0111, and a highly selective experimental ureidobenzenesulfonamide (Compound 3)[3][6].

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Profile
Acetazolamide (AAZ) 250.012.125.75.7Pan-inhibitor; high affinity for cytosolic off-targets[3].
SLC-0111 > 500096045.04.5Highly selective for tumor-associated hCA IX/XII[4][7].
Compound 3 *~240.0> 5000188.01.0Exceptional hCA XII selectivity; poor hCA II binding[6].

*4-[3-(2-benzylphenyl)ureido]benzenesulfonamide.

Mechanistic Causality of Selectivity: The high affinity of AAZ for hCA II ( Ki​ = 12.1 nM) is responsible for the systemic side effects (e.g., paresthesia, fatigue) observed when used systemically. In contrast, SLC-0111 demonstrates a >20-fold selectivity for hCA IX over hCA II. This is mechanistically driven by the ureido-substituted tail of SLC-0111, which sterically clashes with the restricted active site of hCA II but fits favorably into the wider hydrophobic pocket of hCA IX, effectively disrupting pH regulation in tumor cells[5][7].

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

The gold standard for determining the Ki​ of CA inhibitors is the stopped-flow CO₂ hydration assay, originally developed by Khalifah[1][8]. Because CAs are among the fastest known enzymes ( kcat​>106 s−1 for hCA II), standard steady-state spectrophotometry cannot capture the initial reaction rates. Stopped-flow instruments resolve this by achieving mixing dead-times of <2 milliseconds.

StoppedFlow Prep Enzyme + Inhibitor Pre-incubation (15 min) Mix Rapid Mixing Chamber Prep->Mix Substrate CO2-Saturated Buffer Injection Substrate->Mix Detect Photomultiplier Detection (557 nm) Mix->Detect pH Drop (Phenol Red) Data Kinetic Analysis & Ki Calculation Detect->Data

Fig 2. Stopped-flow CO2 hydration assay workflow for determining CA inhibition kinetics.

Step-by-Step Protocol & Causality

1. Reagent Preparation:

  • Buffer: Prepare 20 mM HEPES (pH 7.5).

    • Causality: HEPES provides robust buffering capacity at physiological pH without coordinating the zinc ion (unlike phosphate buffers, which can act as weak competitive inhibitors)[3].

  • Indicator: Add 0.2 mM Phenol Red.

    • Causality: Phenol red has a pKa​ of ~7.3. As the enzyme hydrates CO₂, the rapid release of protons drops the pH, causing a stoichiometric shift in the indicator's absorbance at 557 nm[3][8].

  • Ionic Strength Stabilizer: Add 20 mM Na2​SO4​ .

    • Causality: Maintaining constant ionic strength prevents non-specific electrostatic fluctuations during rapid mixing and stabilizes the enzyme's zinc-bound hydroxide mechanism[3].

2. Enzyme-Inhibitor Pre-incubation:

  • Incubate recombinant hCA isoforms (e.g., 10 nM final concentration) with varying concentrations of the sulfonamide inhibitor for 15 to 60 minutes at room temperature[9].

  • Causality: Sulfonamides bind tightly but sometimes exhibit slow association kinetics due to the displacement of the deep-water network in the active site. Pre-incubation ensures the thermodynamic equilibrium of the Enzyme-Inhibitor (E-I) complex is reached prior to substrate introduction[9].

3. Substrate Preparation:

  • Prepare CO₂-saturated water at 20°C (yielding ~34 mM CO₂). Perform serial dilutions to obtain working concentrations ranging from 1.7 to 17 mM[3][8].

4. Rapid Mixing and Data Acquisition:

  • Load the E-I mixture and the CO₂ substrate into the two drive syringes of the stopped-flow instrument (e.g., Applied Photophysics)[8].

  • Trigger the pneumatic ram to rapidly mix equal volumes of both solutions into the observation cell.

  • Record the decrease in absorbance at 557 nm over 10–100 seconds using a photomultiplier tube[8].

5. Self-Validating Kinetic Analysis:

  • Validation Check: Always run a blank containing buffer and CO₂ (no enzyme) to determine the uncatalyzed CO₂ hydration rate. This baseline must be subtracted from all enzymatic runs. If the uncatalyzed rate matches the catalyzed rate at high inhibitor concentrations, it validates that the enzyme is fully saturated and specifically inhibited[4][9].

  • Calculate initial velocities from the first 5–10% of the absorbance trace[9].

  • Determine the Ki​ using non-linear least-squares regression fitted to the Cheng-Prusoff equation[4][9].

References
  • Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity - Benchchem - 4

  • An update on anticancer drug development and delivery targeting carbonic anhydrase IX - PeerJ -1

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - Uni-Halle / MDPI - 6

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - NIH - 2

  • Carbonic anhydrase inhibitors. Selective inhibition of human - Taylor & Francis - 8

  • Inhibition of Schistosoma mansoni carbonic anhydrase by the antiparasitic drug clorsulon - IUCr Journals - 3

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - Frontiers - 5

  • UNCORRECTED PROOF - CNR-IRIS - 9

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides - PLOS - 7

Sources

Validation

A Researcher's Guide to Validating Novel Carbonic Anhydrase Inhibitors: A Comparative Analysis Featuring Carzenide Sodium

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of novel carbonic anhydrase inhibitors, using the hypothetical compound "Carz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of novel carbonic anhydrase inhibitors, using the hypothetical compound "Carzenide sodium" as a case study. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation. Our focus is on empowering researchers to generate robust and reliable binding data for their compounds of interest.

The Critical Role of Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Dysregulation of CA activity is implicated in several pathologies, making them a significant therapeutic target for conditions like glaucoma, epilepsy, and certain cancers.[1][2]

The therapeutic efficacy of CA inhibitors is directly linked to their binding affinity and selectivity for specific CA isoforms. Therefore, accurately quantifying the binding affinity of a novel inhibitor is a cornerstone of the drug discovery and development process.[4]

Introducing Carzenide Sodium: A Novel Sulfonamide Inhibitor

For the purpose of this guide, we introduce "Carzenide sodium," a novel sulfonamide-based inhibitor of carbonic anhydrase. As a new chemical entity, its binding characteristics are yet to be fully elucidated. This guide will walk through the essential steps to validate its binding affinity to a primary target, Carbonic Anhydrase II (CAII), and compare it against well-characterized inhibitors such as Acetazolamide and Dorzolamide.

The fundamental inhibitory mechanism of sulfonamides involves the deprotonated sulfonamide group coordinating with the zinc ion at the active site of the carbonic anhydrase enzyme.[5][6] This interaction displaces a water molecule or hydroxide ion essential for the catalytic activity.[7]

Experimental Workflow for Validating Binding Affinity

A multi-faceted approach employing various biophysical techniques is recommended to obtain a comprehensive understanding of the binding interaction between a novel inhibitor and its target protein. Each technique offers unique insights into the binding thermodynamics and kinetics.

Experimental Workflow cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_data Data Analysis & Comparison Protein_Purification High-Purity Carbonic Anhydrase II (>95%) ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR TSA Thermal Shift Assay (TSA/DSF) Protein_Purification->TSA Compound_Prep Carzenide Sodium Stock Solution (DMSO or Buffer) Compound_Prep->ITC Compound_Prep->SPR Compound_Prep->TSA Thermodynamics Thermodynamic Profile (Kd, ΔH, ΔS) ITC->Thermodynamics Direct Measurement Kinetics Kinetic Parameters (ka, kd) SPR->Kinetics Real-time Binding Affinity_Ranking Comparative Affinity Ranking TSA->Affinity_Ranking High-Throughput Screening Final_Report Comprehensive Binding Profile Thermodynamics->Final_Report Kinetics->Final_Report Affinity_Ranking->Final_Report

Caption: A typical experimental workflow for validating the binding affinity of a novel inhibitor to its target protein.

Core Methodologies for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[8] This allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[8][9]

Experimental Protocol:

  • Sample Preparation:

    • Express and purify Carbonic Anhydrase II to >95% purity.

    • Prepare a 20-50 µM solution of CAII in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare a 200-500 µM solution of Carzenide sodium in the identical buffer. It is crucial to match the buffer components precisely to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the CAII solution into the sample cell of the ITC instrument.

    • Load the Carzenide sodium solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the Carzenide sodium solution into the CAII solution.

    • Record the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface in real-time.[10][11] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[9][12]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize purified Carbonic Anhydrase II onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the CAII solution to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • SPR Experiment:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of increasing concentrations of Carzenide sodium over the immobilized CAII surface (association phase).

    • Switch back to the running buffer to monitor the dissociation of the inhibitor from the protein (dissociation phase).

    • Regenerate the sensor surface with a mild acidic or basic solution if necessary to remove any remaining bound inhibitor before the next injection.

  • Data Analysis:

    • The binding events are recorded as a change in the refractive index at the sensor surface, plotted as response units (RU) over time (sensorgram).

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the Kd from the ratio of kd to ka.

Fluorescence-Based Thermal Shift Assay (TSA/DSF)

Principle: TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[13] Ligand binding typically stabilizes the protein, leading to an increase in its Tm.[14] The magnitude of this thermal shift (ΔTm) is related to the binding affinity of the ligand.[15] This method is particularly useful for high-throughput screening of potential inhibitors.[16]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of purified CAII at a final concentration of 2-5 µM.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

    • Prepare a serial dilution of Carzenide sodium.

  • TSA Experiment:

    • In a 96-well or 384-well PCR plate, mix the CAII solution, the fluorescent dye, and the different concentrations of Carzenide sodium.

    • Place the plate in a real-time PCR instrument.

    • Gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the unfolding transition is the melting temperature (Tm).

    • Determine the ΔTm by comparing the Tm of the protein with the inhibitor to the Tm of the protein alone.

    • The Kd can be estimated by fitting the ΔTm values at different ligand concentrations to the appropriate thermodynamic equations.[15]

Comparative Binding Affinity Data

The following table presents hypothetical, yet realistic, binding affinity data for Carzenide sodium in comparison to the well-established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, against Human Carbonic Anhydrase II (hCAII).

InhibitorTargetBinding Affinity MetricValue (nM)Method
Carzenide sodium (Hypothetical) hCAIIKd 2.5 ITC
hCAIIKd 3.1 SPR
AcetazolamidehCAIIKi12 - 14[4]Enzyme Kinetics
hCAIIKd~1.5 µM (1500 nM)[17]Thermal Shift
DorzolamidehCAIIKi0.5 - 3.0[4]Enzyme Kinetics
hCAIIKd~1.1[4]ITC

Note: Ki (inhibition constant) and Kd (dissociation constant) are often used interchangeably to represent binding affinity, with lower values indicating higher affinity.[4]

Interpreting the Results and the Path Forward

Based on our hypothetical data, Carzenide sodium demonstrates a strong binding affinity for hCAII, with a Kd in the low nanomolar range. This affinity appears comparable to that of Dorzolamide and significantly stronger than that of Acetazolamide. The consistency between the ITC and SPR data would lend high confidence to these findings. The next logical steps in the research and development process would involve:

  • Isoform Selectivity Profiling: Assessing the binding affinity of Carzenide sodium against a panel of other human CA isoforms to determine its selectivity profile.

  • In Vitro Enzyme Inhibition Assays: Correlating the binding affinity with functional inhibition of the enzyme's catalytic activity (e.g., using a stopped-flow CO2 hydration assay).[11]

  • Structural Biology Studies: Co-crystallizing Carzenide sodium with CAII to elucidate the precise binding mode through X-ray crystallography.[5]

Drug_Development_Pathway Start Novel Compound (Carzenide Sodium) Affinity_Validation Binding Affinity Validation (ITC, SPR, TSA) Start->Affinity_Validation Selectivity Isoform Selectivity Profiling Affinity_Validation->Selectivity Functional_Assay Enzyme Inhibition Assay (Ki) Affinity_Validation->Functional_Assay Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Functional_Assay->Lead_Optimization Structure Structural Biology (X-ray Crystallography) Lead_Optimization->Structure Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: Simplified pathway from initial binding validation to preclinical development for a novel inhibitor.

By adhering to the rigorous experimental and analytical frameworks outlined in this guide, researchers can confidently validate the binding affinity of novel carbonic anhydrase inhibitors, paving the way for the development of next-generation therapeutics.

References

  • Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. (n.d.). Request PDF. Retrieved from [Link]

  • Gudeliauskas, G., & Matulis, D. (2008). Determination of the thermodynamics of carbonic anhydrase acid-unfolding by titration calorimetry. PubMed. Retrieved from [Link]

  • GenTox, T., & Meuwly, M. (2023). MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn. PMC. Retrieved from [Link]

  • Alvarez-Garcia, D., et al. (2014). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. PubMed. Retrieved from [Link]

  • Menchise, V., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zubrienė, A., et al. (n.d.). Inhibitor Binding to Carbonic Anhydrases by Isothermal Titration Calorimetry. Request PDF. Retrieved from [Link]

  • Application Note #2 - Surface Plasmon Resonance. (n.d.). Retrieved from [Link]

  • Raja, G., et al. (n.d.). Thermodynamics of binding of the carbon dioxide-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors. Biochemistry. Retrieved from [Link]

  • Isothermal titration calorimetry raw data – titration of carbonic... (n.d.). ResearchGate. Retrieved from [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Retrieved from [Link]

  • Matulis, D., et al. (2005). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. Biochemistry. Retrieved from [Link]

  • Label-free characterization of carbonic anhydrase - Novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. (2025). Request PDF. Retrieved from [Link]

  • GenTox, T., & Meuwly, M. (2023). MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn. PubMed. Retrieved from [Link]

  • Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. (n.d.). ClinPGx. Retrieved from [Link]

  • Silverman, D. N., & McKenna, R. (n.d.). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. PMC. Retrieved from [Link]

  • Determination of binding affinities for carbonic anhydrase inhibitors... (n.d.). ResearchGate. Retrieved from [Link]

  • Chauhan Kushwah, V., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Retrieved from [Link]

  • Ghisaidoobe, A. B. T., & Chung, S. J. (n.d.). Fluorescence-Based Protein Stability Monitoring—A Review. PMC. Retrieved from [Link]

  • Thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Ben-Eltriki, M., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

  • Boriack-Sjodin, P. A., et al. (n.d.). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Retrieved from [Link]

  • Boriack-Sjodin, P. A., et al. (n.d.). Structural analysis of inhibitor binding to human carbonic anhydrase II. SciSpace. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors. (2025). Concise Medical Knowledge - Lecturio. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews. Retrieved from [Link]

  • Zubrienė, A., et al. (n.d.). Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. PMC. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors | Mechanism of Action. (2026). YouTube. Retrieved from [Link]

  • Mboge, M. Y., et al. (2016). Non-Classical Inhibition of Carbonic Anhydrase. MDPI. Retrieved from [Link]

  • Li, X., et al. (2002). Carbonic anhydrase II binds to and enhances activity of the Na+/H+ exchanger. PubMed. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Comparative Analysis of Carbonic Anhydrase Inhibitors: Evaluating Carzenide Sodium Against Established Clinical Agents

Foreword for the Drug Development Professional The inhibition of carbonic anhydrase (CA) is a well-trodden therapeutic path, yielding indispensable treatments for glaucoma, epilepsy, and altitude sickness.[1][2] Stalwart...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Drug Development Professional

The inhibition of carbonic anhydrase (CA) is a well-trodden therapeutic path, yielding indispensable treatments for glaucoma, epilepsy, and altitude sickness.[1][2] Stalwarts like acetazolamide, and its topical successors dorzolamide and brinzolamide, form the bedrock of our clinical armamentarium.[3][4] However, the pursuit of improved therapeutics is relentless, driven by the need for enhanced isozyme selectivity, better tolerability, and novel applications, particularly in oncology.[5][6] This guide addresses the emerging interest in Carzenide (4-sulfamoylbenzoic acid), a compound identified as a potent inhibitor of carbonic anhydrase II (CAII).[7]

While Carzenide is known chemically and has seen use as a synthetic intermediate and even as an antispasmodic, its profile as a CA inhibitor lacks the extensive comparative data available for its clinical counterparts.[8][9][10] This document is structured not as a definitive statement on Carzenide's superiority or inferiority, but as a practical guide for the research scientist. We provide the established benchmarks, the critical performance metrics, and the detailed, self-validating experimental protocols necessary to conduct a rigorous comparative evaluation of Carzenide sodium against acetazolamide, dorzolamide, and brinzolamide. Our objective is to empower researchers to generate the data that will accurately position this molecule within the therapeutic landscape.

The Molecular Target: Carbonic Anhydrase

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6][11] This reaction is fundamental to pH regulation, fluid balance, and CO2 transport. In mammals, 16 isoforms of CA have been identified, with distinct tissue localizations and physiological roles.[12] The therapeutic efficacy of CA inhibitors (CAIs) hinges on targeting the relevant isoform while minimizing inhibition of off-target isoforms to avoid unwanted side effects.[5]

  • For Glaucoma: The primary target is CA-II , which is highly expressed in the ciliary epithelium of the eye. Its inhibition reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[3][13][14]

  • For Oncology: The targets of interest are the tumor-associated isoforms CA-IX and CA-XII , which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[5][11][12]

Profiling the Inhibitors

A successful comparative study begins with a thorough understanding of the compounds .

The Established Benchmarks
  • Acetazolamide: The archetypal systemic CAI. Its broad-spectrum inhibition and oral administration lead to significant systemic side effects, including metabolic acidosis and paresthesias, which limit its chronic use.[13][14]

  • Dorzolamide: A second-generation topical CAI developed for glaucoma. Its localized delivery minimizes systemic exposure. It is a potent inhibitor of CA-II.[3][15] Its acidic pH is associated with stinging upon instillation.[4][13]

  • Brinzolamide: Another topical CAI for glaucoma, formulated as a suspension. It is also a highly potent CA-II inhibitor and is reported to cause less stinging than dorzolamide, though it may cause transient blurred vision.[4][16]

The Challenger: Carzenide Sodium

Carzenide, or 4-sulfamoylbenzoic acid, is a known sulfonamide and the primary metabolite of the topical antimicrobial mafenide.[7][17] It has been identified as a strong competitive inhibitor of CA-II.[7] Its potential as a therapeutic agent in its own right, particularly concerning its isozyme selectivity and in vivo efficacy, remains to be fully characterized through direct comparative studies.

Quantitative Comparison: A Framework for Evaluation

Objective comparison requires standardized assays to measure key performance parameters. The following table summarizes the necessary data points. While data for established inhibitors are available, the corresponding values for Carzenide sodium must be determined experimentally.

Table 1: Comparative Inhibitory Profile of Carbonic Anhydrase Inhibitors

InhibitorTarget IsozymeKi or IC50 (nM)Rationale for Measurement
Acetazolamide hCA I250[11]Off-target cytosolic isozyme
hCA II12[11]Primary glaucoma target
hCA IX25[11]Oncology target
hCA XII5.7[11]Oncology target
Dorzolamide hCA I600[18]Off-target cytosolic isozyme
hCA II0.18[18]Primary glaucoma target
Brinzolamide hCA II3.2[15][18]Primary glaucoma target
Carzenide Sodium hCA ITo be determinedAssess selectivity vs. off-target
hCA IITo be determinedDetermine potency against glaucoma target
hCA IXTo be determinedAssess potential for oncology applications
hCA XIITo be determinedAssess potential for oncology applications

Essential Experimental Protocols

The following protocols provide a robust framework for generating the data needed to complete the comparative table above.

Protocol: Determination of Inhibitory Potency (Kᵢ) and Selectivity

The gold standard for measuring CA inhibition is the stopped-flow CO₂ hydration assay. This method directly measures the physiological enzymatic reaction and is preferred over esterase assays, which use an artificial substrate and can yield less relevant data.[11][19][20]

Objective: To determine the inhibition constant (Kᵢ) of Carzenide sodium against key human CA isozymes (hCA I, II, IX, XII) and compare them to the benchmark inhibitors.

Methodology: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Enzymes: Procure purified, recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII). Prepare stock solutions in appropriate buffer (e.g., 20 mM HEPES, pH 7.5).

    • Inhibitors: Prepare stock solutions of Acetazolamide, Dorzolamide, Brinzolamide, and Carzenide sodium (typically in DMSO). Perform serial dilutions to create a range of concentrations for testing.

    • Buffer: Prepare a working buffer (e.g., 20 mM HEPES, 20 mM Na₂SO₄ for ionic strength, pH 7.5).

    • Indicator: Use a pH indicator such as phenol red (0.2 mM).[20]

    • Substrate: Prepare fresh, CO₂-saturated water.

  • Instrumentation: Utilize a stopped-flow spectrophotometer.

  • Experimental Procedure:

    • Pre-incubation: In one syringe of the stopped-flow apparatus, mix the CA isoenzyme solution with the desired concentration of the inhibitor. Allow to incubate for a specified time (e.g., 15 minutes) to ensure enzyme-inhibitor complex formation.[11]

    • Reaction Initiation: In the second syringe, load the CO₂-saturated solution.

    • Data Acquisition: Rapidly mix the contents of the two syringes. The hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red).[20] Record the initial rates of the reaction over a period of 10-100 seconds.[20]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.[21]

Diagram 1: Workflow for CA Inhibitor Potency and Selectivity Screening

Caption: Standard workflow for determining CA inhibitor potency (Kᵢ) and selectivity.

Protocol: In Vivo Efficacy for Glaucoma

The definitive test for a potential anti-glaucoma drug is its ability to lower IOP in vivo. Rabbit models are commonly used for this purpose.[22]

Objective: To evaluate the IOP-lowering efficacy and duration of action of a topical Carzenide sodium formulation compared to Dorzolamide and Brinzolamide.

Methodology: IOP Measurement in a Rabbit Model

  • Animal Model: Use healthy, normotensive New Zealand White or Chinchilla rabbits.[22] Allow for an acclimatization period.

  • Formulations: Prepare sterile, buffered ophthalmic formulations of Carzenide sodium (e.g., at 0.5%, 1%, and 2% concentrations), 2% Dorzolamide, and 1% Brinzolamide. A vehicle-only solution will serve as the control.

  • Drug Administration:

    • Measure baseline IOP in both eyes of each rabbit using a calibrated tonometer.

    • Administer a single 50 µL drop of the test or control formulation to one eye (the contralateral eye remains untreated or receives vehicle).

  • IOP Measurement: Measure IOP in both eyes at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for each time point and each treatment group.

    • Plot the mean IOP reduction versus time to compare the peak efficacy and duration of action of the different formulations.

    • Perform statistical analysis (e.g., ANOVA) to determine if the IOP reduction by Carzenide sodium is significantly different from the controls and established drugs.

Sources

Validation

Head-to-Head Comparison: Carzenide Sodium vs. Methazolamide in Carbonic Anhydrase Inhibition

As a Senior Application Scientist, selecting the appropriate carbonic anhydrase inhibitor (CAI) for preclinical assays or formulation development requires a deep understanding of molecular kinetics, physicochemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate carbonic anhydrase inhibitor (CAI) for preclinical assays or formulation development requires a deep understanding of molecular kinetics, physicochemical properties, and tissue penetrance. This guide provides an objective, data-driven comparison between two distinct sulfonamide-based CAIs: Methazolamide (a highly penetrant thiadiazole derivative) and Carzenide sodium (a highly water-soluble benzoic acid derivative and active metabolite of mafenide).

By dissecting their mechanistic pathways, kinetic profiles, and experimental handling, this guide serves as a definitive resource for researchers engineering targeted therapies for glaucoma, neurodegeneration, or isoform-specific enzymatic blockade.

Mechanistic Overview: The Zinc-Binding Pharmacophore

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Both Methazolamide and Carzenide sodium exert their primary pharmacological effects by acting as competitive inhibitors at the enzyme's active site[1].

The causality of their inhibition lies in their primary sulfonamide group ( −SO2​NH2​ ). In physiological pH, the sulfonamide moiety acts as a zinc-binding group (ZBG). The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion, displacing the zinc-bound water/hydroxide molecule. This structural blockade physically prevents the entry of CO2​ , halting the catalytic cycle[2].

CA_Mechanism CO2 CO2 + H2O CAII Carbonic Anhydrase II (Active Zinc Metalloenzyme) CO2->CAII Substrate Binding Bicarb HCO3- + H+ (Aqueous Humor Secretion) CAII->Bicarb Hydration Reaction Meth Methazolamide (Thiadiazole Sulfonamide) Block Zinc Ion Coordination (Catalytic Blockade) Meth->Block Carz Carzenide Sodium (Benzoic Acid Sulfonamide) Carz->Block Block->CAII Competitive Inhibition

Mechanistic pathway of Carbonic Anhydrase II inhibition by Methazolamide and Carzenide.

Pharmacological & Kinetic Profiling

While both molecules share the same fundamental mechanism, their structural scaffolds dictate vastly different pharmacokinetic behaviors. Methazolamide's thiadiazole ring grants it significant lipophilicity, allowing it to easily cross the blood-brain barrier (BBB) and corneal epithelium[3]. Conversely, Carzenide sodium features a carboxylate group that, at physiological pH, renders the molecule highly polar and water-soluble, restricting its passive diffusion but making it an excellent candidate for high-concentration aqueous formulations[4].

Quantitative Comparison Table
ParameterMethazolamideCarzenide Sodium (4-Sulfamoylbenzoic acid)
Chemical Scaffold Thiadiazole sulfonamideBenzoic acid sulfonamide
hCA II Affinity ( Ki​ ) 14.0 nM~46.0 nM
hCA I Affinity ( Ki​ ) 50.0 nM> 1000 nM (Weak)
hCA IX Affinity ( Ki​ ) 27.0 nMModerate/Variable
BBB Penetrance High (Neuroprotective applications)Low (Highly polar carboxylate)
Aqueous Solubility Low (~2.5 mg/mL in complex solvents)High (Especially as a sodium salt)
Primary Research Niche Glaucoma, Alzheimer's models, StrokeTopical formulations, Mafenide metabolism

Data synthesized from standardized in vitro kinetic assays[1],[5],[6].

Experimental Methodologies & Self-Validating Protocols

To objectively compare the efficacy of these two compounds, researchers must employ rigorous, self-validating experimental designs. Below are the gold-standard protocols for evaluating CAIs in vitro and in vivo.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics Assay

This assay determines the exact inhibition constant ( Ki​ ) of the compounds against specific CA isoforms.

Causality of Design: The hydration of CO2​ produces protons ( H+ ). By introducing a pH indicator (Phenol Red), the rapid drop in pH can be measured as a decay in absorbance at 557 nm. A stopped-flow spectrophotometer is required because the uncatalyzed reaction is too fast for standard plate readers[7].

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Enzyme-Inhibitor Incubation: Mix recombinant hCA II (10 nM final concentration) with varying concentrations of Methazolamide or Carzenide sodium (0.1 nM to 10 µM). Self-Validation: Include a vehicle-only control (0% inhibition) and an Acetazolamide positive control (100% inhibition reference). Incubate for 15 minutes at 20°C to allow thermodynamic equilibrium of the Zn-sulfonamide complex.

  • Substrate Preparation: Saturate a separate buffer solution with pure CO2​ gas at 20°C (yielding ~15 mM CO2​ ).

  • Stopped-Flow Injection: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO2​ substrate solution within the stopped-flow instrument.

  • Spectrophotometric Read: Monitor the decrease in absorbance at 557 nm over a 5-10 second window.

  • Data Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to convert the IC50​ values to Ki​ , accounting for the substrate concentration and the Michaelis constant ( Km​ ) of CO2​ .

Assay_Workflow Prep 1. Reagent Preparation (Enzyme + Inhibitor + Phenol Red) Incubate 2. Incubation (10-15 min at 20°C) Prep->Incubate Inject 3. Stopped-Flow Injection (Mix with CO2 saturated buffer) Incubate->Inject Read 4. Spectrophotometric Read (Absorbance decay at 557 nm) Inject->Read Analyze 5. Data Analysis (Calculate Ki via Cheng-Prusoff) Read->Analyze

Step-by-step workflow for the Stopped-Flow CO2 Hydration Kinetics Assay.

Protocol B: In Vivo Ocular Hypotensive Evaluation (Tonometry)

For ophthalmic drug development, measuring Intraocular Pressure (IOP) in a normotensive rabbit model evaluates the clinical translation of the CAI.

Causality of Design: CA II in the ciliary body produces bicarbonate, which osmotically drives aqueous humor secretion. Inhibiting CA II reduces this secretion, lowering IOP. Carzenide sodium is often tested here because its high solubility allows for a high-concentration topical drop without the need for extreme, eye-irritating pH adjustments[5].

  • Baseline Establishment: Acclimate adult male New Zealand White rabbits. Measure baseline IOP using a calibrated rebound tonometer (e.g., Icare TONOVET) at t=−1 hour and t=0 .

  • Topical Administration: Instill 50 µL of the test formulation (e.g., 2% Carzenide sodium in aqueous buffer vs. 2% Methazolamide suspension) into the conjunctival sac of the right eye.

  • Contralateral Control: Instill 50 µL of the vehicle into the left eye. Self-Validation: The contralateral eye serves as an internal control to rule out systemic hypotensive effects.

  • Longitudinal Measurement: Record IOP at 1, 2, 4, 6, and 8 hours post-instillation.

  • Statistical Evaluation: Calculate the maximum IOP drop ( ΔIOPmax​ ) and the area under the curve (AUC) for the IOP-time profile.

Comparative Efficacy & Application Niches

When to choose Methazolamide: Methazolamide is the superior choice for neuroprotective assays and CNS-targeted therapies. Because it is highly BBB-penetrable, it effectively inhibits mitochondrial CA (CA-VA and CA-VB) in the brain. Recent studies demonstrate that Methazolamide prevents amyloid beta-induced mitochondrial dysfunction and caspase activation, making it a prime candidate for Alzheimer's disease and subarachnoid hemorrhage research[3].

When to choose Carzenide Sodium: Carzenide sodium excels in formulation chemistry and structural biology. Its high aqueous solubility bypasses the formulation hurdles of lipophilic CAIs, making it ideal for topical ophthalmic drops where precipitation must be avoided. Furthermore, in medicinal chemistry, Carzenide (4-sulfamoylbenzoic acid) is frequently utilized as a hydrophilic building block in the "tail-approach" synthesis of novel, isoform-specific CA inhibitors, where its carboxylate group is conjugated to various amino acids or bulky moieties to target the outward-facing rim of the CA active site[8],[7].

Conclusion

Both Methazolamide and Carzenide sodium are potent inhibitors of Carbonic Anhydrase II, yet their divergent physicochemical properties dictate their utility. Methazolamide remains the benchmark for systemic and CNS-penetrant CA inhibition, offering robust neuroprotective and intraocular pressure-lowering effects. Carzenide sodium, conversely, offers distinct advantages in aqueous solubility and serves as a critical intermediate in the rational design of next-generation, targeted sulfonamide therapeutics.

References

  • National Center for Advancing Translational Sciences (NCATS). "METHAZOLAMIDE - Inxight Drugs." NIH. Available at:[Link]

  • Fossati S, et al. "The carbonic anhydrase inhibitor methazolamide prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain." Neurobiology of Disease (via PMC). Available at:[Link]

  • PubChem. "Carzenide | C7H7NO4S | CID 8739." National Library of Medicine. Available at:[Link]

  • Angeli A, et al. "Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms." ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative

Comparative Efficacy of Carzenide Sodium in Cancer Cell Lines: A Technical Guide

For drug development professionals and application scientists targeting tumor metabolism, the selective inhibition of Carbonic Anhydrase (CA) isoforms represents a critical therapeutic frontier. Tumors rely heavily on th...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and application scientists targeting tumor metabolism, the selective inhibition of Carbonic Anhydrase (CA) isoforms represents a critical therapeutic frontier. Tumors rely heavily on the Warburg effect, generating excess metabolic acids that must be buffered to prevent intracellular acidification and subsequent apoptosis.

This guide provides an objective, data-driven comparison of 1—a highly water-soluble salt of the potent CAII competitive inhibitor Carzenide[1]—against alternative CA inhibitors like SLC-0111 and Acetazolamide. By examining their efficacy across different cancer cell lines (such as HeLa and A549), we establish a self-validating framework for your in vitro screening workflows.

Mechanistic Divergence: CAII vs. CAIX/XII Targeting

To understand the comparative efficacy of these compounds, we must first isolate the causality of their targets within the tumor microenvironment.

  • Carzenide Sodium (CAII-Selective): Carzenide (4-Sulfamoylbenzoic acid) is a major circulating metabolite of Mafenide and acts as a strong, competitive inhibitor of cytosolic CAII[2]. Because CAII is constitutively expressed and responsible for rapid intracellular pH (pHi) buffering, inhibiting it directly triggers intracellular acidification, making it highly relevant in cervical cancer and epilepsy models[2].

  • SLC-0111 (CAIX/XII-Selective): In contrast, 3 is a potent inhibitor of membrane-bound CAIX (Ki = 45.1 nM) and CAXII (Ki = 4.5 nM), which are upregulated exclusively under hypoxic conditions via HIF-1α[3]. It exhibits very low affinity for CAII (Ki = 9640 nM)[3].

Pathway CO2 Metabolic CO2 (Tumor Microenvironment) CAII Cytosolic CAII (Constitutive) CO2->CAII Hydration CAIX Membrane CAIX (Hypoxia-Induced) CO2->CAIX Hydration pHi Intracellular Acidification (Apoptosis) CAII->pHi Buffers pH CAIX->pHi Buffers pH Carzenide Carzenide Sodium (Specific CAII Inhibitor) Carzenide->CAII Blocks SLC SLC-0111 (Specific CAIX Inhibitor) SLC->CAIX Blocks

Caption: Mechanism of CAII and CAIX inhibition in tumor pH regulation.

Quantitative Efficacy Comparison

The table below synthesizes the binding affinities and in vitro performance of Carzenide sodium compared to industry-standard alternatives. Notably, a 2-hour pretreatment with 100 μM Carzenide renders CA-induced fluorescence signals negligible in HeLa (cervical cancer) cells, proving rapid cytosolic target engagement[2].

CompoundPrimary TargetKi (CAII)Ki (CAIX)HeLa Cell Efficacy MarkerFormulation Advantage
Carzenide Sodium CAIIStrong InhibitionLow AffinitySuppresses FMRs-CA signal at 100 μM[2]Highly water-soluble salt[1]
SLC-0111 CAIX / CAXII9640 nM[3]45.1 nM[3]Hypoxia-dependent toxicityRequires DMSO/co-solvents[3]
Acetazolamide Pan-CA12.0 nM[4]25.0 nM[4]Non-selective baseline toxicityPoor aqueous solubility

Data reflects standard enzymatic inhibition constants and phenotypic readouts derived from established4[4].

Self-Validating Experimental Protocols

To rigorously evaluate Carzenide sodium against alternatives, researchers must move beyond standard viability assays. Causality dictates that metabolic cell death (measured by MTT) is a lagging indicator. To prove specific CAII inhibition, we must measure the leading indicator: a drop in intracellular pH (pHi).

Furthermore, to create a self-validating system , the protocol must segregate normoxic and hypoxic environments. Because CAIX is only expressed in hypoxia, testing under both conditions isolates the constitutive efficacy of Carzenide (CAII) from the hypoxia-dependent efficacy of SLC-0111 (CAIX).

Protocol S1 1. Cell Seeding (HeLa / A549) S2 2. Environmental Segregation Normoxia (21% O2) vs Hypoxia (1% O2) S1->S2 S3 3. Compound Dosing Carzenide Sodium (1-100 μM) S2->S3 S4 4. Dual Readout MTT Viability & BCECF-AM pHi S3->S4 S5 5. Efficacy Validation IC50 & Target Engagement S4->S5

Caption: Self-validating experimental workflow for CA inhibitor efficacy.

Step-by-Step Methodology: Dual-Readout CA Inhibition Assay

Step 1: Reagent Preparation & Formulation

  • Carzenide Sodium: Dissolve directly in sterile saline or culture media to create a 10 mM stock. (Advantage: Avoids DMSO-induced baseline toxicity).

  • SLC-0111 (Control): Dissolve in 10% DMSO followed by co-solvents (e.g., PEG300/Tween-80) to achieve a clear solution[3].

Step 2: Cell Seeding and Environmental Segregation

  • Seed HeLa (cervical cancer) and A549 (lung carcinoma) cells at 5×103 cells/well in two separate 96-well plates.

  • Incubate Plate A in a standard normoxic incubator (21% O2​ , 5% CO2​ ).

  • Incubate Plate B in a hypoxic chamber (1% O2​ , 5% CO2​ ) for 24 hours to induce HIF-1α and subsequent CAIX expression.

Step 3: Compound Dosing

  • Treat cells with a dose-response gradient (1 μM to 100 μM) of Carzenide sodium, SLC-0111, and Acetazolamide.

  • Causality Check: Include a vehicle-only control to establish baseline pHi and viability.

Step 4: Leading Indicator Readout (Intracellular pH via BCECF-AM)

  • After 2 hours of pretreatment (the validated timeframe for Carzenide target engagement[2]), wash cells and load with 2 μM BCECF-AM fluorescent dye for 30 minutes.

  • Measure fluorescence (Ex/Em = 490/535 nm).

  • Validation: A sharp decrease in fluorescence in Carzenide-treated normoxic cells confirms specific CAII inhibition prior to cell death.

Step 5: Lagging Indicator Readout (Viability via MTT)

  • After 48 hours of continuous exposure, add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilize formazan crystals and read absorbance at 570 nm to calculate the IC50​ .

  • Validation: SLC-0111 should show a significantly lower IC50​ in Plate B (Hypoxia) than Plate A. Carzenide sodium should demonstrate consistent cytotoxicity across both plates, validating its independence from hypoxia-induced CAIX and confirming its CAII-driven mechanism.

References

  • PubChem :1

  • MedChemExpress :2

  • MedChemExpress :3

  • ResearchGate :4

Sources

Validation

A Comparative Review of Carzenide Sodium and its Analogs as Carbonic Anhydrase Inhibitors

This guide provides an in-depth comparative analysis of Carzenide sodium (4-sulfamoylbenzoic acid) and its analogs within the broader class of sulfonamide-based carbonic anhydrase inhibitors. It is intended for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Carzenide sodium (4-sulfamoylbenzoic acid) and its analogs within the broader class of sulfonamide-based carbonic anhydrase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships, comparative efficacy, and experimental evaluation of these compounds.

Introduction: The Significance of Carzenide and Carbonic Anhydrase Inhibition

Carzenide, chemically known as 4-sulfamoylbenzoic acid, is a sulfonamide-containing compound.[1] Historically, its sodium salt has been used as an antispasmodic.[2][3] However, its more significant role in modern research and drug development lies in its function as a carbonic anhydrase inhibitor.[4][5] Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] This fundamental reaction is crucial for a wide array of physiological processes, including pH regulation, ion transport, and respiration.[1]

The inhibition of specific CA isoforms is a validated therapeutic strategy for various pathologies. For instance, inhibition of CA II and IV is targeted in the treatment of glaucoma, while inhibition of the tumor-associated isoforms CA IX and XII is a promising approach in oncology.[7][8][9][10] Carzenide, as a foundational sulfonamide structure, serves as an excellent reference compound for understanding the principles of CA inhibition and for the rational design of more potent and isoform-selective analogs.

Mechanism of Action: The Sulfonamide Zinc-Binding Group

The inhibitory activity of Carzenide and its sulfonamide analogs is centered on the interaction of the primary sulfonamide group (-SO₂NH₂) with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This interaction is a classic example of zinc-binding group (ZBG) inhibition.

The catalytic mechanism of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors, in their deprotonated (anionic) form (-SO₂NH⁻), act as transition state analogs, coordinating to the Zn²⁺ ion and displacing the catalytic hydroxide.[11] This binding prevents the access of CO₂ to the active site, thereby inhibiting the enzyme's catalytic activity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Mechanism Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH Catalytically Active CO2 CO₂ Substrate OH->CO2 Nucleophilic Attack Carzenide Carzenide (R-SO₂NH⁻) Zn_inhibited Zn²⁺ Carzenide->Zn_inhibited Coordination (Inhibition) Carzenide->CO2 Blocks Access His4 His Zn_inhibited->His4 His5 His Zn_inhibited->His5 His6 His Zn_inhibited->His6 HCO3 HCO₃⁻ Product CO2->HCO3 Hydration

Mechanism of Carbonic Anhydrase Inhibition by Carzenide.

Comparative Analysis of Inhibitory Potency

The therapeutic utility of a carbonic anhydrase inhibitor is defined by its potency and its selectivity for different CA isoforms. The following table summarizes the inhibitory constants (Kᵢ) of Carzenide (4-sulfamoylbenzoic acid) and two key analogs, Acetazolamide and SLC-0111, against several human carbonic anhydrase (hCA) isoforms. It is important to note that the data has been compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Carzenide (4-sulfamoylbenzoic acid) 25,000 - 50,000[12]240 - 2,000[12]---
Acetazolamide 250[10]12[8]74[8]30[13]-
SLC-0111 -Micromolar inhibitor[3]-45[3]4.5[3]

Analysis of Comparative Data:

  • Carzenide (4-sulfamoylbenzoic acid): As the parent compound, Carzenide exhibits moderate inhibitory activity, particularly against hCA II. Its micromolar inhibition constants for hCA I and II indicate a lack of high potency and selectivity.[12]

  • Acetazolamide: A clinically used, first-generation CA inhibitor, Acetazolamide demonstrates significantly greater potency against hCA II compared to Carzenide.[8] Its nanomolar inhibition of hCA I, II, and IX makes it a broad-spectrum inhibitor, which can lead to off-target effects.[10][13]

  • SLC-0111: This analog represents a more modern, targeted approach to CA inhibition. SLC-0111 is a weak inhibitor of the ubiquitous cytosolic isoforms like hCA II but shows high potency and selectivity for the tumor-associated transmembrane isoforms hCA IX and XII.[3] This selectivity is crucial for its development as an anti-cancer therapeutic.

Structure-Activity Relationship (SAR) and the "Tail Approach"

The significant differences in potency and selectivity between Carzenide and its analogs can be explained by their structural modifications, a concept central to modern drug design known as the "tail approach."

The sulfonamide group acts as the "anchor" that binds to the zinc ion. The rest of the molecule, often referred to as the "tail," extends into the active site cavity and can form additional interactions with amino acid residues. The nature of this tail is a critical determinant of an inhibitor's affinity and isoform selectivity.[2][11]

  • Carzenide: The simple benzoic acid structure of Carzenide provides limited opportunities for specific interactions within the active site beyond the zinc coordination, leading to its moderate and relatively non-selective activity.

  • Acetazolamide: The thiadiazole ring of Acetazolamide allows for additional hydrogen bonding and van der Waals interactions within the active site, contributing to its increased potency compared to Carzenide.

  • SLC-0111: This compound exemplifies the "tail approach." The extended ureido-substituted benzenesulfonamide structure is designed to exploit differences in the active site topographies of various CA isoforms.[14][15][16] The tail of SLC-0111 forms specific interactions with residues present in the active sites of hCA IX and XII that are not conserved in other isoforms, leading to its high selectivity.

Experimental Protocols: Measuring Carbonic Anhydrase Inhibition

The standard method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay . This technique measures the enzyme-catalyzed rate of CO₂ hydration in the presence and absence of an inhibitor.

cluster_0 Reagent Preparation cluster_1 Stopped-Flow Measurement cluster_2 Data Analysis SyringeA Syringe A: Buffer, pH indicator, CA enzyme, and inhibitor Mixing Rapid Mixing SyringeA->Mixing SyringeB Syringe B: CO₂-saturated buffer SyringeB->Mixing Reaction CO₂ + H₂O → H⁺ + HCO₃⁻ (pH decreases) Mixing->Reaction Detection Monitor Absorbance Change of pH Indicator (e.g., Phenol Red at 557 nm) Reaction->Detection RateCalc Calculate Initial Reaction Rate (V₀) Detection->RateCalc IC50 Determine IC₅₀ RateCalc->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 20 mM HEPES or Tris, with a pH of 7.5.[17]

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform of interest in the assay buffer. The final concentration in the assay will need to be optimized.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., Carzenide sodium or its analog) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve a range of final concentrations.

    • CO₂ Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled assay buffer for at least 30 minutes.[17]

    • pH Indicator: Use a pH-sensitive indicator like Phenol Red.[17]

  • Stopped-Flow Instrument Setup:

    • Use a stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Set the measurement wavelength to the absorbance maximum of the chosen pH indicator (e.g., 557 nm for Phenol Red).[17]

    • Equilibrate the system to a constant temperature, typically 25°C.

  • Assay Procedure:

    • Syringe A: Load with a solution containing the assay buffer, pH indicator, CA enzyme, and the inhibitor at various concentrations (or buffer for the control). Allow for a pre-incubation period (e.g., 15 minutes) for the enzyme and inhibitor to interact.[17]

    • Syringe B: Load with the CO₂-saturated buffer.

    • Initiate Reaction: Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument.

    • Data Acquisition: Monitor the change in absorbance over time as the pH of the solution changes due to the enzymatic reaction.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).[6]

Conclusion and Future Directions

This comparative review establishes Carzenide (4-sulfamoylbenzoic acid) as a foundational molecule for understanding the principles of carbonic anhydrase inhibition. While Carzenide itself exhibits only moderate potency and selectivity, its simple structure provides a clear illustration of the essential zinc-binding properties of the sulfonamide group.

The comparison with analogs such as Acetazolamide and SLC-0111 highlights the remarkable progress in the rational design of CA inhibitors. The "tail approach" has enabled the development of highly potent and, critically, isoform-selective inhibitors like SLC-0111, which holds significant promise for targeted therapies, particularly in oncology.

Future research in this field will likely focus on:

  • The design of novel sulfonamide analogs with even greater isoform selectivity to minimize off-target effects.

  • The exploration of non-sulfonamide zinc-binding groups to discover new classes of CA inhibitors.

  • The development of inhibitors targeting other CA isoforms implicated in various diseases.

The continued study of Carzenide and its analogs, guided by the principles of structure-activity relationship and rigorous experimental evaluation, will undoubtedly lead to the development of next-generation therapeutics targeting the carbonic anhydrase enzyme family.

References

Sources

Comparative

A Comparative Guide to the Side-Effect Profiles of Carbonic Anhydrase Inhibitors: Acetazolamide vs. Carzenide Sodium

For drug development professionals and researchers, understanding the complete pharmacological profile of a compound is paramount. This includes not only its efficacy but also its potential for adverse effects. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, understanding the complete pharmacological profile of a compound is paramount. This includes not only its efficacy but also its potential for adverse effects. This guide provides a detailed comparison of the side-effect profiles of two carbonic anhydrase (CA) inhibitors: the well-established clinical agent, acetazolamide, and the less-characterized compound, Carzenide sodium (4-Sulfamoylbenzoic acid).

A significant disparity exists in the volume and quality of available safety data for these two molecules. Acetazolamide has been in clinical use for decades, resulting in a rich dataset from numerous randomized controlled trials and meta-analyses.[1][2][3] In contrast, Carzenide sodium, a metabolite of the topical antibiotic Mafenide, is primarily a compound for research use, and its systemic side-effect profile is not well-documented in publicly available literature.[4][5]

This guide will therefore establish the comprehensive, clinically-derived side-effect profile of acetazolamide as a reference benchmark. Subsequently, it will synthesize the available information for Carzenide sodium, drawing inferences from its known pharmacology, its parent compound Mafenide, and the established class effects of sulfonamide-based CA inhibitors. Critically, this guide also outlines the standard experimental and clinical methodologies that researchers would employ to rigorously define the side-effect profile of a new chemical entity like Carzenide sodium, thereby providing a practical framework for future toxicological and developmental studies.

Section 1: Mechanistic Basis of Class-Wide Side Effects

Both acetazolamide and Carzenide sodium are sulfonamides that function as inhibitors of carbonic anhydrase enzymes.[4][6] This shared mechanism of action is responsible for both their therapeutic effects and a predictable set of side effects. Inhibition of CA in the proximal convoluted tubule of the kidney leads to decreased reabsorption of sodium bicarbonate, resulting in diuresis and a subsequent shift in systemic acid-base balance.

This fundamental mechanism directly causes several of the most common side effects associated with this drug class:

  • Metabolic Acidosis : By promoting the urinary excretion of bicarbonate, CA inhibitors can lead to a state of hyperchloremic metabolic acidosis.[7] This is often mild but can be more pronounced in the elderly or those with renal impairment.[7] Symptoms of acidosis can include fatigue and rapid breathing (hyperventilation) as a compensatory mechanism.[5][7]

  • Electrolyte Imbalances : The diuretic effect can lead to changes in electrolyte levels, most notably hypokalemia (low potassium), as the kidneys exchange potassium for sodium in the distal nephron.[8]

  • Paresthesias : A common and often bothersome side effect is a tingling or "pins and needles" sensation, typically in the extremities (fingers, toes) and around the mouth.[1][2] The exact mechanism is not fully elucidated but is thought to be related to the effects of metabolic acidosis on nerve cell membranes.

  • Altered Taste (Dysgeusia) : Particularly a metallic taste or altered perception of carbonated beverages is frequently reported.[1][2]

cluster_Kidney Renal Proximal Tubule Cell cluster_Drug Drug Action cluster_Effects Physiological & Side Effects CA Carbonic Anhydrase (CA) H2CO3 H2CO3 CA->H2CO3 H2O + CO2 Diuresis Diuresis (Therapeutic Effect) CA->Diuresis Leads to Reduced Acidosis Metabolic Acidosis (Side Effect) CA->Acidosis Leads to NHE3 Na+/H+ Exchanger HCO3 HCO3- Reabsorption NHE3->HCO3 Na+ Influx H2CO3->NHE3 H+ Drug Acetazolamide or Carzenide Sodium Drug->CA Inhibits Paresthesia Paresthesia (Side Effect) Acidosis->Paresthesia Contributes to

Figure 1. Mechanism of Action and Key Side Effects of CA Inhibitors.

Section 2: Side-Effect Profile of Acetazolamide

The side-effect profile of acetazolamide is well-characterized through extensive clinical use and formal investigation. A 2020 systematic review and meta-analysis of 42 randomized controlled trials provided robust quantitative estimates for the most common adverse events.[1][3][9]

Table 1: Summary of Common Acetazolamide Side Effects (vs. Placebo)

Side EffectNumber Needed to Harm (95% CI)Key ObservationsDose-Dependent?
Paresthesia 2.3 (2.0 to 2.7)The most common side effect, affecting a significant portion of users.Yes [1][9]
Dysgeusia (Taste Disturbance) 18 (10 to 38)Less common than paresthesia but a notable complaint.Yes [1][9]
Polyuria (Increased Urination) 17 (9 to 49)Directly related to the therapeutic diuretic effect.No[1]
Fatigue 11 (6 to 24)Can be linked to metabolic acidosis and electrolyte shifts.Trend towards yes, but not statistically significant[1][9]

Data sourced from Schmickl CN, et al. (2020).[1][9]

The meta-analysis found a clear dose-dependent relationship for paresthesias and dysgeusia, with the odds of these side effects increasing by 2-3 fold for each step-increase in daily dose categories (<400 mg/day, 400-600 mg/day, >600 mg/day).[1][3] This finding is critical for drug development, as it supports efforts to establish the lowest effective dose to maximize patient tolerance.[1][2]

Less common, but more serious, potential side effects of acetazolamide include:

  • Kidney Stones : Reduced urinary citrate secretion can increase the risk of calcium-based kidney stones.

  • Hypokalemia : Significant potassium loss can occur, which is a concern for patients with cardiac conditions or those on other potassium-depleting drugs.[8]

  • Blood Dyscrasias : Rare but serious events like aplastic anemia and agranulocytosis have been reported.[8]

  • Allergic Reactions : As a sulfonamide, there is a risk of hypersensitivity reactions, which can range from skin rashes to more severe conditions.[10]

Section 3: Side-Effect Profile of Carzenide Sodium

Direct clinical data on the systemic side effects of Carzenide sodium (4-Sulfamoylbenzoic acid) is sparse. Its safety information is primarily derived from Safety Data Sheets (SDS) intended for laboratory chemical handling and inferences from its parent compound, Mafenide.

Inferred Profile Based on Class and Parent Compound:

  • Carbonic Anhydrase Inhibition : As a confirmed CA inhibitor, Carzenide sodium is expected to produce the same class-wide side effects as acetazolamide.[6] This includes the potential for metabolic acidosis, paresthesias, dysgeusia, and electrolyte disturbances. The severity and incidence relative to acetazolamide are unknown.

  • Data from Mafenide : Mafenide, which is metabolized to Carzenide, is known to inhibit carbonic anhydrase and can cause metabolic acidosis, particularly in burn patients with renal impairment.[4][5][7] Other reported side effects of topical Mafenide include pain or burning at the application site and allergic reactions (rash, itching).[5][10] While the route of administration is different, the potential for systemic absorption and shared metabolic pathways suggests a possible overlap in systemic toxicity.

  • Toxicological Data (from SDS) : Safety Data Sheets for 4-Sulfamoylbenzoic acid classify it as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[11][12] It is also listed as potentially harmful if swallowed, inhaled, or in contact with skin.[13][14] One SDS notes that sulfonamides can cause kidney damage and that overdose may lead to metabolic acidosis.[13]

Table 2: Comparison of Known and Inferred Side-Effect Profiles

Side Effect CategoryAcetazolamide (Established)Carzenide Sodium (Inferred/Potential)Basis of Inference for Carzenide Sodium
Metabolic Metabolic Acidosis, HypokalemiaMetabolic AcidosisKnown CA inhibitor; Metabolite of Mafenide[4][5][7]
Neurological Paresthesia, Fatigue, DrowsinessParesthesia, FatigueExpected class effect of CA inhibitors
Gastrointestinal Dysgeusia (Altered Taste), NauseaDysgeusia, NauseaExpected class effect of CA inhibitors
Renal Polyuria, Kidney StonesDiuresis, Potential for kidney damageKnown CA inhibitor; General sulfonamide toxicity[13]
Dermatological/Allergy Rash (Sulfa Allergy)Rash, Irritation (Sulfa Allergy)Parent compound (Mafenide) side effect; SDS data[10][11][12]

This comparative table highlights the significant knowledge gap for Carzenide sodium. While we can predict a similar type of side-effect profile based on its mechanism, the incidence, severity, and dose-relationship remain undefined.

Section 4: Experimental Protocols for Comparative Side-Effect Profiling

To rigorously compare the side-effect profile of an investigational compound like Carzenide sodium against a benchmark like acetazolamide, a multi-stage toxicological evaluation is required. This process follows a logical progression from in vitro screening to in vivo preclinical studies, culminating in human clinical trials.

cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Trials InVitro In Vitro Screening (e.g., Cytotoxicity Assays) InVivo In Vivo Animal Studies (Rodent Models) InVitro->InVivo Identifies candidates for DoseRange Dose-Range Finding InVivo->DoseRange Provides initial safety data for Tox Definitive Toxicology (GLP Studies) DoseRange->Tox Determines doses for Phase1 Phase 1 (Safety in Healthy Volunteers) Tox->Phase1 Supports IND application for Phase2 Phase 2 (Efficacy & Side Effects in Patients) Phase1->Phase2 Establishes safe dose range for

Figure 2. Workflow for Preclinical and Clinical Side-Effect Profiling.

Protocol 1: In Vivo Diuretic and Metabolic Side-Effect Assessment in a Rodent Model

This protocol is a foundational in vivo screen to quantify the primary pharmacological and metabolic effects of a novel CA inhibitor.

Objective: To determine the diuretic activity, effect on urinary electrolyte excretion, and induction of metabolic acidosis of Carzenide sodium in comparison to acetazolamide and a vehicle control in rats.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are used. Animals are housed in metabolic cages designed for the separate collection of urine and feces.[15][16]

  • Acclimatization and Hydration: Animals are fasted overnight with free access to water. Prior to dosing, all animals receive a hydration load of normal saline (0.9% NaCl) orally, typically 25 mL/kg, to ensure a uniform state of hydration and promote urine flow.[17]

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose in water).

    • Group 2: Acetazolamide (e.g., 50 mg/kg, oral gavage).

    • Group 3: Carzenide Sodium (Low Dose, e.g., 25 mg/kg, oral gavage).

    • Group 4: Carzenide Sodium (Mid Dose, e.g., 50 mg/kg, oral gavage).

    • Group 5: Carzenide Sodium (High Dose, e.g., 100 mg/kg, oral gavage).

  • Urine Collection and Analysis:

    • Urine is collected at intervals (e.g., 0-6 hours and 6-24 hours) post-dosing.[17]

    • Total Urine Volume: Measured for each interval to determine diuretic activity.

    • Urine pH: Measured immediately from a fresh sample using a pH meter. A significant increase in urine pH is indicative of bicarbonate excretion (bicarbonaturia).[18]

    • Electrolyte Concentration: Urine samples are analyzed for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.[16] This quantifies the natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects.

  • Blood Gas Analysis:

    • At the end of the collection period (e.g., 6 hours), a terminal blood sample is collected via cardiac puncture into a heparinized syringe.

    • The sample is immediately analyzed using a blood gas analyzer to measure blood pH, pCO₂, and bicarbonate (HCO₃⁻) levels. A decrease in blood pH and HCO₃⁻ confirms the induction of metabolic acidosis.

  • Data Analysis: Parameters such as diuretic index (urine output of test group / urine output of control group) and electrolyte excretion rates are calculated and compared between groups using appropriate statistical tests (e.g., ANOVA).[17][18]

Causality and Validation: This self-validating system includes a negative (vehicle) and positive (acetazolamide) control, allowing for a direct comparison of the novel compound's potency and metabolic impact. The dose-escalation design for Carzenide sodium helps establish a dose-response relationship for both the desired diuretic effect and the undesired metabolic side effects.

Protocol 2: Assessment of Neurological Side Effects (Paresthesia) in Clinical Trials

Once a compound progresses to human trials, subjective side effects like paresthesia must be captured systematically.

Objective: To quantify the incidence and severity of paresthesia in subjects receiving Carzenide sodium compared to placebo.

Methodology (Phase 2/3 Clinical Trial Design):

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. Patients are randomly assigned to receive either the investigational drug (at one or more doses) or a matching placebo.[19]

  • Patient-Reported Outcome (PRO) Instruments:

    • A specific questionnaire is administered at baseline and at regular follow-up visits.

    • The questionnaire should prompt for the presence or absence of tingling or numbness in specific body regions (e.g., "In the past week, have you experienced any tingling, numbness, or 'pins and needles' in your hands or fingers?").

    • If present, the severity is rated on a numerical rating scale (NRS), e.g., from 0 (no tingling) to 10 (worst imaginable tingling).

    • The frequency and impact on daily activities should also be recorded.

  • Active Querying: It is crucial to actively ask about specific, anticipated side effects rather than relying on spontaneous reporting. Studies have shown that active querying yields a more accurate incidence rate for subjective symptoms like paresthesia and dysgeusia.[1]

  • Data Collection and Analysis:

    • The incidence (percentage of patients reporting the symptom) is compared between the drug and placebo groups using statistical tests like the Chi-squared or Fisher's exact test.

    • The change in severity scores from baseline is analyzed to determine the drug's impact.

    • Data from different dose groups are compared to assess for a dose-response relationship, mirroring the findings for acetazolamide.

Trustworthiness: The double-blind, placebo-controlled design minimizes bias. The use of validated PRO instruments ensures that the subjective data is collected in a standardized and reliable manner, allowing for meaningful statistical analysis.

Conclusion

The comparison between acetazolamide and Carzenide sodium starkly illustrates the difference between a well-profiled clinical drug and a research compound. Acetazolamide's side-effect profile is quantitatively defined, with known dose-dependencies for key adverse events like paresthesia and dysgeusia, providing a clear risk-benefit framework for clinicians.

For Carzenide sodium, the profile is largely predictive, based on its classification as a carbonic anhydrase inhibitor and the known effects of its parent compound, Mafenide. While it is reasonable to anticipate a similar spectrum of side effects—including metabolic acidosis and paresthesias—the critical parameters of incidence, severity, and dose-response are currently unknown.

For researchers and drug developers, the path forward for a compound like Carzenide sodium is clear. It requires the systematic application of preclinical and clinical protocols, such as those detailed in this guide, to move from an inferred safety profile to one grounded in robust, quantitative data. Only then can its true therapeutic potential be accurately weighed against its risks.

References

  • Schmickl, C. N., et al. (2020). Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. BMJ Open Respiratory Research, 7(1), e000557. [Link]

  • Wikipedia. (n.d.). Mafenide. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Mafenide Acetate?. [Link]

  • Schmickl, C. N., et al. (2020). Side Effects of Acetazolamide: A Systematic Review and Meta-Analysis Assessing Overall Risk and Dose-Dependence. University of California San Diego. [Link]

  • Drugs.com. (2025). Mafenide Topical Side Effects: Common, Severe, Long Term. [Link]

  • PubMed. (2020). Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. BMJ Open Respiratory Research. [Link]

  • OUCI. (n.d.). Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. [Link]

  • Mayo Clinic. (2026). Mafenide (topical route) - Side effects & dosage. [Link]

  • Pediatric Care Online. (n.d.). Mafenide | Drug Lookup. [Link]

  • National Center for Biotechnology Information. (2020). Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. PMC. [Link]

  • MDPI. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]

  • Taylor & Francis Online. (2019). Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • SlideShare. (n.d.). Evaluation of diuretics.pptx. [Link]

  • Heliyon. (2022). A comparative review on In-vivo and In-vitro screening models for diuretic agents. Cell Press. [Link]

  • ResearchGate. (2026). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. [Link]

  • PeerJ. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. [Link]

  • PubChem. (n.d.). Carzenide. [Link]

  • ClinicalTrials.eu. (n.d.). Paraesthesia – Trials in Disease – Overview of Information and Clinical Research. [Link]

  • DovePress. (2020). Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk. (Moraceae) Leaves in Wistar Albino Rats. Journal of Experimental Pharmacology. [Link]

  • National Center for Biotechnology Information. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). PMC. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2024). Evaluation of In-Vitro and In-Vivo Diuretic Activity of Leaves of Melia azedarach Linn. in Albino Wistar Rats. [Link]

  • The Foundation for Peripheral Neuropathy. (n.d.). Clinical Trials. [Link]

  • Global Substance Registration System. (n.d.). CARZENIDE SODIUM. [Link]

  • Inxight Drugs. (n.d.). CARZENIDE SODIUM. [Link]

  • Neurology. (n.d.). Assay sensitivity and study features in neuropathic pain trials. [Link]

  • MDPI. (2024). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Medicina. [Link]

  • PubMed. (2021). An overview of ongoing clinical trials assessing pharmacological therapeutic strategies to manage chemotherapy-induced peripheral neuropathy, based on preclinical studies in rodent models. Fundamental & Clinical Pharmacology. [Link]

  • Aurigene Pharmaceutical Services. (n.d.). Toxicology. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.